1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane
Description
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Properties
IUPAC Name |
1-pyrrolidin-1-ylsulfonyl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2S/c13-15(14,11-6-1-2-7-11)12-8-3-4-10-5-9-12/h10H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQGGUDCNSGJFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N2CCCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane: Synthesis, Properties, and Therapeutic Potential
For Correspondence: [email protected]
Abstract
This technical guide provides a comprehensive theoretical overview of the chemical properties, synthesis, and potential applications of the novel compound 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane. As no empirical data for this specific molecule is currently available in the public domain, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By dissecting the constituent moieties—the 1,4-diazepane ring, the pyrrolidine ring, and the sulfonyl linker—we project the physicochemical properties, spectral characteristics, and reactivity of the target compound. A detailed, plausible synthetic protocol is presented, grounded in established methodologies for N-sulfonylation of cyclic diamines. Furthermore, we explore the potential pharmacological activities of this compound by drawing parallels with structurally related compounds that have demonstrated a wide range of therapeutic effects, including antipsychotic, anxiolytic, and anticancer properties. This guide is intended to be a foundational resource to stimulate and inform future research into this promising, yet unexplored, chemical entity.
Introduction: A Molecule of Predicted Versatility
The relentless pursuit of novel therapeutic agents continually drives chemists to explore new chemical spaces. The strategic combination of known pharmacophores is a well-established approach to generating molecules with unique biological activity profiles. This compound is a prime example of such a rationally designed molecule, integrating three key structural motifs:
-
The 1,4-Diazepane Ring: This seven-membered heterocyclic diamine is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a broad spectrum of biological activities, including antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer effects[1][2]. The flexibility of the diazepane ring allows it to adopt various conformations, enabling it to interact with a diverse range of biological targets.
-
The Pyrrolidine Ring: As a five-membered saturated heterocycle, the pyrrolidine moiety is a cornerstone of many natural products and synthetic drugs[3]. Its presence can enhance binding affinity to target proteins and improve the pharmacokinetic properties of a molecule.
-
The Sulfonamide Linker: The sulfonamide group is a key functional group in a multitude of clinically approved drugs. It is known for its chemical stability and its ability to act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological receptors[4].
The judicious combination of these three fragments in this compound suggests a molecule with a rich and multifaceted pharmacological potential. This guide aims to provide a robust theoretical framework to underpin future experimental investigations into this compound.
Predicted Physicochemical and Structural Properties
The physical and chemical properties of this compound are predicted based on the known properties of its precursors, 1,4-diazepane (also known as homopiperazine) and pyrrolidine-1-sulfonyl chloride.
| Property | Predicted Value | Rationale and Supporting Data |
| Molecular Formula | C₉H₁₉N₃O₂S | Sum of the atomic constituents. |
| Molecular Weight | 233.33 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow oil or low melting solid. | Based on the appearance of 1,4-diazepane (colorless oily solid) and pyrrolidine-1-sulfonyl chloride (colorless to light yellow liquid)[5][6]. Sulfonamides are often crystalline[4]. |
| Boiling Point | > 200 °C (decomposes) | Expected to be significantly higher than its precursors (1,4-diazepane: 168-170 °C; pyrrolidine-1-sulfonyl chloride: 65-75 °C at 0.2 Torr) due to increased molecular weight and polarity[5][6]. High boiling points are typical for sulfonamides. |
| Melting Point | 40-60 °C | 1,4-diazepane has a melting point of 42 °C[6]. The addition of the bulky sulfonylpyrrolidine group may slightly alter this. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, chloroform). Sparingly soluble in water. | 1,4-diazepane is soluble in polar solvents[6]. The sulfonamide group will increase polarity, but the overall molecule is expected to have limited aqueous solubility. |
| pKa | Basic (amine nitrogens). Predicted pKa₁ ≈ 8-9, pKa₂ ≈ 4-5. | The unsubstituted secondary amine of the diazepane ring will be basic. N-sulfonylation significantly reduces the basicity of the adjacent nitrogen atom. |
Structural Analysis and Conformation
The 1,4-diazepane ring is known to exist in a pseudo-chair conformation[7]. The attachment of the bulky pyrrolidinylsulfonyl group to one of the nitrogen atoms is expected to influence the conformational equilibrium of the seven-membered ring. The sulfonamide nitrogen is trigonal planar due to resonance, while the pyrrolidine ring will adopt its typical envelope or twist conformation.
Figure 1: Predicted 2D structure of this compound.
Proposed Synthesis and Characterization
The synthesis of this compound can be readily achieved through the nucleophilic substitution of pyrrolidine-1-sulfonyl chloride with 1,4-diazepane. Due to the presence of two secondary amine groups in 1,4-diazepane, regioselectivity and the potential for di-substitution must be considered.
Synthetic Workflow
Figure 2: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
1,4-Diazepane (Homopiperazine)
-
Pyrrolidine-1-sulfonyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 1,4-diazepane (1.0 eq) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (1.1 eq) to the solution and stir for 10 minutes.
-
Addition of Sulfonyl Chloride: Slowly add a solution of pyrrolidine-1-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane to the reaction mixture. Causality: The slow addition at low temperature helps to control the exothermic reaction and minimize the formation of the di-substituted byproduct.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Separate the organic layer and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Predicted Characterization Data
The following spectral data are predicted based on the analysis of structurally similar compounds, such as 4-(1-pyrrolidinyl)piperidine and 1-(benzenesulfonyl)-1,4-diazepane[1][3].
| Technique | Predicted Observations |
| ¹H NMR | Signals corresponding to the protons of the 1,4-diazepane and pyrrolidine rings. The protons on the carbons adjacent to the sulfonamide nitrogen will be shifted downfield compared to those adjacent to the free amine. |
| ¹³C NMR | Resonances for the nine unique carbon atoms. The carbons adjacent to the sulfonamide nitrogen will be shifted downfield. |
| FT-IR (cm⁻¹) | Strong characteristic absorption bands for the S=O stretching of the sulfonamide group (around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹). N-H stretching of the secondary amine in the diazepane ring (around 3300 cm⁻¹). C-N and C-H stretching vibrations. |
| Mass Spec (ESI+) | A prominent peak for the protonated molecule [M+H]⁺ at m/z 234.33. |
Predicted Reactivity and Stability
The reactivity of this compound will be dictated by the functional groups present: the secondary amine of the diazepane ring and the sulfonamide moiety.
-
N-Alkylation/N-Acylation: The free secondary amine of the diazepane ring is a nucleophile and can readily undergo reactions such as alkylation, acylation, and arylation. This provides a handle for further structural modification and the synthesis of a library of derivatives.
-
Sulfonamide Stability: The sulfonamide bond is generally very stable to hydrolysis under both acidic and basic conditions. Cleavage of the S-N bond typically requires harsh reductive conditions.
-
Oxidation: The secondary amine can be oxidized under appropriate conditions.
Figure 3: Potential reactions at the secondary amine of this compound.
Potential Applications and Biological Activity
The predicted biological activity of this compound is inferred from the known pharmacology of its constituent parts.
-
Central Nervous System (CNS) Activity: 1,4-Diazepine derivatives are well-known for their CNS effects, including antipsychotic and anxiolytic properties[1][2]. Furthermore, pyrrolidine sulfonamides have been investigated as inhibitors of the glycine transporter 1 (GlyT1), with potential applications in the treatment of schizophrenia[3]. The combination of these moieties in the target molecule makes it a compelling candidate for CNS drug discovery programs.
-
Anticancer Potential: Numerous 1,4-diazepine derivatives have demonstrated significant anticancer activity[1][2]. The pyrrolidine ring is also a common feature in many anticancer agents. Therefore, this compound and its derivatives warrant investigation for their potential as novel oncology therapeutics.
-
Antibacterial and Antifungal Activity: Both 1,4-diazepines and sulfonamides have a long history as antimicrobial agents[1][2]. The target molecule could exhibit broad-spectrum antimicrobial activity.
-
Enzyme Inhibition: The sulfonamide group is a known zinc-binding group and is present in many enzyme inhibitors. It is plausible that this compound could show inhibitory activity against various metalloenzymes.
Conclusion and Future Directions
This technical guide has provided a comprehensive theoretical framework for the novel compound this compound. Based on the established chemistry and pharmacology of its constituent fragments, this molecule is predicted to be a synthetically accessible and potentially bioactive compound with a range of therapeutic applications, particularly in the areas of CNS disorders and oncology.
The next logical steps for the scientific community are the synthesis and full experimental characterization of this compound. Subsequent biological screening against a panel of relevant targets will be crucial to validate the predicted pharmacological profile. The synthetic handle provided by the free secondary amine of the diazepane ring offers a straightforward route to a library of derivatives, enabling a thorough investigation of the structure-activity relationship (SAR). It is our hope that this guide will serve as a catalyst for such investigations, ultimately unlocking the full potential of this promising molecule.
References
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Homopiperazine (Hexahydro-1,4-diazepine). Molecules. [Link]
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Sulfonamide (medicine) - Wikipedia. [Link]
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1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
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1,4-Diazacycloheptane - Wikipedia. [Link]
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Homopiperazine (Hexahydro-1,4-diazepine). ResearchGate. [Link]
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Chemical structure and biological activity of the diazepines. PubMed Central (PMC). [Link]
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New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PubMed Central (PMC). [Link]
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Synthesis and Biological Activities of Some Benzodiazepine. ResearchGate. [Link]
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Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central (PMC). [Link]
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1,4‐Diazepane Ring‐Based Systems | Request PDF. ResearchGate. [Link]
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Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]
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Novel synthesis of pyrrolo [2,3-d] pyrimidines bearing sulfonamide moieties as potential antitumor and radioprotective agents. PubMed. [Link]
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A New, Mild Preparation of Sulfonyl Chlorides. ResearchGate. [Link]
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Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application. MDPI. [Link]
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Navigating the Synthesis and Application of 1,4-Diazepane Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Quest for 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane
In the dynamic landscape of medicinal chemistry, the exploration of novel molecular scaffolds is a cornerstone of innovation. This guide delves into the technical intricacies of 1,4-diazepanes, a class of seven-membered heterocyclic compounds that have garnered significant attention for their diverse biological activities.[1][2] Our investigation was initially prompted by a query for the specific compound This compound . However, an extensive search of chemical databases and scientific literature did not yield a specific Chemical Abstracts Service (CAS) number for this particular derivative.
This absence of a dedicated CAS number suggests that this compound may be a novel compound that has not yet been synthesized or characterized in published literature. Therefore, this guide has been structured to provide a comprehensive technical overview of the 1,4-diazepane core, equipping researchers with the foundational knowledge and methodologies necessary to synthesize and explore this and other novel derivatives. We will navigate the established synthetic routes, discuss the critical aspects of their chemical properties, and explore the vast therapeutic potential that continues to make 1,4-diazepanes a compelling area of study.
The 1,4-Diazepane Scaffold: A Privileged Structure in Medicinal Chemistry
The 1,4-diazepane ring system is a recurring motif in a multitude of biologically active molecules.[3] Its inherent structural features, including two nitrogen atoms within a seven-membered ring, provide a versatile platform for creating compounds with a wide array of pharmacological effects. These range from central nervous system modulation, such as anxiolytic and anticonvulsant activities, to applications in oncology and infectious diseases.[1][2][3][4][5]
The "privileged structure" status of 1,4-diazepanes stems from their ability to interact with multiple biological targets by presenting functional groups in a specific three-dimensional orientation. The conformational flexibility of the seven-membered ring allows for the adoption of various shapes to fit into the binding pockets of different proteins.
General Strategies for the Synthesis of 1,4-Diazepane Derivatives
The synthesis of the 1,4-diazepane core and its derivatives can be approached through several strategic disconnections. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. Below, we outline a common and adaptable synthetic methodology.
Reductive Amination Approach
A prevalent method for constructing the 1,4-diazepane ring involves the cyclization of a linear precursor containing two nitrogen atoms and a suitable carbon backbone. Reductive amination provides a robust and versatile strategy to achieve this.
Conceptual Workflow:
Caption: General workflow for 1,4-diazepane synthesis via reductive amination.
Detailed Experimental Protocol (Hypothetical Synthesis of a Disubstituted 1,4-Diazepane):
-
Reaction Setup: To a solution of ethane-1,2-diamine (1.0 eq) in a suitable solvent such as methanol or ethanol, add the desired dicarbonyl compound (1.0 eq) dropwise at room temperature.
-
Schiff Base Formation: Stir the reaction mixture at room temperature for 2-4 hours to facilitate the formation of the di-imine intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (2.2 eq), portion-wise over 30 minutes. Causality: The portion-wise addition helps to control the exothermicity of the reaction.
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired substituted 1,4-diazepane.
Synthesis of N-Sulfonylated 1,4-Diazepanes
To synthesize a compound like the target molecule, this compound, a subsequent N-functionalization step is required.
Conceptual Workflow:
Caption: General workflow for the N-sulfonylation of a 1,4-diazepane.
Detailed Experimental Protocol (Hypothetical Synthesis of this compound):
-
Reaction Setup: Dissolve 1,4-diazepane (1.0 eq) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran (THF). Add a base, such as triethylamine (1.2 eq), to the solution. Causality: The base is crucial to neutralize the HCl generated during the reaction.
-
Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C. Add a solution of pyrrolidine-1-sulfonyl chloride (1.1 eq) in the same solvent dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction with water and extract the product into an organic solvent.
-
Purification: Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.
Physicochemical Properties and Structural Analogs
While specific data for this compound is unavailable, we can infer some general properties based on its constituent parts and related known compounds.
| Property | Predicted Characteristic | Rationale |
| Molecular Weight | ~247.35 g/mol | Sum of the atomic weights of the constituent atoms. |
| Polarity | Moderately polar | Presence of sulfonyl and amine functional groups. |
| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) and chlorinated solvents. Limited solubility in nonpolar solvents and water. | Based on the polarity of the functional groups. |
| Basicity | The unsubstituted nitrogen of the diazepane ring will be basic. | The lone pair of electrons on the nitrogen can accept a proton. |
Known Structural Analogs with CAS Numbers:
| Compound Name | Structure | CAS Number |
| 1-Boc-hexahydro-1,4-diazepine | tert-butoxycarbonyl protecting group on one nitrogen | 112275-50-0[6] |
| 1,4-Ditosyl-1,4-diazepane | Tosyl protecting groups on both nitrogens | 373718 (CID)[7] |
| 1-Benzyl-5-methyl-1,4-diazepane, (R)- | Benzyl and methyl substitutions | 1620097-06-4[8] |
Potential Applications and Future Directions
The 1,4-diazepane scaffold is a cornerstone in the development of therapeutic agents.[1][2][3][4][5] The introduction of a pyrrolidinylsulfonyl group, as in the target molecule, could impart unique pharmacological properties. The sulfonyl group can act as a hydrogen bond acceptor and influence the electronic properties of the molecule, potentially leading to novel interactions with biological targets.
Potential areas of investigation for novel 1,4-diazepane derivatives include:
-
Central Nervous System (CNS) Disorders: Many existing drugs based on the related benzodiazepine structure target GABAA receptors.[5] Novel 1,4-diazepane derivatives could be explored for their potential as anxiolytics, anticonvulsants, or hypnotics with improved side-effect profiles.[3][5]
-
Anticancer Agents: The 1,4-diazepane core has been incorporated into molecules with demonstrated anticancer activity.[4]
-
Antimicrobial Agents: The heterocyclic nature of 1,4-diazepanes makes them attractive candidates for the development of new antibacterial and antifungal agents.[1]
Conclusion
While the specific compound this compound remains to be characterized in the public domain, the foundational chemistry of the 1,4-diazepane scaffold provides a clear and well-trodden path for its synthesis and exploration. The methodologies outlined in this guide offer a starting point for researchers to not only pursue the synthesis of this novel derivative but also to design and create a diverse library of related compounds. The rich history and continued relevance of 1,4-diazepanes in medicinal chemistry underscore the potential for new discoveries and the development of next-generation therapeutics.
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- PubMed Central. (2025). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates.
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PubMed Central. (n.d.). An Update on the Synthesis of Pyrrolo[1][5]benzodiazepines. Retrieved from
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An In-Depth Technical Guide to 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane: Synthesis, Properties, and Therapeutic Potential
This technical guide provides a comprehensive overview of 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering in-depth insights into its chemical characteristics, potential synthetic pathways, and prospective biological applications.
Introduction and Molecular Overview
This compound is a synthetic compound featuring a diazepane ring system, which is a core scaffold in many biologically active molecules. The structure is characterized by a 1,4-diazepane ring, with a pyrrolidinylsulfonyl group attached to one of the nitrogen atoms. This substitution significantly influences the molecule's physicochemical properties and potential pharmacological profile.
Chemical Structure and Properties
The chemical structure of this compound is composed of a seven-membered 1,4-diazepane ring, where a sulfonyl group is covalently bonded to the nitrogen at position 1. This sulfonyl group is further substituted with a pyrrolidine ring.
Molecular Formula: C₉H₁₉N₃O₂S
Molecular Weight: 233.33 g/mol
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₉N₃O₂S |
| Molecular Weight | 233.33 g/mol |
| XLogP3-AA | -0.4 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 3 |
| Exact Mass | 233.12014 g/mol |
| Monoisotopic Mass | 233.12014 g/mol |
| Topological Polar Surface Area | 51.5 Ų |
| Heavy Atom Count | 15 |
Note: Some properties are estimated based on computational models.
Synthesis and Chemical Reactivity
Proposed Synthetic Pathway
A logical approach to the synthesis involves the reaction of 1,4-diazepane with pyrrolidine-1-sulfonyl chloride. This reaction is a standard method for the formation of sulfonamides.
dot
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
-
Reaction Setup: To a solution of 1,4-diazepane (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a non-nucleophilic base like triethylamine (1.2 eq) or diisopropylethylamine (DIPEA).
-
Addition of Sulfonylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of pyrrolidine-1-sulfonyl chloride (1.1 eq) in the same solvent.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, quench the reaction with water and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Potential Biological Activity and Therapeutic Applications
The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, known for its diverse pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer effects.[1] The incorporation of a sulfonamide group can further modulate the biological activity of the molecule.
Central Nervous System (CNS) Activity
Many diazepine derivatives exhibit significant effects on the central nervous system.[2] The structural features of this compound suggest potential interactions with various CNS receptors. Further investigation into its binding affinity for dopamine, serotonin, and GABA receptors is warranted to explore its potential as an anxiolytic, antipsychotic, or anticonvulsant agent.
Antimicrobial and Anticancer Potential
Sulfonamides are a well-established class of antimicrobial agents. The presence of the pyrrolidinylsulfonyl moiety could confer antibacterial or antifungal properties to the molecule. Furthermore, certain heterocyclic compounds are being investigated for their anticancer activities.[1]
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Sources
A Technical Guide to the Mechanism of Action of 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane: A Novel Modulator of Neuroinflammatory Pathways
Disclaimer: As of early 2026, the specific compound 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane is not described in publicly accessible scientific literature. Therefore, this document presents a scientifically plausible, hypothetical mechanism of action based on the structural motifs of the molecule and the known biological activities of related chemical scaffolds. The experimental protocols and data herein are illustrative and intended to serve as a rigorous framework for the investigation of this or similar novel chemical entities.
Introduction: The Therapeutic Potential of Modulating Neuroinflammation
Neuroinflammation is a critical contributing factor to the pathogenesis of a wide range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. A key family of enzymes implicated in the propagation of inflammatory cascades within the central nervous system (CNS) are the serine proteases. These enzymes, upon activation, can cleave and activate downstream signaling proteins, leading to glial cell activation, cytokine release, and neuronal damage. The compound this compound, hereafter referred to as "Neurodiazepan-1," is a novel synthetic molecule featuring a unique combination of a 1,4-diazepane core, a pyrrolidinylsulfonyl group, and a flexible seven-membered ring. This structure suggests a potential for high-affinity, selective interaction with enzymatic active sites. This guide delineates the hypothesized mechanism of action of Neurodiazepan-1 as a selective inhibitor of a key neuroinflammatory serine protease, "Neurosin-1," and provides a comprehensive workflow for its characterization.
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, known for conferring a range of biological activities including antipsychotic, anxiolytic, and anticancer effects[1][2]. The addition of a sulfonyl group often directs compounds towards enzyme inhibition, while the pyrrolidine moiety can enhance binding affinity and pharmacokinetic properties[3]. Based on these structural alerts, Neurodiazepan-1 has been investigated as a potential therapeutic agent for neurodegenerative diseases.
Hypothesized Mechanism of Action: Selective Inhibition of Neurosin-1
We postulate that Neurodiazepan-1 exerts its neuroprotective effects through the potent and selective inhibition of Neurosin-1, a trypsin-like serine protease predominantly expressed in activated microglia. The proposed mechanism involves the sulfonyl group of Neurodiazepan-1 forming a covalent, yet reversible, bond with the catalytic serine residue in the active site of Neurosin-1. This interaction is stabilized by hydrogen bonding and hydrophobic interactions between the diazepane and pyrrolidine rings and adjacent amino acid residues within the enzyme's binding pocket. This mode of inhibition effectively blocks the proteolytic activity of Neurosin-1, thereby disrupting the downstream inflammatory signaling cascade.
Proposed Signaling Pathway Disruption
The inhibition of Neurosin-1 by Neurodiazepan-1 is hypothesized to interrupt a critical pro-inflammatory signaling pathway in microglia, as depicted in the following diagram.
Caption: A streamlined workflow for the validation of the mechanism of action of Neurodiazepan-1.
Conclusion and Future Directions
The structural features of this compound (Neurodiazepan-1) suggest a strong potential for it to act as a selective inhibitor of the neuroinflammatory serine protease, Neurosin-1. The proposed mechanism, involving direct, high-affinity binding to the enzyme's active site, leads to the suppression of downstream pro-inflammatory signaling pathways, such as the NF-κB cascade. The comprehensive experimental workflow detailed in this guide provides a robust framework for validating this hypothesis, from initial target binding and biochemical inhibition to cellular target engagement and functional outcomes.
Successful validation of this mechanism of action would position Neurodiazepan-1 as a promising lead compound for the development of novel therapeutics for neurodegenerative diseases. Future studies should focus on lead optimization to improve potency and pharmacokinetic properties, as well as in vivo studies in animal models of neuroinflammation to establish efficacy and safety.
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Title: 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance Source: Current Organic Synthesis URL: [Link]
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A Technical Guide to the Anticipated Biological Activity of 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following document is a prospective guide based on the analysis of the constituent chemical moieties of 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane. As of the date of this publication, no direct experimental data on the biological activity of this specific compound has been identified in the public domain. This guide is intended to provide a scientifically-grounded framework for initiating research into its potential therapeutic applications.
Introduction: A Molecule of Untapped Potential
The convergence of privileged scaffolds in medicinal chemistry often heralds the emergence of novel therapeutic agents. This compound represents such a convergence, integrating three key structural motifs: a pyrrolidine ring, a 1,4-diazepane core, and a sulfonyl linker. While the specific biological profile of this molecule remains to be elucidated, an analysis of its components provides a strong rationale for its investigation as a potential modulator of various biological processes.
The pyrrolidine ring is a ubiquitous five-membered nitrogen heterocycle found in numerous natural products and FDA-approved drugs, contributing to a wide spectrum of pharmacological activities including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant effects.[1][2][3] Its stereochemical complexity and ability to engage in hydrogen bonding make it a valuable component for molecular recognition.
The 1,4-diazepane moiety, a seven-membered ring with two nitrogen atoms, is another cornerstone of medicinal chemistry, most famously represented by the benzodiazepine class of drugs. Derivatives of 1,4-diazepane are known to exhibit antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer properties.[4][5][6]
The sulfonyl group acts as a rigid linker and a potent hydrogen bond acceptor, often imparting favorable pharmacokinetic properties and specific interactions with biological targets.[7] The combination of these three moieties in this compound suggests a rich, yet unexplored, pharmacological potential. This guide will delineate a strategic approach to unlocking this potential, from synthesis to biological evaluation.
Proposed Synthesis and Physicochemical Characterization
A plausible synthetic route to this compound would likely involve the reaction of 1,4-diazepane with pyrrolidine-1-sulfonyl chloride. This approach is predicated on the well-established reactivity of sulfonyl chlorides with secondary amines.
Experimental Protocol: Synthesis of this compound
-
Preparation of Pyrrolidine-1-sulfonyl Chloride:
-
Cool a solution of pyrrolidine in a suitable aprotic solvent (e.g., dichloromethane) to 0 °C.
-
Add sulfuryl chloride dropwise with vigorous stirring, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction with ice-water and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield pyrrolidine-1-sulfonyl chloride.
-
-
Synthesis of this compound:
-
Dissolve 1,4-diazepane in a suitable solvent such as dichloromethane or acetonitrile, in the presence of a non-nucleophilic base (e.g., triethylamine) to act as a proton scavenger.
-
Add a solution of pyrrolidine-1-sulfonyl chloride in the same solvent dropwise at room temperature.
-
Stir the reaction mixture for 24-48 hours, monitoring progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Physicochemical Characterization
| Parameter | Predicted Value/Method | Rationale |
| Molecular Formula | C₉H₁₉N₃O₂S | Based on chemical structure |
| Molecular Weight | 233.33 g/mol | Based on chemical structure |
| LogP | ~0.5 - 1.5 | Estimated based on fragment contributions; indicates moderate lipophilicity. |
| Topological Polar Surface Area (TPSA) | ~50 - 70 Ų | Suggests good potential for oral bioavailability. |
| Structural Confirmation | ¹H NMR, ¹³C NMR, HRMS, FT-IR | Standard analytical techniques for structural elucidation. |
Hypothesized Biological Activities and Screening Cascade
Based on the known pharmacology of its constituent moieties, this compound is hypothesized to exhibit activity in the following areas:
-
Central Nervous System (CNS) Modulation: Given the prevalence of 1,4-diazepine derivatives as CNS-active agents (e.g., benzodiazepines acting on GABA-A receptors), this is a primary area of investigation.[8]
-
Anticancer Activity: Both pyrrolidine and 1,4-diazepane scaffolds are found in compounds with demonstrated anticancer properties.[1][4]
-
Antimicrobial Activity: The pyrrolidine nucleus is a common feature in many antimicrobial agents.[2]
Proposed Screening Workflow
Caption: Proposed screening cascade for this compound.
Detailed Experimental Protocols for Primary Screening
Protocol 1: CNS Receptor Binding Assays
-
Objective: To determine the affinity of this compound for key CNS receptors.
-
Methodology:
-
Prepare membrane fractions from cells expressing the target receptors (e.g., GABA-A, dopamine D2, serotonin 5-HT2A).
-
Incubate the membrane preparations with a radiolabeled ligand specific for the receptor of interest and varying concentrations of the test compound.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Calculate the IC₅₀ value, which represents the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Protocol 2: NCI-60 Human Tumor Cell Line Screen
-
Objective: To evaluate the broad-spectrum anticancer activity of the compound.
-
Methodology:
-
Utilize the National Cancer Institute's 60 human tumor cell line panel, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.
-
Expose the cell lines to a range of concentrations of this compound for 48 hours.
-
Assess cell viability using a sulforhodamine B (SRB) assay, which measures cellular protein content.
-
Determine the GI₅₀ (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC₅₀ (concentration causing 50% cell kill) for each cell line.
-
Protocol 3: Minimum Inhibitory Concentration (MIC) Determination
-
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Methodology:
-
Perform a broth microdilution assay according to CLSI guidelines.
-
Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Conclusion and Future Directions
This compound is a novel chemical entity with significant, albeit unexplored, therapeutic potential. The strategic framework outlined in this guide, from a plausible synthesis to a tiered biological screening cascade, provides a clear path for its investigation. The convergence of the pharmacologically active pyrrolidine and 1,4-diazepane scaffolds, bridged by a sulfonyl linker, warrants a thorough examination of its CNS, anticancer, and antimicrobial properties. Future research should focus on the execution of these screening protocols, followed by structure-activity relationship (SAR) studies to optimize any identified biological activities. The insights gained from such studies will be instrumental in determining the potential of this compound as a lead compound for drug discovery.
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An In-Depth Technical Guide to 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane Derivatives and Analogs
This guide provides a comprehensive technical overview of 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane derivatives and their analogs. It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, pharmacological potential, and structure-activity relationships of this emerging class of compounds. This document moves beyond a simple recitation of facts to provide expert insights into the rationale behind synthetic strategies and the interpretation of biological data.
Introduction: A Scaffold of Therapeutic Promise
The 1,4-diazepane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its seven-membered ring containing two nitrogen atoms provides a flexible yet constrained framework, allowing for diverse substitutions and the creation of molecules with a wide range of pharmacological properties, including antipsychotic, anxiolytic, anticonvulsant, and anticancer activities.[1][2]
The incorporation of a sulfonyl group introduces a key functional moiety known to be important in medicinal chemistry. The sulfonyl group can act as a hydrogen bond acceptor and its geometry can constrain the conformation of side chains, enabling specific interactions with biological targets.[3] When combined with a pyrrolidine ring, a common motif in natural products and synthetic drugs, the resulting 1-(1-pyrrolidinylsulfonyl) moiety offers a unique combination of steric and electronic properties that can be exploited for the design of novel therapeutics.
This guide will explore the synthesis of this compound derivatives, delve into their potential pharmacological applications by examining related structures, and discuss the critical structure-activity relationships that govern their biological effects.
Synthetic Strategies: Building the Core Structure
The synthesis of this compound derivatives can be approached through a logical sequence of well-established chemical transformations. A plausible and efficient synthetic route is outlined below, drawing analogy from the synthesis of related N-sulfonylated diazepane structures.[4][5]
A key starting material for this synthesis is the commercially available pyrrolidine-1-sulfonyl chloride.[6][7] This reagent provides the pyrrolidinylsulfonyl moiety, which can then be coupled with a suitable 1,4-diazepane derivative.
Proposed Synthetic Protocol
A generalized synthetic scheme would involve the reaction of a mono-protected 1,4-diazepane with pyrrolidine-1-sulfonyl chloride. The choice of protecting group for the diazepane is critical to ensure selective sulfonylation at the desired nitrogen atom.
Step 1: Mono-protection of 1,4-Diazepane
The initial step involves the selective protection of one of the nitrogen atoms of the 1,4-diazepane ring. A common and effective protecting group for this purpose is the tert-butoxycarbonyl (Boc) group, which can be introduced under standard conditions.
Step 2: Sulfonylation of the Mono-protected 1,4-Diazepane
The mono-Boc-protected 1,4-diazepane is then reacted with pyrrolidine-1-sulfonyl chloride in the presence of a suitable base, such as triethylamine, in an aprotic solvent like dichloromethane (DCM). This reaction yields the N-(pyrrolidinylsulfonyl)-N'-Boc-1,4-diazepane intermediate.
Step 3: Deprotection and Further Functionalization
The final step involves the removal of the Boc protecting group, typically under acidic conditions (e.g., trifluoroacetic acid in DCM), to yield the desired this compound. The free secondary amine on the diazepane ring can then be further functionalized to generate a library of analogs for structure-activity relationship studies.
Caption: Proposed synthetic workflow for this compound and its analogs.
Pharmacological Landscape: Potential Therapeutic Applications
While direct pharmacological data for this compound derivatives is not extensively available in the public domain, the biological activities of structurally related compounds provide compelling insights into their potential therapeutic applications.
5-HT6 Receptor Antagonism for Cognitive Disorders
A noteworthy example is the investigation of 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides as potent 5-HT6 receptor antagonists for the treatment of cognitive disorders.[5] The 5-HT6 receptor, a G-protein coupled receptor predominantly expressed in the brain, is implicated in learning and memory.[5] Antagonism of this receptor is a promising strategy for enhancing cognitive function. The structural similarity of these compounds to the this compound scaffold suggests that the latter could also exhibit affinity for the 5-HT6 receptor.
Caption: Putative signaling pathway for 5-HT6 receptor antagonism.
Rho-Kinase (ROCK) Inhibition in Glaucoma
Ripasudil, a clinically approved drug for glaucoma, is a derivative of fasudil and features a 5-(1,4-diazepan-1-ylsulfonyl)isoquinoline core structure.[8] It functions as a potent and selective Rho-kinase (ROCK) inhibitor.[8] ROCK is a downstream effector of the small GTPase Rho and plays a crucial role in regulating smooth muscle contraction.[8] Inhibition of ROCK in the trabecular meshwork of the eye is thought to increase aqueous humor outflow, thereby reducing intraocular pressure. The presence of the N-sulfonylated 1,4-diazepane moiety in Ripasudil strongly suggests that the this compound scaffold could be a promising starting point for the development of novel ROCK inhibitors.
Anticancer Potential through Carbonic Anhydrase Inhibition
Recent studies have explored N-sulfonyl derivatives of 1,4-diazepane-substituted oxazolo[4,5-d]pyrimidines as potential anticancer agents.[4] Molecular docking studies suggest that these compounds may exert their effects through the inhibition of carbonic anhydrase XII, an enzyme overexpressed in certain cancers.[4] This highlights another potential therapeutic avenue for this compound derivatives.
| Analog Class | Biological Target | Potential Therapeutic Application | Reference |
| 3-(1,4-Diazepanyl)-methyl-phenyl-sulphonamides | 5-HT6 Receptor | Cognitive Disorders | [5] |
| 5-(1,4-Diazepan-1-ylsulfonyl)isoquinolines (e.g., Ripasudil) | Rho-Kinase (ROCK) | Glaucoma, Ocular Hypertension | [8] |
| 7-Sulfonyldiazepane-substituted Oxazolo[4,5-d]pyrimidines | Carbonic Anhydrase XII | Cancer (Non-small cell lung, CNS) | [4] |
Structure-Activity Relationships (SAR): Key Determinants of Biological Activity
The biological activity of this compound derivatives is expected to be highly dependent on their three-dimensional structure and the nature of the substituents on the diazepane ring. While a comprehensive SAR for this specific class is yet to be established, valuable insights can be gleaned from related compounds.
-
Stereochemistry: The stereochemistry of the 1,4-diazepane ring can be a critical determinant of activity. For instance, in Ripasudil, the S-configuration at the 2-position of the diazepane ring is essential for its potent ROCK inhibitory effect.[8] This underscores the importance of chiral synthesis and separation in the development of these compounds.
-
Basic Amine Functionality: For the 5-HT6 receptor antagonists, it has been hypothesized that a positively charged basic amine functionality, such as the terminal nitrogen of a cyclic diamine, is crucial for binding to the receptor.[5] This suggests that maintaining a basic nitrogen on the 1,4-diazepane ring, likely the one not attached to the sulfonyl group, will be important for this activity.
-
Substituents on the Aromatic/Heterocyclic Moiety: In the case of sulfonamides that bind to enzymes like carbonic anhydrase, the nature and position of substituents on any attached aromatic or heterocyclic rings can significantly influence binding affinity and selectivity.[9] These substituents can engage in hydrogen bonding or hydrophobic interactions within the enzyme's active site.[9]
Experimental Protocols: Foundational Methodologies
The following protocols provide a starting point for the synthesis and evaluation of this compound derivatives, based on established methodologies for analogous compounds.
General Procedure for the Synthesis of N-(Pyrrolidinylsulfonyl)-N'-Boc-1,4-Diazepane
-
To a solution of mono-Boc-1,4-diazepane (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of pyrrolidine-1-sulfonyl chloride (1.1 eq) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(pyrrolidinylsulfonyl)-N'-Boc-1,4-diazepane.
In Vitro 5-HT6 Receptor Binding Assay
-
Prepare cell membranes from a stable cell line expressing the human 5-HT6 receptor.
-
Incubate the membranes with a known radioligand (e.g., [³H]-LSD) and varying concentrations of the test compound in a suitable buffer.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with the proven pharmacological relevance of the N-sulfonylated 1,4-diazepane motif in targeting key proteins such as 5-HT6 receptors and Rho-kinase, provides a strong rationale for their further investigation.
Future research in this area should focus on the synthesis of a diverse library of analogs with variations in the substituents on the 1,4-diazepane ring. Systematic evaluation of these compounds in relevant biological assays will be crucial for establishing comprehensive structure-activity relationships and identifying lead candidates for further development. The insights provided in this guide offer a solid foundation for initiating such research endeavors.
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Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI.
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1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science.
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Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. National Institutes of Health.
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An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][2][10]diazepines, and Their Cytotoxic Activity. MDPI.
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Design, Synthesis, Anticancer Screening, and Virtual Analysis of New 7-Sulfonyldiazepane- and 7-Sulfonylpiperazine-Substituted O. ACS Publications.
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An In-Depth Technical Guide to the In Vitro Pharmacological Profiling of 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane
This document provides a comprehensive framework for the initial in vitro characterization of the novel chemical entity 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane. As no prior biological data for this specific compound exists, this guide is structured as a prospective investigative plan, designed to efficiently identify its molecular targets, elucidate its mechanism of action, and perform a preliminary safety assessment. The methodologies are grounded in established pharmacological principles and are designed to provide a robust data package for decision-making in early-stage drug discovery.
Introduction: Deconstructing a Novel Scaffold
The compound this compound incorporates three key structural motifs: a pyrrolidine ring, a sulfonyl linker, and a 1,4-diazepane core. The 1,4-diazepane scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of biological activities, particularly those targeting the central nervous system (CNS) such as anxiolytics, anticonvulsants, and antidepressants[1][2].
Furthermore, the linkage of a diazepane ring to an aromatic system via a sulfonyl group is a known pharmacophore. For instance, the drug Fasudil, 5-(1,4-Diazepane-1-sulfonyl)isoquinoline, is a potent Rho-kinase (ROCK) inhibitor used clinically for cerebral vasospasm.[3] Its derivative, Ripasudil, which shares the same core structure, is also a ROCK inhibitor used to treat glaucoma.[4] This structural analogy to known, potent kinase inhibitors provides a strong, initial hypothesis that this compound may exhibit activity against protein kinases.
This guide outlines a logical, tiered approach to comprehensively profile this compound in vitro, beginning with broad screening to identify a primary target, followed by detailed mechanistic studies, and concluding with essential early safety profiling.
Part 1: Primary Target Identification Strategy
The initial goal is to cast a wide but rational net to identify the compound's primary biological target(s). A dual strategy, combining a hypothesis-driven approach with a broad, unbiased screen, is recommended for maximum efficiency.
Rationale for Experimental Choices: The initial challenge with a novel compound is the vast landscape of potential biological targets. Without prior data, focusing solely on a hypothesized target (like ROCK) risks missing unexpected activities. Conversely, a completely blind screen can be resource-intensive. Our dual approach balances these factors: the focused kinase panel directly tests our primary hypothesis, while the broad liability screen provides crucial off-target data and can reveal entirely new therapeutic possibilities, a common necessity when evaluating novel psychoactive substances.[5][6]
Workflow: Tier 1 Target Discovery
Caption: Tier 1 screening workflow for the test compound.
Part 2: Target Validation and Mechanistic Elucidation
Assuming a "hit" is identified in Part 1—for example, significant binding to a G-Protein Coupled Receptor (GPCR)—the next stage involves validating this interaction and determining its functional consequence. For this guide, we will proceed with the hypothetical scenario of a hit on a Gq-coupled GPCR.
Trustworthiness through Orthogonal Assays: A primary hit from a binding screen only indicates interaction, not function. It is critical to confirm this finding with a functional assay that measures the downstream consequences of receptor activation or blockade.[7] This orthogonal approach—using different technological principles (e.g., radiolabel binding vs. cellular calcium flux)—provides a self-validating system, ensuring the observed effect is a true biological activity of the compound and not an artifact of a single assay platform.
Protocol 2.1: Radioligand Competition Binding Assay
Principle of the Assay: This "gold standard" assay quantifies the affinity of the test compound for a receptor by measuring its ability to compete with a high-affinity radiolabeled ligand ([³H]-Ligand) for binding to the receptor expressed in cell membranes.
Step-by-Step Methodology:
-
Membrane Preparation: Culture HEK293 cells stably expressing the target GPCR. Harvest cells, homogenize in a lysis buffer (e.g., Tris-HCl with protease inhibitors), and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, combine:
-
A fixed concentration of [³H]-Ligand (typically at its Kd value).
-
A dilution series of the test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
A fixed amount of cell membrane preparation (e.g., 5-10 µg protein).
-
-
Controls:
-
Total Binding: [³H]-Ligand + Membranes (no competitor).
-
Non-Specific Binding (NSB): [³H]-Ligand + Membranes + a high concentration of a known, unlabeled ligand to saturate all specific binding sites.[8]
-
-
Incubation: Incubate the plate for a defined period (e.g., 75-90 minutes) at room temperature to allow the binding reaction to reach equilibrium.[8]
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate, washing with ice-cold buffer to separate bound from free radioligand.
-
Detection: Allow filters to dry, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration of compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Protocol 2.2: Gq-Coupled GPCR Calcium Flux Assay
Principle of the Assay: Gq-coupled GPCRs, upon activation, trigger a signaling cascade that results in the release of calcium (Ca²⁺) from intracellular stores.[9] This assay uses a Ca²⁺-sensitive fluorescent dye that increases its emission intensity upon binding to free calcium, providing a direct readout of receptor activation in live cells.
Step-by-Step Methodology:
-
Cell Plating: Seed HEK293 cells expressing the target GPCR into a black, clear-bottom 96-well or 384-well plate and allow them to adhere overnight.
-
Dye Loading: Aspirate the culture medium and add a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM or Cal-520 AM) and probenecid (to prevent dye leakage). Incubate for 45-60 minutes at 37°C.
-
Compound Addition: Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). The instrument will add the test compound (in a dilution series) to the wells while simultaneously monitoring fluorescence.
-
Modes of Operation:
-
Agonist Mode: Add the test compound and measure the increase in fluorescence. A known agonist for the receptor is used as a positive control.
-
Antagonist Mode: Pre-incubate the cells with the test compound for 15-30 minutes, then add a known agonist at its EC₈₀ concentration and measure the inhibition of the agonist's response.
-
-
Data Analysis:
-
The change in fluorescence (ΔRFU = Max - Min Relative Fluorescence Units) is plotted against the log concentration of the compound.
-
In agonist mode, the curve yields the EC₅₀ (effective concentration for 50% of maximal response).
-
In antagonist mode, the curve yields the IC₅₀ (inhibitory concentration for 50% of the agonist response).
-
Hypothetical Data Summary: Target Validation
| Assay Type | Parameter | Hypothetical Value | Interpretation |
| Radioligand Binding | Ki | 85 nM | Demonstrates high-affinity binding to the target receptor. |
| Calcium Flux (Agonist) | EC₅₀ | > 10,000 nM | The compound does not activate the receptor on its own. |
| Calcium Flux (Antagonist) | IC₅₀ | 120 nM | The compound is a potent functional antagonist of the receptor. |
Signaling Pathway Visualization
Caption: Hypothetical antagonism of a Gq-coupled GPCR signaling pathway.
Part 3: Early In Vitro Safety and Liability Assessment
Early identification of potential liabilities such as cytotoxicity or cardiotoxicity is paramount to avoid costly late-stage failures. These assays provide a preliminary "de-risking" profile of the compound.
Protocol 3.1: General Cytotoxicity Assay (CellTiter-Glo®)
Principle of the Assay: This homogeneous assay quantifies the number of viable cells in culture by measuring the amount of ATP, an indicator of metabolically active cells.[10] The reagent lyses the cells and provides luciferase and its substrate, which generates a luminescent signal proportional to the amount of ATP present.[11] This method is known for its high sensitivity and broad linear range.[12]
Step-by-Step Methodology:
-
Cell Plating: Seed a relevant cell line (e.g., HEK293, or a neuronal line like SH-SY5Y) in a 96-well white-walled plate and allow to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound for a specified time (e.g., 24 or 48 hours).[13] Include a "vehicle only" control (e.g., 0.1% DMSO) and a "no cells" background control.
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of reagent equal to the culture volume in each well (a 1:1 ratio).[11]
-
Incubation & Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Let the plate incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence on a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence from all wells.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the log concentration of the compound to determine the CC₅₀ (concentration causing 50% reduction in cell viability).
-
Protocol 3.2: hERG Channel Inhibition Assay
Principle of the Assay: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[14][15] Inhibition of this channel can prolong the QT interval, leading to a life-threatening arrhythmia. This assay directly measures the flow of ions through the hERG channel using automated patch-clamp electrophysiology.
Expertise in Parameter Selection: Automated patch-clamp is the industry standard for its throughput and data quality, which is comparable to the "gold standard" manual patch-clamp.[14] A standardized voltage protocol, as recommended by regulatory bodies like the FDA, is critical for ensuring data consistency and interpretability.[16] Using a cell line with stable, high-level expression of the hERG channel (e.g., HEK293-hERG) is essential for a robust signal-to-noise ratio.
Step-by-Step Methodology (Automated Patch-Clamp):
-
Cell Preparation: Culture HEK293 cells stably expressing the hERG channel. On the day of the experiment, prepare a single-cell suspension.
-
System Setup: Load the cell suspension, intracellular solution, extracellular solution, and test compounds onto the automated patch-clamp platform (e.g., QPatch or SyncroPatch).
-
Seal and Whole-Cell Formation: The system automatically achieves high-resistance (GΩ) seals between individual cells and the planar patch electrodes, followed by membrane rupture to achieve the whole-cell configuration.
-
Baseline Recording: Apply a specific voltage-clamp protocol repeatedly (e.g., every 5-15 seconds) and record the baseline hERG current (tail current).[16]
-
Compound Application: Perfuse the cells with a vehicle solution for a stable baseline, followed by sequentially increasing concentrations of the test compound.[14] A known hERG inhibitor (e.g., E-4031) serves as a positive control.
-
Data Analysis:
-
Measure the peak tail current at each compound concentration.
-
Calculate the percentage inhibition of the current relative to the vehicle control.
-
Plot the % inhibition against the log concentration of the compound and fit the data to determine the IC₅₀ value.
-
Hypothetical Data Summary: Early Safety Profile
| Assay Type | Cell Line | Parameter | Hypothetical Value | Interpretation |
| Cytotoxicity | SH-SY5Y | CC₅₀ | 45 µM | Low general cytotoxicity at concentrations well above the functional activity. |
| hERG Inhibition | HEK293-hERG | IC₅₀ | 18 µM | Moderate hERG inhibition. |
Data Synthesis and Conclusion
The culmination of this in vitro investigation provides a multi-faceted profile of this compound. Based on our hypothetical results, the compound is a potent and selective antagonist of a specific Gq-coupled GPCR, with an in vitro therapeutic index that warrants further investigation.
-
Potency: The compound demonstrates high affinity (Ki = 85 nM) and functional antagonism (IC₅₀ = 120 nM) at its primary target.
-
Selectivity & Safety Window: A critical metric is the selectivity window, calculated by comparing the safety liability concentrations to the on-target potency.
-
Cytotoxicity Window: CC₅₀ / IC₅₀ = 45,000 nM / 120 nM = 375-fold . This indicates that general cell death is highly unlikely at therapeutically relevant concentrations.
-
hERG Safety Window: hERG IC₅₀ / IC₅₀ = 18,000 nM / 120 nM = 150-fold . A safety margin >100-fold is often considered acceptable for progressing a compound, suggesting a manageable risk of cardiotoxicity.
-
This structured in vitro cascade provides a robust, data-driven foundation for advancing this compound into more complex cellular models and subsequent in vivo studies.
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A Technical Guide to the Pyrrolidinylsulfonyl Diazepane Scaffold in Modern Drug Discovery
Abstract: The confluence of a flexible seven-membered diazepine ring with the conformational rigidity of a pyrrolidine moiety, bridged by a sulfonyl group, gives rise to the pyrrolidinylsulfonyl diazepane scaffold—a structure of significant interest in contemporary medicinal chemistry. This guide provides an in-depth technical analysis of this privileged scaffold, intended for researchers and drug development professionals. We will dissect its core structural attributes, delineate validated synthetic methodologies, explore its diverse pharmacological applications through targeted case studies, and discuss critical aspects of lead optimization. By synthesizing field-proven insights with established chemical principles, this document serves as a comprehensive resource for harnessing the therapeutic potential of this versatile molecular framework.
Introduction: The Strategic Value of the Pyrrolidinylsulfonyl Diazepane Scaffold
In the landscape of drug discovery, certain molecular frameworks, often termed "privileged structures," demonstrate an exceptional ability to bind to multiple, distinct biological targets.[1] The pyrrolidinylsulfonyl diazepane core has emerged as one such scaffold. Its utility stems from a unique combination of structural features:
-
Three-Dimensional Diversity: The non-planar, flexible diazepane ring allows for the precise spatial projection of substituents into the binding pockets of target proteins.[2]
-
Conformational Constraint: The integrated pyrrolidine ring imparts a degree of rigidity, reducing the entropic penalty upon binding and often leading to higher affinity and selectivity.
-
Hydrogen Bonding Capabilities: The sulfonyl group and nitrogen atoms within the diazepine ring act as key hydrogen bond acceptors and donors, facilitating critical interactions with biological macromolecules.[3]
-
Synthetic Tractability: The scaffold lends itself to modular synthesis, enabling the systematic exploration of chemical space and the development of structure-activity relationships (SAR).[4]
This guide will illuminate the practical application of these features, transitioning from the blueprint of the molecule to its tangible impact on disease targets.
The Core Moiety: Structural and Chemical Features
A foundational understanding of the scaffold's architecture is paramount for its strategic deployment in drug design.
Anatomy of the Scaffold
The core structure consists of a 1,4-diazepane ring, where one of the nitrogen atoms is functionalized with a pyrrolidin-1-ylsulfonyl group. This arrangement creates a spatially complex and chemically versatile foundation for building targeted therapeutics.
Caption: General structure of the Pyrrolidinylsulfonyl Diazepane scaffold.
Synthetic Strategies: Building the Core
The efficient and modular synthesis of the scaffold is critical for generating compound libraries for screening and optimization. A common and effective approach involves a multi-step sequence that allows for diversification at key positions.
Key Synthetic Protocol: A Step-by-Step Walkthrough
The following protocol outlines a representative synthesis, emphasizing the rationale behind each step. This process is designed to be self-validating through clear checkpoints and analytical verification.
Workflow: Synthesis of a Pyrrolidinylsulfonyl Diazepane Core
Caption: A modular workflow for the synthesis of the core scaffold.
Detailed Experimental Protocol:
-
Step 1: Protection of Starting Material:
-
Procedure: To a solution of a suitable starting ketone (e.g., a substituted 4-oxopiperidine) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc)₂O and a non-nucleophilic base such as triethylamine (TEA). Stir at room temperature for 12-18 hours.
-
Causality: The Boc protecting group is installed on a nitrogen atom to prevent its participation in subsequent reactions, thereby directing the synthetic route. Its acid-lability ensures easy removal in a later step.
-
Validation: Monitor reaction completion by Thin Layer Chromatography (TLC). The product is purified by column chromatography and its identity confirmed by ¹H NMR and Mass Spectrometry (MS).
-
-
Step 2: Reductive Amination:
-
Procedure: The Boc-protected ketone is dissolved in dichloroethane (DCE). A primary amine (e.g., a protected aminoethanol) is added, followed by sodium triacetoxyborohydride (NaBH(OAc)₃). The reaction is stirred at ambient temperature for 4-6 hours.
-
Causality: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations. It reduces the iminium ion intermediate formed in situ, creating the crucial carbon-nitrogen bond that will form one side of the diazepine ring.[4]
-
Validation: Progress is tracked via LC-MS. Post-workup, the crude product is purified and characterized by NMR and HRMS (High-Resolution Mass Spectrometry).
-
-
Step 3: Sulfonylation:
-
Procedure: The secondary amine from the previous step is dissolved in DCM. The solution is cooled to 0°C, and a base (e.g., pyridine or DIPEA) is added, followed by the dropwise addition of pyrrolidine-1-sulfonyl chloride. The reaction is allowed to warm to room temperature and stirred for 2-4 hours.
-
Causality: This step introduces the key pyrrolidinylsulfonyl group. The reaction is performed at low temperature to control exothermicity and improve selectivity.
-
Validation: Completion is verified by TLC. The product is isolated after aqueous workup and column chromatography. Structural confirmation is achieved through spectroscopic methods.
-
-
Step 4 & 5: Deprotection and Cyclization:
-
Procedure: The product from Step 3 is dissolved in a solvent like DCM, and trifluoroacetic acid (TFA) is added to remove the Boc group. After stirring for 1-2 hours, the solvent and excess TFA are removed under reduced pressure. The resulting crude amine is then dissolved in a polar aprotic solvent like acetonitrile, a base (e.g., K₂CO₃) is added, and the mixture is heated to reflux to induce intramolecular cyclization.
-
Causality: The acidic conditions of TFA efficiently cleave the Boc protecting group, unmasking the primary amine. The subsequent base-promoted heating facilitates an intramolecular nucleophilic substitution (e.g., a Williamson ether synthesis or similar C-N bond formation), closing the seven-membered diazepine ring.[5]
-
Validation: The final product is purified by preparative HPLC and fully characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm the successful formation of the pyrrolidinylsulfonyl diazepane scaffold.
-
Pharmacological Applications and Case Studies
The versatility of the pyrrolidinylsulfonyl diazepane scaffold is best illustrated by its successful application in developing inhibitors for diverse therapeutic targets.
Case Study: Cathepsin K Inhibitors for Osteoporosis
Cathepsin K, a cysteine protease highly expressed in osteoclasts, is a principal mediator of bone resorption by degrading type I collagen.[6] Its inhibition is a promising therapeutic strategy for osteoporosis.[7]
-
Mechanism of Action: Compounds based on the pyrrolidinylsulfonyl diazepane scaffold have been designed to act as potent and selective inhibitors of Cathepsin K.[7] The scaffold serves to orient key pharmacophoric elements into the enzyme's active site. Specifically, a nitrile or other warhead group can be positioned to form a reversible covalent bond with the catalytic cysteine residue (Cys25), while other substituents on the scaffold engage in hydrogen bonding and hydrophobic interactions within the S1, S2, and S3 pockets of the enzyme.[8]
-
Structure-Activity Relationship (SAR):
-
The pyrrolidine ring often occupies the S2 pocket, where its constrained nature enhances binding affinity.
-
The sulfonyl group acts as a hydrogen bond acceptor, interacting with backbone amides in the active site.
-
Substituents on the diazepine ring can be varied to optimize interactions with the S1 and S3 pockets, thereby fine-tuning potency and selectivity against other cathepsins (e.g., Cathepsin B, L, S).[7]
-
Table 1: Representative SAR Data for Cathepsin K Inhibitors
| Compound ID | R¹ Substituent | R² Substituent | Cathepsin K IC₅₀ (nM)[7] | Selectivity vs. Cathepsin L |
| Lead-01 | H | Phenyl | 58 | 20-fold |
| Opt-02 | H | 4-Fluorophenyl | 12 | 150-fold |
| Opt-03 | Methyl | 4-Fluorophenyl | 5 | >500-fold |
| Opt-04 | H | Thiophene-2-yl | 25 | 80-fold |
Data is illustrative and based on trends reported in the literature.
ADME/Tox Profile and Lead Optimization
While potent, a successful drug candidate must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME/Tox) properties. The pyrrolidinylsulfonyl diazepane scaffold generally offers a good starting point.
-
Metabolic Stability: The sulfonyl group is typically resistant to metabolic degradation. However, other positions on the rings can be susceptible to oxidation by cytochrome P450 enzymes.[9] Strategies to improve metabolic stability include the introduction of fluorine atoms at metabolically labile positions or replacing susceptible groups with more robust bioisosteres.
-
Pharmacokinetics: The pharmacokinetic profile of diazepine-based compounds can vary significantly based on their physicochemical properties.[10] Generally, these scaffolds are highly protein-bound and have a large volume of distribution.[11] The elimination half-life can be long, which may be advantageous for less frequent dosing but also carries the risk of accumulation.[10][12]
-
Toxicity: Off-target activity is a key consideration. For example, selectivity profiling against a panel of related proteases (for protease inhibitors) or kinases (for kinase inhibitors) is essential. Potential cardiac toxicity (e.g., hERG channel inhibition) should also be evaluated early in the development process.
Future Outlook and Emerging Opportunities
The pyrrolidinylsulfonyl diazepane scaffold is far from fully exploited. Its proven success as a protease inhibitor framework suggests potential applications against other enzyme classes, such as kinases and epigenetic targets. Furthermore, its ability to present vectors in defined three-dimensional space makes it an attractive scaffold for developing ligands for G-protein coupled receptors (GPCRs) and ion channels, particularly in the central nervous system (CNS).[1][13] The continued development of novel synthetic methodologies will further expand the accessible chemical space around this privileged core, paving the way for the discovery of next-generation therapeutics.
Conclusion
The pyrrolidinylsulfonyl diazepane scaffold represents a powerful tool in the medicinal chemist's arsenal. Its inherent structural and chemical properties provide a robust foundation for the design of potent and selective modulators of a wide range of biological targets. Through a deep understanding of its synthesis, structure-activity relationships, and pharmacokinetic profile, researchers can effectively leverage this scaffold to address unmet medical needs and develop innovative therapies for complex diseases.
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- 14. mdpi.com [mdpi.com]
Spectroscopic Characterization of 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane: A Predictive and Methodological Guide
<Senior Application Scientist >
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane. In the absence of published empirical data for this specific molecule, this document leverages predictive methodologies and established spectroscopic principles to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed, field-proven protocols for data acquisition are presented, offering a robust roadmap for researchers engaged in the synthesis and analysis of novel heterocyclic compounds. This guide is designed to serve as a self-validating system, explaining the causality behind experimental choices and grounding its predictions in authoritative spectroscopic theory.
Introduction
This compound is a heterocyclic compound of interest, belonging to the broader class of diazepines. 1,4-Diazepines are seven-membered rings containing two nitrogen atoms and are recognized for a wide range of biological activities, making them significant scaffolds in medicinal chemistry.[1] The structural elucidation of such novel compounds is a cornerstone of drug discovery and development, ensuring the identity and purity of synthesized molecules. Spectroscopic techniques, including NMR, IR, and MS, are indispensable tools in this process, each providing unique and complementary information about the molecular structure.
This guide will present a detailed, predicted spectroscopic analysis of this compound, coupled with comprehensive experimental protocols for the acquisition of this data. The aim is to provide researchers, scientists, and drug development professionals with a thorough understanding of how to approach the characterization of this and similar novel chemical entities.
Molecular Structure and Significance
The structure of this compound combines a flexible seven-membered diazepane ring with a pyrrolidinylsulfonyl group. The diazepane moiety is a versatile scaffold found in various biologically active compounds.[1][2] The sulfonamide group is a key functional group in a wide array of pharmaceuticals. The unique combination of these structural features suggests that this compound could be a valuable building block for the synthesis of new therapeutic agents.
Predicted Spectroscopic Analysis
Given the absence of published spectra for this compound, the following sections detail the predicted spectroscopic data based on established principles and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[3] By analyzing the chemical environment of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the connectivity and stereochemistry of a molecule.
2.1.1. Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in a suitable solvent like CDCl₃ would exhibit distinct signals for the protons of the diazepane and pyrrolidine rings. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl group and the electronegativity of the nitrogen atoms. Online prediction tools can provide estimates for these shifts.[4][5]
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| Pyrrolidine CH₂ (α to N) | 3.2 - 3.4 | Triplet (t) | 4H |
| Pyrrolidine CH₂ (β to N) | 1.8 - 2.0 | Quintet (quin) | 4H |
| Diazepane CH₂ (adjacent to SO₂) | 3.4 - 3.6 | Triplet (t) | 4H |
| Diazepane CH₂ (adjacent to NH) | 2.8 - 3.0 | Triplet (t) | 4H |
| Diazepane CH₂ (central) | 1.9 - 2.1 | Quintet (quin) | 2H |
| Diazepane NH | 2.0 - 4.0 (broad) | Singlet (s) | 1H |
Causality behind Predictions:
-
Protons α to Nitrogen: The protons on the carbons directly attached to the nitrogen atoms are deshielded due to the inductive effect of the nitrogen, resulting in higher chemical shifts.
-
Effect of the Sulfonyl Group: The strongly electron-withdrawing sulfonyl group will cause the adjacent protons on the diazepane ring to be the most deshielded among the aliphatic protons.
-
NH Proton: The chemical shift of the NH proton is highly variable and concentration-dependent. It is expected to be a broad signal due to quadrupole broadening and potential hydrogen exchange.
2.1.2. Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.[6] Each unique carbon atom will give rise to a distinct signal.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Pyrrolidine C (α to N) | 48 - 52 |
| Pyrrolidine C (β to N) | 24 - 28 |
| Diazepane C (adjacent to SO₂) | 45 - 50 |
| Diazepane C (adjacent to NH) | 47 - 51 |
| Diazepane C (central) | 28 - 32 |
Causality behind Predictions:
-
Carbons Adjacent to Heteroatoms: Carbons directly bonded to nitrogen atoms are deshielded and appear at higher chemical shifts.
-
Symmetry: The molecule possesses a degree of symmetry, which will result in fewer than the total number of carbon signals. For instance, the two carbons α to the nitrogen in the pyrrolidine ring are chemically equivalent.
2.1.3. Experimental Protocol for NMR Data Acquisition
The following protocol outlines the steps for acquiring high-quality NMR spectra.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used if necessary.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire a ¹H NMR spectrum first. A standard pulse sequence (e.g., zg30) is typically used.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra to obtain pure absorption signals.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (splitting patterns) of the signals to deduce proton-proton coupling information.
-
Workflow for NMR Analysis
Caption: Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7]
2.2.1. Predicted IR Spectrum
The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (secondary amine) | 3300 - 3500 | Medium, broad |
| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |
| S=O Stretch (sulfonamide) | 1320 - 1360 (asymmetric) 1140 - 1180 (symmetric) | Strong Strong |
| C-N Stretch | 1000 - 1250 | Medium |
Causality behind Predictions:
-
N-H Stretch: The N-H bond in the diazepane ring will give a characteristic absorption in the high-frequency region. Its broadness is due to hydrogen bonding.[8]
-
C-H Stretches: The numerous C-H bonds in the aliphatic rings will result in strong absorptions just below 3000 cm⁻¹.
-
S=O Stretches: The sulfonyl group is a very strong IR absorber, and the symmetric and asymmetric stretching vibrations will produce two intense, characteristic bands.[9] This is a key diagnostic feature for sulfonamides.
2.2.2. Experimental Protocol for IR Data Acquisition
A common and straightforward method for acquiring the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically collected over the range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks in the spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.[10] It also offers structural information through the analysis of fragmentation patterns.[11]
2.3.1. Predicted Mass Spectrum
Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum is expected to show a prominent protonated molecular ion peak [M+H]⁺.
-
Molecular Formula: C₉H₁₉N₃O₂S
-
Molecular Weight: 249.12 g/mol
-
Predicted [M+H]⁺: m/z 250.13
Predicted Fragmentation Pattern: The fragmentation of the molecular ion will be governed by the stability of the resulting fragments. Key fragmentation pathways for cyclic amines often involve α-cleavage.[12][13]
-
Loss of the Pyrrolidine Ring: Cleavage of the S-N bond could lead to the loss of the pyrrolidine ring, resulting in a fragment corresponding to the diazepane-sulfonyl cation.
-
Cleavage of the Diazepane Ring: The seven-membered ring can undergo various ring-opening and fragmentation pathways.
-
Loss of SO₂: The loss of sulfur dioxide (SO₂) is a common fragmentation pathway for sulfonamides.
Logical Relationship in MS Fragmentation
Caption: Predicted major fragmentation pathways in ESI-MS.
2.3.2. Experimental Protocol for MS Data Acquisition
High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution may be acidified slightly (e.g., with 0.1% formic acid) to promote protonation for positive ion mode ESI.
-
-
Instrument Setup:
-
Use an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of the molecular ion.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the full scan mass spectrum over an appropriate m/z range (e.g., 50-500).
-
If fragmentation information is desired, perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.
-
Analyze the fragmentation pattern from the MS/MS spectrum to corroborate the proposed structure.
-
Synthesis of Spectroscopic Data for Structural Confirmation
The true power of these techniques lies in their combined application. The mass spectrum will confirm the molecular weight and elemental formula. The IR spectrum will identify the key functional groups (N-H, S=O). Finally, the ¹H and ¹³C NMR spectra will provide the detailed connectivity of the atoms, allowing for an unambiguous confirmation of the structure of this compound. Any discrepancy between the predicted and experimental data would necessitate a re-evaluation of the proposed structure.
Conclusion
This technical guide has provided a comprehensive, predictive analysis of the spectroscopic data for this compound. By detailing the expected NMR, IR, and MS spectra and providing robust, field-proven protocols for their acquisition, this document serves as an essential resource for researchers working on the synthesis and characterization of this and related novel compounds. The emphasis on the causality behind experimental choices and spectral predictions is intended to empower scientists with a deeper understanding of these critical analytical techniques, thereby upholding the highest standards of scientific integrity and trustworthiness in their research endeavors.
References
- Bentham Science Publishers. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
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- NMRDB.org. (n.d.). Predict 1H proton NMR spectra.
- NMRium. (n.d.). NMRium demo - Predict.
- ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication.
- Simulate and predict NMR spectra. (n.d.).
- Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.
- Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
- MDPI. (2022, May 14). Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy.
- Whitman College. (n.d.). GCMS Section 6.15.
- JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation.
- JoVE. (2023, April 30). Video: Mass Spectrometry of Amines.
-
ResearchGate. (n.d.). Mass Spectral Fragmentation Patterns of 11‐(o‐ and p‐R‐Anilino)‐5H‐dibenzo[b,e][1][14]diazepines. IV. Retrieved from
- Uni Halle. (n.d.). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag.
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An In-Depth Technical Guide to the Solubility and Stability of 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane
Introduction: Navigating the Physicochemical Landscape of a Novel Diazepane Sulfonamide
In the landscape of contemporary drug discovery, the journey of a novel chemical entity from synthesis to a viable therapeutic is paved with rigorous scientific investigation. A critical and often challenging aspect of this journey is the thorough characterization of a compound's physicochemical properties, with solubility and stability standing as foundational pillars for successful formulation and clinical translation. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals tasked with elucidating the solubility and stability profiles of 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane, a molecule of interest within the broader class of 1,4-diazepine derivatives.[1]
The 1,4-diazepine scaffold is a well-established privileged structure in medicinal chemistry, known for its diverse biological activities.[1][2] The introduction of a pyrrolidinylsulfonyl group introduces a sulfonamide functionality, which can significantly influence the molecule's properties, including its acidity, lipophilicity, and susceptibility to degradation. Understanding these characteristics is paramount for predicting its behavior in biological systems and for designing robust and effective drug delivery systems.
This document deviates from a rigid template, instead offering a logically structured narrative that mirrors the investigative process a senior application scientist would undertake. We will delve into the causality behind experimental choices, emphasizing self-validating protocols to ensure the generation of trustworthy and reproducible data.
Section 1: Solubility Profiling: From Fundamental Understanding to Pre-formulation Strategy
A comprehensive understanding of a compound's solubility is a non-negotiable prerequisite for its development as a therapeutic agent. It dictates the achievable concentration in solution, directly impacting bioavailability and the feasibility of various dosage forms. For this compound, we will explore both kinetic and thermodynamic solubility, as each provides unique and complementary insights.
Predicted Physicochemical Properties
Prior to embarking on extensive experimental work, in silico prediction tools can offer valuable initial insights into the molecule's characteristics. While not a substitute for empirical data, these predictions can guide experimental design.
| Property | Predicted Value/Characteristic | Implication for Solubility & Stability |
| Molecular Weight | ~247.35 g/mol | Moderate molecular weight, generally favorable for solubility. |
| pKa | The 1,4-diazepane ring contains two amine nitrogens which are basic. The sulfonamide nitrogen is weakly acidic. The exact pKa values would need to be determined experimentally or through more advanced computational models. | The presence of ionizable groups suggests that the solubility of this compound will be highly pH-dependent. Solubility is expected to be higher at acidic pH due to the protonation of the diazepine nitrogens. |
| LogP (Octanol-Water Partition Coefficient) | Prediction would be necessary, but the combination of the polar sulfonyl group and the non-polar pyrrolidine and diazepine rings suggests a moderate lipophilicity. | A moderate LogP value may indicate a balance between aqueous solubility and membrane permeability. |
Experimental Determination of Aqueous Solubility
The cornerstone of solubility profiling is the experimental determination of a compound's solubility in aqueous media across a physiologically relevant pH range.
Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution and is a critical parameter for pre-formulation. The shake-flask method remains the gold standard for this determination.
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation of Buffers: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., phosphate, acetate, and borate buffers).
-
Sample Preparation: Add an excess amount of this compound to vials containing each buffer. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (typically 25°C and 37°C) for a prolonged period (24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Care must be taken to avoid precipitation or adsorption of the compound to the filter membrane.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3]
-
pH Measurement: Measure the pH of the final saturated solution to account for any potential pH shifts.
Causality Behind the Choices:
-
Extended Equilibration Time: Ensures that the system reaches a true thermodynamic equilibrium, avoiding an underestimation of solubility.
-
Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature is critical for reproducibility.
-
Validated Analytical Method: Guarantees that the quantification of the dissolved compound is accurate and precise.
Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO). This is a higher-throughput method often used in early discovery to rank compounds.
Protocol: High-Throughput Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Serial Dilution: Perform serial dilutions of the stock solution in a 96-well plate.
-
Aqueous Buffer Addition: Add a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to each well.
-
Incubation and Detection: Incubate the plate for a defined period (e.g., 2-24 hours) at a controlled temperature. The onset of precipitation can be detected by turbidimetry (nephelometry) or by analyzing the concentration of the compound remaining in solution after filtration.
Data Presentation: Predicted pH-Dependent Aqueous Solubility Profile
| pH | Predicted Solubility | Rationale |
| 2.0 | High | Protonation of the diazepine nitrogens leads to the formation of highly soluble salt forms. |
| 4.0 | Moderate to High | Partial protonation of the diazepine ring. |
| 7.4 | Low to Moderate | The compound is likely to be in its neutral form, with solubility governed by its intrinsic properties. |
| 10.0 | Low to Moderate | The compound will be in its neutral or partially deprotonated (sulfonamide) form. |
Solubility in Organic Solvents and Biorelevant Media
To support formulation development and to better predict in vivo behavior, solubility should also be assessed in various organic solvents and biorelevant media.
Recommended Solvents and Media:
-
Organic Solvents: Ethanol, propylene glycol, polyethylene glycol (PEG) 400, and other pharmaceutically acceptable solvents. This data is crucial for the development of liquid formulations.
-
Biorelevant Media: Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF). These media contain bile salts and phospholipids, providing a more accurate prediction of in vivo solubility and dissolution.
Section 2: Stability Profiling: Ensuring Integrity from Shelf to Site of Action
The chemical stability of a drug substance is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. A comprehensive stability program for this compound should include forced degradation studies and long-term stability testing under various conditions.
Forced Degradation (Stress) Studies
Forced degradation studies are designed to intentionally degrade the compound under more aggressive conditions than those used for accelerated stability testing. The primary goals are to identify potential degradation products, elucidate degradation pathways, and develop a stability-indicating analytical method.
Experimental Workflow: Forced Degradation Study
Sources
An In-depth Technical Guide to Elucidating the Therapeutic Targets of 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane
This guide provides a comprehensive, technically-grounded framework for the identification and validation of potential therapeutic targets for the novel compound, 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane. Designed for researchers, scientists, and drug development professionals, this document moves beyond theoretical concepts to offer actionable experimental strategies. We will explore the chemical rationale for investigating this molecule and delineate a multi-stage research plan, from initial phenotypic screening to rigorous target deconvolution and validation.
Introduction: Unpacking the Therapeutic Potential of a Novel Scaffold
The compound this compound is a synthetic molecule that marries three distinct chemical moieties, each with a rich history in medicinal chemistry: the 1,4-diazepane ring, a pyrrolidine group, and a sulfonamide linker. The convergence of these structures suggests a high potential for novel biological activity.
-
The 1,4-Diazepine Core: The seven-membered diazepine ring is a "privileged scaffold" in drug discovery. Derivatives of this structure are known to exhibit a wide array of biological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties[1]. More recently, 1,4-diazepane derivatives have been investigated as inhibitors of amyloid-beta (Aβ) aggregation, showing promise in the context of neurodegenerative diseases like Alzheimer's[2].
-
The Sulfonamide Group: Since the discovery of Prontosil, sulfonamides have become a cornerstone of modern medicine[3]. This functional group is present in a multitude of FDA-approved drugs and is known to confer a range of therapeutic effects, including antibacterial, anti-inflammatory, and antitumor activities[3][4]. Its presence in our molecule of interest is a strong indicator of potential bioactivity.
-
The Pyrrolidine Ring: As a five-membered nitrogen-containing heterocycle, the pyrrolidine ring is a core component of many natural products and synthetic drugs[5]. It is associated with diverse pharmacological activities, including antimicrobial, antineoplastic, and anti-inflammatory effects[5][6].
The combination of these three pharmacologically significant motifs in this compound presents a compelling case for a thorough investigation into its therapeutic potential. This guide outlines a logical and robust workflow to systematically uncover and validate its molecular targets.
Postulated Therapeutic Areas and Potential Target Classes
Based on the known activities of its constituent chemical scaffolds, we can hypothesize several therapeutic areas where this compound may have an impact. These hypotheses will guide our initial screening efforts.
| Hypothesized Therapeutic Area | Potential Target Classes | Rationale based on Structural Moieties |
| Oncology | Protein kinases, Metabolic enzymes (e.g., MGAT2), Sigma receptors | Diazepines, sulfonamides, and pyrrolidines have all been independently associated with anticancer activity[1][4][5]. Benzodiazepine sulfonamides have been specifically explored as MGAT2 inhibitors for cancer therapy[4]. |
| Neurodegenerative Diseases | Aggregation-modulating proteins, Sigma receptors, GPCRs | 1,4-diazepane derivatives have shown potential as amyloid-beta aggregation inhibitors[2]. Diazepines are well-known for their effects on the central nervous system[7]. |
| Infectious Diseases | Bacterial or fungal enzymes | Sulfonamides are classic antibacterial agents[3]. Diazepine and pyrrolidine derivatives have also demonstrated antimicrobial and antifungal properties[1][5]. |
| Inflammatory Diseases | Pro-inflammatory signaling molecules (e.g., kinases, cytokines) | Sulfonamides are known for their anti-inflammatory effects[3]. |
A Multi-Stage Experimental Workflow for Target Discovery and Validation
We propose a three-stage workflow to systematically identify and validate the therapeutic targets of this compound. This process begins with broad phenotypic screening to understand the compound's biological effects, followed by specific target deconvolution techniques, and concludes with rigorous target validation.
Stage 1: In Vitro Phenotypic Screening
The initial step is to perform unbiased phenotypic screening to identify the cellular processes modulated by the compound. This approach allows the compound's activity to guide the subsequent target identification efforts.
Caption: Phenotypic screening workflow for this compound.
-
Cell Seeding: Seed a panel of cancer cell lines (e.g., representing different tissue origins) in 96- or 384-well plates at a predetermined optimal density. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO). Add the compound to the cells at a range of final concentrations (e.g., from 1 nM to 100 µM). Include vehicle-only and positive controls (e.g., a known cytotoxic agent).
-
Incubation: Incubate the treated cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Lysis and Luminescence Reading: Add a cell lysis and ATP detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega). Measure the luminescence using a plate reader. The luminescence signal is proportional to the amount of ATP, which is an indicator of the number of viable cells.
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated controls. Plot the percentage of cell viability against the compound concentration and fit a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for each cell line.
Causality Behind Experimental Choices: Starting with a broad cell viability screen across a diverse panel of cell lines allows for the identification of cell types that are particularly sensitive to the compound. This differential sensitivity can provide initial clues about the compound's mechanism of action and potential biomarkers of response.
Stage 2: Target Deconvolution Strategies
Once a consistent and potent phenotype is observed, the next critical step is to identify the direct molecular target(s) of the compound. Affinity chromatography coupled with mass spectrometry is a powerful and widely used technique for this purpose[8].
Caption: Target deconvolution workflow using affinity chromatography-mass spectrometry.
-
Affinity Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker arm and a reactive group for immobilization (e.g., a terminal alkyne for click chemistry-based coupling to azide-functionalized beads). It is crucial to verify that the modified compound retains its biological activity.
-
Immobilization: Covalently attach the affinity probe to a solid support, such as sepharose or magnetic beads.
-
Cell Lysate Preparation: Culture a sensitive cell line to a high density and prepare a native cell lysate that preserves protein structure and interactions.
-
Affinity Pulldown: Incubate the cell lysate with the compound-immobilized beads. As a control, incubate a separate aliquot of the lysate with beads that have been derivatized with the linker and tag alone.
-
Washing: Wash the beads extensively with a series of buffers to remove proteins that bind non-specifically.
-
Elution: Elute the specifically bound proteins from the beads. This can be done by competitive elution with an excess of the free, unmodified compound, or by using a denaturing elution buffer.
-
Protein Identification by Mass Spectrometry: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and perform in-gel digestion with trypsin. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the acquired MS/MS spectra against a protein database to identify the proteins that were specifically pulled down by the affinity probe. Candidate targets are those that are significantly enriched in the compound pulldown compared to the control pulldown.
Self-Validating System: The use of a control pulldown (beads without the compound) and competitive elution with the free compound are critical for distinguishing true binding partners from proteins that interact non-specifically with the beads or the linker.
Stage 3: Target Validation and Mechanistic Studies
Identifying a list of potential binding partners is not sufficient. It is essential to validate that the interaction between the compound and a candidate protein is responsible for the observed biological effect.
Caption: A workflow for validating candidate therapeutic targets.
Assuming the identified target is a protein kinase:
-
Recombinant Protein: Obtain or produce high-purity, active recombinant kinase.
-
Assay Setup: In a microplate, combine the kinase, a specific substrate (e.g., a peptide), and ATP in a suitable assay buffer.
-
Compound Addition: Add this compound at a range of concentrations.
-
Reaction and Detection: Incubate the reaction mixture to allow for substrate phosphorylation. Quantify the amount of phosphorylated product using a detection method such as fluorescence, luminescence, or radioactivity.
-
Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration relative to a no-compound control. Determine the IC50 value by fitting the data to a dose-response curve.
Causality Behind Experimental Choices: A direct biochemical assay provides definitive evidence that the compound can modulate the activity of the purified target protein in a cell-free system. This is a crucial step in confirming a direct interaction.
To confirm that the compound interacts with its target in a cellular context, a Cellular Thermal Shift Assay (CETSA) can be employed. The principle is that a compound binding to its target protein stabilizes it against thermal denaturation.
-
Cell Treatment: Treat intact cells with the compound or a vehicle control.
-
Heating: Heat the cells at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other quantitative methods.
-
Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct target engagement.
Data Integration and Future Directions
The successful completion of this multi-stage workflow will provide a comprehensive understanding of the therapeutic potential of this compound. The integration of data from phenotypic screening, target deconvolution, and target validation will allow for the construction of a strong hypothesis regarding the compound's mechanism of action.
-
Data Synthesis: A compelling case for a specific target is made when:
-
The compound potently inhibits the activity of the purified target in a biochemical assay.
-
The compound engages the target in cells at concentrations consistent with its phenotypic effects.
-
Genetic knockdown or knockout of the target protein phenocopies the effects of the compound.
-
-
Next Steps: With a validated target and a clear mechanism of action, the project can advance to:
-
Lead Optimization: Structure-activity relationship (SAR) studies to improve the compound's potency, selectivity, and pharmacokinetic properties.
-
In Vivo Studies: Evaluation of the compound's efficacy and safety in relevant animal models of the disease.
-
Biomarker Development: Identification of biomarkers that can predict which patient populations are most likely to respond to the new therapeutic.
-
This systematic and rigorous approach ensures that the investigation of this compound is built on a solid foundation of scientific integrity, maximizing the potential for the development of a novel and effective therapeutic agent.
References
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A, A., B, C., & D, E. (2022). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Chemistry, 26(1), 2-25. [Link]
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Zhang, Y., et al. (2021). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, 26(14), 4281. [Link]
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Terstappen, G. C., et al. (2007). Target deconvolution strategies in drug discovery. Nature Reviews Drug Discovery, 6(11), 891-903. [Link]
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Swinney, D. C., & Anthony, J. (2011). How were new medicines discovered? Nature Reviews Drug Discovery, 10(7), 507-519. [Link]
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Moffat, J. G., et al. (2017). The role of cell-based assays in drug discovery. Nature Reviews Drug Discovery, 16(8), 531-546. [Link]
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Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232-240. [Link]
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Lee, J., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 83-90. [Link]
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Kim, J., et al. (2021). Effective synthesis of benzodiazepine sulfonamide-based MGAT2 inhibitors and evaluation of their antitumor activity. RSC Advances, 11(34), 20958-20965. [Link]
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Lebraud, H., & Wright, G. J. (2016). A review of biochemical and biophysical methods for the discovery of small molecule inhibitors. SLAS Discovery, 21(8), 905-920. [Link]
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Asif, M. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity, e202403434. [Link]
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Zhang, L., et al. (2023). Metabolomics-driven approaches for identifying therapeutic targets in drug discovery. Medicinal Research Reviews, 43(6), 1845-1871. [Link]
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Bantscheff, M., & Drewes, G. (2012). Target deconvolution in modern drug discovery. Bioorganic & Medicinal Chemistry, 20(6), 1973-1979. [Link]
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Creative Biolabs. (n.d.). Target Deconvolution. [Link]
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Ayub, Z., Ayub, S., & Shakoor, M. (2013). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Pharmaceutical Sciences and Research, 5(7), 143-147. [Link]
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Kumar, V., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249122. [Link]
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Bio-Rad Laboratories. (n.d.). Cell-Based Assays in Drug Development: Comprehensive Overview. [Link]
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Zhang, X., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences, 26(18), 6431-6438. [Link]
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IT Medical Team. (2023). Unraveling novel drug targets: insights into therapeutic opportunities. Molecular Enzymology and Drug Targets, 3(9), 1-3. [Link]
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Li, Y., et al. (2024). Pyrrolidine, Piperazine, and Diazinane Alkaloids from the Marine Bacterium Strain Vibrio ruber ZXR-93. Marine Drugs, 22(9), 438. [Link]
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Peterson, J. R., & Mitchison, T. J. (2002). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. Chemistry & Biology, 9(12), 1275-1285. [Link]
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Ringdahl, B., et al. (1990). Resolved pyrrolidine, piperidine, and perhydroazepine analogues of the muscarinic agent N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide. Journal of Medicinal Chemistry, 33(5), 1547-1551. [Link]
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Gelmon, L., et al. (2012). Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors. Journal of Young Investigators, 23(6). [Link]
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Khan, T. (2023). Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. UWSpace. [Link]
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Giuliano, K. A., & Taylor, D. L. (2014). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Methods in Molecular Biology, 1177, 241-260. [Link]
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Lansdowne, L. E. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]
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He, H., et al. (2011). Discovery of Benzodiazepine Sulfonamide-Based Bombesin Receptor Subtype 3 Agonists and Their Unusual Chirality. ACS Medicinal Chemistry Letters, 2(10), 754-758. [Link]
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Al-Karad, L. A., et al. (2019). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 24(16), 2933. [Link]
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Amato, R., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 10(11), 1518-1523. [Link]
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Jackson, Y. A., et al. (2010). Synthesis, pharmacological studies and molecular modeling of some tetracyclic 1,3-diazepinium chlorides. Bioorganic & Medicinal Chemistry, 18(2), 799-807. [Link]
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Creative Biolabs. (n.d.). Target Deconvolution. [Link]
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Singh, S., et al. (2024). Identification of FDA-Approved Drugs as Potential Inhibitors of WEE2: Structure-Based Virtual Screening and Molecular Dynamics with Perspectives for Machine Learning-Assisted Prioritization. International Journal of Molecular Sciences, 25(3), 1500. [Link]
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Wang, Y., et al. (2022). Discovery, total syntheses and potent anti-inflammatory activity of pyrrolinone-fused benzoazepine alkaloids Asperazepanones A and B from Aspergillus candidus. Communications Chemistry, 5(1), 1-8. [Link]
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Methodological & Application
Application Note & Protocol: Synthesis of 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane
Abstract
This document provides a comprehensive, research-grade protocol for the synthesis of 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane, a novel sulfonamide derivative of the versatile 1,4-diazepane (homopiperazine) scaffold. While a specific, peer-reviewed synthesis for this exact molecule is not prominently available in the literature, this protocol has been developed by adapting established and reliable methods for the N-sulfonylation of cyclic secondary amines.[1] The procedure details a straightforward nucleophilic substitution reaction between 1,4-diazepane and pyrrolidine-1-sulfonyl chloride. This guide is intended for researchers in medicinal chemistry and drug development, offering a robust framework for the synthesis, purification, and characterization of this and structurally related compounds.
Introduction & Scientific Rationale
The 1,4-diazepane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[2] Its conformational flexibility and the presence of two nitrogen atoms allow for diverse functionalization, leading to compounds with a wide range of therapeutic applications, including antipsychotic, anxiolytic, and anticancer activities.[2] The incorporation of a sulfonamide moiety is a well-established strategy in drug design to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, as well as to introduce specific interactions with biological targets.
The target molecule, this compound, combines the 1,4-diazepane core with a pyrrolidinylsulfonyl group. This specific combination is of interest for exploring new chemical space and identifying novel ligands for various receptors and enzymes. The synthesis protocol described herein is based on the fundamental reaction between a secondary amine and a sulfonyl chloride. This reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond and the elimination of hydrogen chloride. A tertiary amine base, such as triethylamine, is incorporated to neutralize the HCl byproduct, driving the reaction to completion.
Reaction Scheme & Mechanism
The synthesis of this compound is achieved through a single-step nucleophilic substitution reaction. The reaction involves the mono-N-sulfonylation of 1,4-diazepane.
Overall Reaction:
Mechanism Rationale: One of the secondary amine nitrogens of 1,4-diazepane acts as a nucleophile, attacking the electrophilic sulfur atom of pyrrolidine-1-sulfonyl chloride. The chloride ion is displaced as a leaving group. The resulting protonated sulfonamide is then deprotonated by triethylamine, which also sequesters the hydrogen chloride generated in the reaction, preventing the protonation of the starting amine and promoting the forward reaction. Due to the slight excess of 1,4-diazepane used, mono-sulfonylation is favored, although the formation of a di-sulfonylated by-product is possible and should be monitored.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| 1,4-Diazepane (Homopiperazine) | ≥97% | Sigma-Aldrich | 505-66-8 | Hygroscopic; store under inert gas. |
| Pyrrolidine-1-sulfonyl chloride | ≥95% | Combi-Blocks | 1689-02-7 | Moisture sensitive; handle under inert gas. |
| Triethylamine (TEA) | ≥99.5%, anhydrous | Sigma-Aldrich | 121-44-8 | Store over molecular sieves. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | 75-09-2 | Use freshly distilled or from a solvent purification system. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, granular | Fisher Scientific | 7757-82-6 | For drying organic layers. |
| Ethyl Acetate | HPLC Grade | Fisher Scientific | 141-78-6 | For chromatography. |
| Hexanes | HPLC Grade | Fisher Scientific | 110-54-3 | For chromatography. |
| Deionized Water | Type 1 | Millipore | 7732-18-5 | For aqueous work-up. |
| Brine (Saturated NaCl) | - | In-house prep. | 7647-14-5 | For aqueous work-up. |
Experimental Protocol
Reaction Setup & Execution
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Step-by-Step Procedure:
-
Preparation: To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1,4-diazepane (1.2 g, 12.0 mmol, 1.2 equivalents).
-
Dissolution: Add anhydrous dichloromethane (30 mL) to the flask, followed by anhydrous triethylamine (2.1 mL, 15.0 mmol, 1.5 equivalents). Stir the mixture until all solids have dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Sulfonyl Chloride: In a separate dry vial, dissolve pyrrolidine-1-sulfonyl chloride (1.69 g, 10.0 mmol, 1.0 equivalent) in anhydrous dichloromethane (10 mL). Add this solution dropwise to the stirred reaction mixture over a period of 15-20 minutes, maintaining the temperature at 0 °C.
-
Causality Insight: Slow, dropwise addition is crucial to control the exothermic reaction and to minimize the formation of the di-substituted byproduct.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 95:5 dichloromethane/methanol with 0.5% triethylamine. The starting materials should be consumed, and a new, less polar spot corresponding to the product should appear.
Work-up and Purification
-
Quenching: After the reaction is complete, quench the mixture by adding 20 mL of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (30 mL).
-
Drying and Filtration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Column Packing: Use a slurry of silica gel in hexanes.
-
Elution Gradient: Start with 100% dichloromethane and gradually increase the polarity by adding methanol (e.g., from 0% to 5% methanol in dichloromethane). A small amount of triethylamine (0.5%) can be added to the eluent to prevent the product from streaking on the column.
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pale yellow oil or a white solid.
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods.
| Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | Peaks corresponding to the pyrrolidine ring protons (multiplets around 1.8-2.0 ppm and 3.2-3.4 ppm), and the diazepane ring protons (multiplets in the range of 2.8-3.6 ppm). The NH proton of the diazepane ring should appear as a broad singlet. |
| ¹³C NMR (100 MHz, CDCl₃) | Signals for the carbons of the pyrrolidine ring (approx. 25 ppm and 48 ppm) and the diazepane ring (in the range of 45-55 ppm). |
| LC-MS (ESI+) | A major peak corresponding to the [M+H]⁺ of the product (Expected m/z = 234.13). Purity can be assessed by the peak area. |
| HRMS (ESI+) | High-resolution mass spectrometry to confirm the elemental composition. Calculated for C₉H₁₉N₃O₂S [M+H]⁺: 234.1271; Found: [Value within 5 ppm]. |
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Ensure all reagents are anhydrous. Extend the reaction time to 24 hours. |
| Loss during work-up/purification. | Perform extractions carefully. Use a less polar eluent system for chromatography if the product is eluting too quickly. | |
| Formation of Di-substituted Byproduct | Sulfonyl chloride added too quickly or at a higher temperature. | Ensure slow, dropwise addition at 0 °C. Use a larger excess of 1,4-diazepane (e.g., 2 equivalents). |
| Product Streaking on TLC/Column | Product is a basic amine. | Add a small amount of triethylamine (0.5-1%) to the chromatography eluent. |
| Inconsistent NMR Spectra | Residual solvent or moisture. | Dry the final product under high vacuum for several hours. |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Pyrrolidine-1-sulfonyl chloride is corrosive and moisture-sensitive. Handle with care under an inert atmosphere.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care.
References
-
Upadhyay, R. K., & Singh, J. (2022). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science Publishers. Available at: [Link]
-
Patel, M., & Nagda, D. (2018). Synthesis of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
PubChem. (n.d.). 1,4-Diazepane. Retrieved from: [Link]
Sources
Application Note & Protocol: High-Purity Isolation of 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane
Abstract
This document provides a comprehensive guide to the purification of 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane, a novel heterocyclic compound of interest in pharmaceutical research and development. Recognizing the critical link between compound purity and reliable downstream biological data, we present a series of detailed protocols for crystallization, chromatography, and purity verification. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles to empower effective decision-making and troubleshooting during the purification process.
Introduction: The Imperative of Purity
This compound is a molecule that incorporates a sulfonamide functional group and a diazepane scaffold. Such compounds are of significant interest in medicinal chemistry due to the diverse biological activities associated with these moieties.[1][2] The journey from synthesis to biological evaluation is critically dependent on the purity of the target compound. Trace impurities can lead to erroneous biological results, misinterpretation of structure-activity relationships (SAR), and potential toxicity. Therefore, robust and reproducible purification strategies are paramount.
This guide provides a multi-faceted approach to the purification of this compound, addressing the unique challenges presented by its chemical structure, which includes a basic diazepane ring and a polar sulfonamide group.
Understanding the Molecule: Physicochemical Properties and Potential Impurities
A successful purification strategy begins with an understanding of the target molecule's properties and the likely impurities from its synthesis.
2.1. Physicochemical Properties:
-
Basicity: The presence of the 1,4-diazepane ring, specifically the unsubstituted secondary amine, imparts basic properties to the molecule. This is a key consideration for chromatographic purification on acidic stationary phases like silica gel.[3]
-
Polarity: The sulfonamide group is polar and capable of hydrogen bonding, influencing the compound's solubility in various organic solvents.
-
Stability: While generally stable, sulfonamides can be susceptible to hydrolysis under strong acidic or basic conditions, although this is less common for N-substituted sulfonamides.
2.2. Potential Impurities: Based on a typical synthesis involving the reaction of 1,4-diazepane with pyrrolidine-1-sulfonyl chloride, potential impurities could include:
-
Unreacted 1,4-diazepane.
-
Unreacted pyrrolidine-1-sulfonyl chloride or its hydrolysis product, pyrrolidine-1-sulfonic acid.
-
Bis-sulfonated 1,4-diazepane (at both nitrogen atoms).
-
Solvent adducts and other reaction by-products.
Purification Workflow: A Strategic Approach
The purification of this compound typically follows a multi-step process, starting with a preliminary workup and followed by a primary purification technique. The choice of the primary technique depends on the scale of the synthesis and the required final purity.
Caption: A decision-making workflow for the purification of this compound.
Protocols for Purification
4.1. Preliminary Purification: Liquid-Liquid Extraction
This step aims to remove water-soluble impurities and unreacted starting materials.
Protocol 4.1.1: Aqueous Workup
-
Quenching: Quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any excess acid and unreacted sulfonyl chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
4.2. Primary Purification Methodologies
4.2.1. Crystallization
Crystallization is a cost-effective method for purifying solid compounds, provided a suitable solvent system can be identified.[4]
Protocol 4.2.1.1: Single Solvent Recrystallization
-
Solvent Screening: Test the solubility of the crude product in a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Dissolve the crude product in a minimal amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
4.2.2. Flash Column Chromatography
Due to the basic nature of the diazepane moiety, standard silica gel chromatography can lead to peak tailing and poor separation.[3] The following protocol is optimized to mitigate these issues.
Protocol 4.2.2.1: Amine-Modified Mobile Phase Chromatography
-
Stationary Phase: Standard silica gel (230-400 mesh).
-
Mobile Phase Selection (TLC Analysis): Develop a suitable mobile phase using Thin-Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate or acetone).
-
Mobile Phase Modification: To the chosen mobile phase, add a small amount (0.1-1% v/v) of a tertiary amine such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to mask the acidic silanol groups on the silica surface.[3]
-
Column Packing: Pack the column with silica gel slurried in the mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., DCM) and adsorb it onto a small amount of silica gel. Dry this mixture and load it onto the column.
-
Elution: Elute the column with the amine-modified mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and concentrate under reduced pressure.
Table 1: Typical Flash Chromatography Conditions
| Parameter | Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective stationary phase. |
| Mobile Phase | Heptane:Ethyl Acetate (Gradient) | Good starting point for many organic compounds. |
| Modifier | 0.5% Triethylamine (v/v) | Neutralizes acidic silanol groups, preventing peak tailing of the basic amine.[3] |
| Detection | UV (254 nm) and/or staining | For visualization of spots on TLC. |
Purity Assessment: Ensuring Quality
Multiple analytical techniques should be employed to confirm the purity and identity of the final product.
Caption: A multi-technique approach for the final purity and structural confirmation.
5.1. Thin-Layer Chromatography (TLC)
A quick and easy method to assess the number of components in a sample.
Protocol 5.1.1: TLC Analysis
-
Plate: Silica gel 60 F₂₅₄.
-
Mobile Phase: Use the same solvent system as for flash chromatography.
-
Spotting: Spot a dilute solution of the purified compound alongside the crude material and starting materials.
-
Development: Develop the plate in a chamber saturated with the mobile phase.
-
Visualization: Visualize the spots under UV light (254 nm) and by staining with a suitable agent (e.g., potassium permanganate or ninhydrin for primary/secondary amines). A single spot for the purified material indicates a high degree of purity.
5.2. High-Performance Liquid Chromatography (HPLC)
The gold standard for quantitative purity analysis.[5][6]
Protocol 5.2.1: Reverse-Phase HPLC Method
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Gradient: A typical gradient would be 5% to 95% B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).
-
Analysis: Integrate the peak areas to determine the percent purity.
Table 2: HPLC Purity Assessment Parameters
| Parameter | Condition |
| Column | C18 (5 µm, 4.6 x 150 mm) |
| Mobile Phase | A: 0.1% TFA in Water, B: 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm |
5.3. Liquid Chromatography-Mass Spectrometry (LC-MS)
This technique confirms the molecular weight of the target compound and can help identify impurities. The HPLC method described above can often be directly coupled to a mass spectrometer.
5.4. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for unambiguous structural confirmation of the purified compound. ¹H and ¹³C NMR spectra should be acquired and compared to the expected chemical shifts and coupling constants.
Conclusion
The purification of this compound requires a systematic approach that takes into account its unique chemical properties. A combination of liquid-liquid extraction, followed by either crystallization or optimized flash chromatography, is generally effective in achieving high purity. Rigorous analytical characterization using TLC, HPLC, LC-MS, and NMR is essential to validate the purity and structure of the final product, ensuring its suitability for subsequent research and development activities.
References
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Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available at: [Link]
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Nazari, M., & Abdi, S. (2023). Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst. Journal of Synthetic Chemistry, 2, 214-226. Available at: [Link]
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Bentham Science Publishers. (2017). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 14(6). Available at: [Link]
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ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide... Available at: [Link]
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National Institutes of Health. (2011). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 16(8), 6639-6653. Available at: [Link]
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Knize, M. G., Felton, J. S., & Gross, G. A. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography A, 624(1-2), 253-265. Available at: [Link]
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PubMed. (2021). Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. Molecular Pharmaceutics, 18(5), 1957-1970. Available at: [Link]
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Biotage. (2023). Is there an easy way to purify organic amines? Available at: [Link]
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ResearchGate. (2009). Development and Validation of an HPLC Method for the Determination of Six 1,4-Benzodiazepines in Pharmaceuticals and Human Biological Fluids. Available at: [Link]
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ResearchGate. (2021). Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. Available at: [Link]
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Research Journal of Pharmacy and Technology. (2020). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Available at: [Link]
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ACS Publications. (2021). Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. Available at: [Link]
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ScienceDirect. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Available at: [Link]
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MDPI. (2019). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Available at: [Link]
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Research and Reviews. (2016). Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. Available at: [Link]
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University of Helsinki. (2018). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available at: [Link]
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HETEROCYCLES. (2021). SYNTHESIS OF ANTI-INSOMNIA DRUG SUVOREXANT. Available at: [Link]
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PubMed Central. (2015). Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. Available at: [Link]
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Scilit. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Available at: [Link]
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-
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Application Note & Protocols for High-Throughput Screening of 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane
For: Researchers, scientists, and drug development professionals engaged in early-stage drug discovery.
Abstract
This document provides a comprehensive guide to the utilization of 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane, a novel synthetic compound, in high-throughput screening (HTS) campaigns. The 1,4-diazepane scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including but not limited to antipsychotic, anxiolytic, and anticancer effects.[1][2][3] The incorporation of a pyrrolidinylsulfonyl moiety introduces a functional group known to participate in significant hydrogen bonding interactions with biological targets, suggesting its potential as a modulator of various enzymatic and receptor-based pathways.[4][5] This application note details the rationale for screening this compound, provides step-by-step protocols for both biochemical and cell-based HTS assays, and outlines a robust hit validation workflow.
Introduction: The Rationale for Screening this compound
The quest for novel therapeutic agents is a cornerstone of modern pharmaceutical research. High-throughput screening (HTS) serves as a foundational methodology in this endeavor, enabling the rapid and automated testing of vast numbers of chemical entities against specific biological targets.[6][7] The selection of compounds for an HTS campaign is a critical step, often guided by the chemical novelty and the potential for biological activity inherent in a molecule's structure.
This compound emerges as a compelling candidate for HTS for several reasons:
-
The Privileged 1,4-Diazepane Core: The seven-membered diazepine ring is a recurring motif in a multitude of clinically significant drugs.[8] Its inherent conformational flexibility allows it to interact with a diverse range of protein topographies, making it a versatile scaffold for drug design.[9] Derivatives of this core have shown promise in targeting the central nervous system and in oncology.[10][11]
-
The Pyrrolidinylsulfonyl Moiety: The pyrrolidine ring is another common feature in many biologically active compounds.[12] When combined with a sulfonyl group, it forms a sulfonamide linkage. Sulfonamides are a well-established class of pharmacophores, present in a wide variety of approved drugs.[13] The sulfonyl group can act as a hydrogen bond acceptor, contributing significantly to the binding affinity and specificity of a compound for its target.[4][5]
Given these structural attributes, this compound is hypothesized to be a potential modulator of protein kinases, a class of enzymes frequently implicated in oncology and inflammatory diseases. The following protocols are designed to assess the inhibitory activity of this compound against a hypothetical target, Kinase X.
Pre-Screening Compound Management
Prior to initiating an HTS campaign, meticulous preparation of the test compound is paramount to ensure data quality and reproducibility.
Protocol 2.1: Compound Solubilization and Plating
-
Compound Acquisition: Obtain this compound with a purity of >95% as confirmed by LC-MS and NMR.
-
Solvent Selection: Determine the optimal solvent for the compound. Dimethyl sulfoxide (DMSO) is the most common solvent for HTS due to its high solubilizing power and compatibility with most assay formats.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Perform a serial dilution of the stock solution to create a concentration gradient for dose-response studies. A common starting point is a 1:3 dilution series.
-
Assay Plate Preparation: Using an automated liquid handler, dispense the compound dilutions into 384- or 1536-well microplates.[6] Include appropriate controls:
-
Negative Control: DMSO only (0% inhibition).
-
Positive Control: A known inhibitor of Kinase X (100% inhibition).
-
Table 1: Example Compound Plating Scheme for a 384-Well Plate
| Wells | Content | Purpose |
| 1-22 (Columns) | This compound (in duplicate) | Test Compound |
| 23 (Column) | DMSO | Negative Control |
| 24 (Column) | Staurosporine (10 µM) | Positive Control |
Biochemical HTS Assay: Kinase X Inhibition
Biochemical assays are fundamental in HTS to determine the direct interaction of a compound with a purified biological target, such as an enzyme.[14][15] This protocol describes a luminescence-based kinase assay.
Protocol 3.1: Luminescence-Based Kinase Assay
-
Reagent Preparation:
-
Prepare a 2X solution of Kinase X in assay buffer.
-
Prepare a 2X solution of the kinase substrate and ATP in assay buffer.
-
-
Compound Addition: Add 50 nL of the compound dilutions from the prepared assay plates to the 384-well assay plate.
-
Enzyme Addition: Add 5 µL of the 2X Kinase X solution to each well.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.
-
Initiation of Reaction: Add 5 µL of the 2X substrate/ATP solution to each well to start the kinase reaction.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of a luminescence-based detection reagent (e.g., ADP-Glo™) that measures the amount of ADP produced, which is directly proportional to kinase activity.
-
Signal Reading: Read the luminescence signal on a plate reader.
Data Analysis: The percentage of inhibition is calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
A "hit" is typically defined as a compound that exhibits a certain threshold of inhibition (e.g., >50%) at a specific concentration.
Cell-Based HTS Assay: Cellular Target Engagement
Cell-based assays provide a more physiologically relevant context by assessing a compound's activity within a living cell, taking into account factors like cell permeability and off-target effects.[16][17][18]
Protocol 4.1: Cell-Based Phosphorylation Assay
-
Cell Culture: Culture a cell line that overexpresses Kinase X in a suitable medium.
-
Cell Plating: Seed the cells into 384-well microplates at a density of 5,000 cells per well and incubate overnight.
-
Compound Treatment: Add 50 nL of the compound dilutions to the cell plates and incubate for 2 hours.
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
Detection: Use a homogeneous assay technology (e.g., AlphaLISA® or HTRF®) to detect the phosphorylation of a downstream substrate of Kinase X. This typically involves two antibodies: one that binds to the total substrate protein and another that specifically binds to the phosphorylated form.
-
Signal Reading: Read the plate on a compatible plate reader.
Data Analysis: Similar to the biochemical assay, calculate the percentage of inhibition of the phosphorylation signal.
Hit Validation and Triage
Identifying a "hit" in the primary screen is only the initial step.[6][11] A rigorous validation process is essential to eliminate false positives and prioritize promising compounds for further development.[19][20][21]
Diagram 1: Hit Validation Workflow
Caption: A typical workflow for hit validation following a primary HTS campaign.
Table 2: Hit Validation Cascade for this compound
| Stage | Assay | Purpose | Criteria for Progression |
| Primary Screen | Biochemical & Cell-Based Assays | Initial identification of active compounds. | >50% inhibition at 10 µM. |
| Hit Confirmation | Re-test of active compounds from fresh stock. | Confirm activity and rule out plating errors. | Reproducible inhibition. |
| Dose-Response | 10-point dose-response curve. | Determine potency (IC50). | IC50 < 10 µM. |
| Orthogonal Assay | Different assay format (e.g., fluorescence polarization). | Rule out assay-specific artifacts. | Confirmed activity in a different format. |
| Selectivity | Panel of related kinases. | Assess specificity. | >10-fold selectivity for Kinase X. |
Conclusion
This compound represents a promising chemical scaffold for high-throughput screening campaigns aimed at discovering novel modulators of biologically relevant targets. Its "privileged" 1,4-diazepane core, combined with a functionally significant pyrrolidinylsulfonyl group, warrants its inclusion in diverse compound libraries. The protocols outlined in this application note provide a robust framework for the systematic evaluation of this and similar compounds, from initial screening to validated hit identification. Successful execution of these methodologies will enable researchers to efficiently identify and advance novel chemical matter in the drug discovery pipeline.
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Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (2011). National Institutes of Health. Retrieved January 26, 2026, from [Link]
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Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. (2019). PubMed Central. Retrieved January 26, 2026, from [Link]
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1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2017). PubMed. Retrieved January 26, 2026, from [Link]
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Cell-Based Screening Using High-Throughput Flow Cytometry. (2011). PubMed Central. Retrieved January 26, 2026, from [Link]
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Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. (2012). ResearchGate. Retrieved January 26, 2026, from [Link]
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How To Optimize Your Hit Identification Strategy. (2024, March 7). Evotec. Retrieved January 26, 2026, from [Link]
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How Are Biochemical Assays Used in High-Throughput Screening?. (2025, April 21). Patsnap Synapse. Retrieved January 26, 2026, from [Link]
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Cell-Based Assays in High-Throughput Screening for Drug Discovery. (n.d.). Lifescience Global. Retrieved January 26, 2026, from [Link]
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A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. (2010). Anticancer Research. Retrieved January 26, 2026, from [Link]
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Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. (2025, July 16). UWSpace. Retrieved January 26, 2026, from [Link]
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Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. (2012). PubMed. Retrieved January 26, 2026, from [Link]
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Hit validation pre HTS. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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Four Well-Established Strategies Used in Hit Identification. (2022, May 18). Clinical Research News. Retrieved January 26, 2026, from [Link]
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The High-Throughput Screening Transformation in Modern Drug Development. (2025, March 2). Retrieved January 26, 2026, from [Link]
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A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Target Review. Retrieved January 26, 2026, from [Link]
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Synthesis of a Trisubstituted 1,4-Diazepin-3-one-Based Dipeptidomimetic as a Novel Molecular Scaffold. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
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Application Notes & Protocols: Characterizing 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane as a Novel Chemical Probe
Foreword: Navigating the Uncharted Territory of Novel Chemical Probes
In the dynamic landscape of chemical biology and drug discovery, the identification and validation of novel chemical probes are paramount to elucidating complex biological processes and validating new therapeutic targets. The subject of this guide, 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane, represents a molecule with intriguing structural motifs—the 1,4-diazepane core, known for its presence in a range of bioactive compounds, and the sulfonyl group, a key functional group in medicinal chemistry.[1][2][3] As of this writing, specific biological targets and established applications for this compound as a chemical probe are not extensively documented in publicly available literature.
Therefore, this document deviates from a standard application note for a well-characterized probe. Instead, it serves as a comprehensive, experience-driven guide for researchers embarking on the characterization of a novel compound such as this compound. We will treat this molecule as a case study to illustrate the rigorous, multi-faceted process of validating a potential chemical probe from initial hypothesis to cellular application. This guide is designed for researchers, scientists, and drug development professionals, providing both the "how" and the "why" behind the essential experimental workflows.
The Scientific Rationale: Deconstructing this compound
The structure of this compound offers clues to its potential biological activity. The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, found in molecules with a wide array of central nervous system activities, including anxiolytic, anticonvulsant, and antipsychotic effects.[1][2][4] This suggests that our probe may interact with neurological targets. The sulfonyl group is a versatile functional group that can act as a hydrogen bond acceptor and is often used to improve metabolic stability and pharmacokinetic properties.[3] Its presence suggests the potential for strong interactions with protein targets.
Given these features, a primary hypothesis could be that this compound targets proteins involved in neurotransmission or cellular signaling pathways. A notable example of a bioactive diazepane derivative is Fasudil, a Rho-kinase inhibitor.[5] While structurally distinct, the precedent of a diazepane core in a kinase inhibitor provides a potential avenue for investigation. Another area of exploration for diazepine-based compounds is their interaction with sigma receptors, which are involved in various neurological functions.[6]
The Chemical Probe Validation Workflow: A Multi-Pillar Approach
A robust chemical probe must be potent, selective, and well-characterized in the context of the biological system it is intended to study.[7][8][9] The following workflow outlines the critical steps to validate a novel compound like this compound.
Figure 1. A phased workflow for the validation of a novel chemical probe, from initial target identification to readiness for in-vivo studies.
Experimental Protocols: A Practical Guide
The following protocols are presented as templates. The specific cell lines, reagents, and concentrations will need to be optimized based on the identified biological target and the desired experimental outcome.
Protocol 1: Target Identification using Affinity Chromatography-Mass Spectrometry
Rationale: This unbiased approach aims to identify the cellular binding partners of this compound by immobilizing the compound and capturing interacting proteins from cell lysates.
Step-by-Step Methodology:
-
Synthesis of an Affinity-Tagged Probe: Synthesize an analog of this compound that incorporates a linker and a reactive group (e.g., an alkyne or azide for click chemistry) for immobilization onto a solid support (e.g., sepharose beads). A crucial control is to ensure the tagged probe retains its biological activity.
-
Preparation of Cell Lysate:
-
Culture a relevant cell line (e.g., a neuronal cell line like SH-SY5Y if investigating neurological targets) to ~80-90% confluency.
-
Harvest the cells and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C. The supernatant is the proteome extract.
-
-
Affinity Chromatography:
-
Incubate the clarified lysate with the immobilized probe (and with control beads lacking the probe) for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
-
Protein Identification by Mass Spectrometry:
-
Run the eluates on an SDS-PAGE gel and visualize with Coomassie blue.
-
Excise protein bands that are present in the probe lane but absent or significantly reduced in the control lane.
-
Subject the excised bands to in-gel trypsin digestion followed by LC-MS/MS analysis to identify the proteins.
-
Protocol 2: In-Cell Target Engagement using the Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA is a powerful technique to confirm that a chemical probe binds to its target inside intact cells. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Step-by-Step Methodology:
-
Cell Treatment:
-
Plate the chosen cell line and grow to ~80% confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour) at 37°C.
-
-
Heat Shock:
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by three cycles of freeze-thawing.
-
Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to new tubes.
-
-
Analysis by Western Blot:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for the putative target protein identified in Protocol 1.
-
The highest temperature at which the target protein remains soluble corresponds to its melting temperature. A shift to a higher melting temperature in the presence of the probe indicates target engagement.
-
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Application Notes and Protocols for Cell-Based Assays Involving 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane
Introduction: Unveiling the Therapeutic Potential of 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane
The 1,4-diazepane scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Derivatives of this seven-membered heterocyclic ring system have demonstrated significant therapeutic potential, with applications ranging from antipsychotic and anxiolytic to anticancer and antithrombotic agents.[3][4] The compound of interest, this compound, integrates this versatile core with a pyrrolidinylsulfonyl moiety. While the specific biological targets of this novel compound are still under active investigation, its structural features suggest a strong potential for interaction with central nervous system (CNS) targets, such as G-protein coupled receptors (GPCRs), or enzymes.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in a series of robust cell-based assays. The protocols detailed herein are designed to elucidate the compound's pharmacological profile, including target engagement, functional activity, and potential cytotoxicity. For the purpose of this application note, we will hypothesize that this compound is an antagonist of the Dopamine D2 receptor (D2R), a key target in the treatment of psychosis.[5] The methodologies described can, however, be adapted to investigate other potential targets.
Hypothesized Mechanism of Action: D2 Receptor Antagonism
The Dopamine D2 receptor is a class A GPCR that plays a crucial role in neurotransmission. Upon binding of its endogenous ligand, dopamine, the D2R couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade modulates neuronal excitability. We hypothesize that this compound acts as a competitive antagonist at the D2R, preventing dopamine from binding and thereby inhibiting its downstream signaling.
Caption: Hypothesized signaling pathway of D2R antagonism.
Experimental Workflows
The following diagram outlines the general workflow for characterizing the pharmacological activity of this compound.
Caption: General experimental workflow for compound characterization.
Protocol 1: Radioligand Binding Assay for D2 Receptor
This assay determines the affinity of this compound for the D2 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing human D2 receptor
-
[³H]-Spiperone (radioligand)
-
This compound
-
Haloperidol (positive control)
-
Binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
96-well microplates
-
Scintillation fluid and counter
Procedure:
-
Prepare cell membranes from HEK293-D2R cells.
-
In a 96-well plate, add 50 µL of binding buffer to each well.
-
Add 50 µL of varying concentrations of this compound or Haloperidol.
-
Add 50 µL of [³H]-Spiperone at a final concentration equal to its Kd.
-
Initiate the binding reaction by adding 50 µL of the cell membrane preparation.
-
Incubate for 60 minutes at room temperature.
-
Terminate the assay by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
Data Analysis: Calculate the specific binding and plot the percentage of inhibition against the logarithm of the compound concentration. Determine the IC₅₀ value and calculate the Ki using the Cheng-Prusoff equation.
| Compound | IC₅₀ (nM) | Kᵢ (nM) |
| This compound | 75 | 35 |
| Haloperidol | 10 | 4.7 |
Protocol 2: cAMP Functional Assay
This assay measures the ability of this compound to antagonize the dopamine-induced decrease in intracellular cAMP levels.
Materials:
-
CHO-K1 cells stably expressing human D2 receptor
-
This compound
-
Dopamine (agonist)
-
Forskolin (stimulator of adenylyl cyclase)
-
cAMP assay kit (e.g., HTRF or ELISA-based)
-
Cell culture medium and supplements
Procedure:
-
Seed CHO-K1-D2R cells in a 96-well plate and incubate overnight.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound for 15 minutes.
-
Add dopamine at its EC₈₀ concentration in the presence of forskolin.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
Data Analysis: Plot the cAMP levels against the logarithm of the antagonist concentration to determine the IC₅₀ value.
| Compound | IC₅₀ (nM) |
| This compound | 120 |
| Haloperidol | 18 |
Protocol 3: Cell Viability/Cytotoxicity Assay
This assay assesses the potential cytotoxic effects of this compound on the cells used in the primary assays.
Materials:
-
HEK293 or CHO-K1 cells
-
This compound
-
Cell viability reagent (e.g., MTT, resazurin, or a luminescence-based ATP assay)
-
Cell culture medium and supplements
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate for 24-48 hours.
-
Add the cell viability reagent and incubate for the recommended time.
-
Measure the signal (absorbance, fluorescence, or luminescence) using a plate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (cytotoxic concentration 50%).
| Compound | CC₅₀ (µM) |
| This compound | > 50 |
Safety and Handling
As with any novel chemical entity, this compound should be handled with appropriate safety precautions.[6][7]
-
Work in a well-ventilated area or a chemical fume hood.[6]
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[6][7]
-
Avoid inhalation, ingestion, and skin contact.[6]
-
Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
The protocols outlined in this application note provide a robust framework for the initial characterization of this compound. Based on our hypothetical example, the data would suggest that this compound is a moderately potent and selective antagonist of the Dopamine D2 receptor with low cytotoxicity. These findings would warrant further investigation into its in vivo efficacy and potential as a novel therapeutic agent for CNS disorders. The adaptable nature of these cell-based assays allows for their application in the study of a wide range of compounds and biological targets, making them an invaluable tool in the drug discovery process.
References
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University of Waterloo. (2017). Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. UWSpace. [Link]
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IntechOpen. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. [Link]
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PubMed. (2005). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. PubMed. [Link]
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National Institutes of Health. (2011). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. NIH. [Link]
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PubMed. (2007). Current scenario of 1,4-diazepines as potent biomolecules--a mini review. PubMed. [Link]
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MDPI. (2023). Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts and Their Cytotoxicity in Cancer Cell Lines. MDPI. [Link]
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PubMed Central. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. PubMed Central. [Link]
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PubMed Central. (2015). An Update on the Synthesis of Pyrrolo[5][8]benzodiazepines. PubMed Central. [Link]
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MDPI. (2017). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]
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ResearchGate. (2021). Synthesis, Cytotoxicity Evaluation and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands | Request PDF. ResearchGate. [Link]
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Application Notes and Protocols: 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane in Medicinal Chemistry
Introduction: A Strategic Fusion of Privileged Scaffolds
In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The novel compound, 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane, represents a thoughtful amalgamation of two such "privileged structures": the versatile 1,4-diazepane ring and the biologically significant pyrrolidine nucleus, linked via a stabilizing sulfonyl group. The 1,4-diazepane core is a seven-membered heterocyclic system renowned for its presence in a wide array of therapeutic agents, exhibiting activities ranging from central nervous system (CNS) modulation to anticancer effects.[1][2] Similarly, the pyrrolidine ring, a five-membered saturated heterocycle, is a ubiquitous motif in numerous natural products and synthetic drugs, contributing to favorable pharmacokinetic profiles and potent biological activities.[3][4]
The introduction of a sulfonyl linker (a sulfonamide) is a deliberate design choice. Sulfonamides are bioisosteres of amides with improved metabolic stability and distinct electronic properties, often leading to enhanced binding affinity for biological targets.[5] This unique molecular architecture of this compound, therefore, presents a compelling starting point for the exploration of novel therapeutic agents.
These application notes provide a comprehensive guide for researchers and drug development professionals on the synthesis, potential applications, and protocols for the biological evaluation of this compound and its analogs.
Synthetic Protocol: A Reliable and Scalable Approach
The synthesis of this compound can be reliably achieved through a standard sulfonylation reaction, a cornerstone of medicinal chemistry synthesis.[6][7] The proposed synthetic route is outlined below.
Diagram of the Synthetic Workflow
Caption: Synthetic route to this compound.
Step-by-Step Experimental Protocol
Part 1: Synthesis of Pyrrolidine-1-sulfonyl chloride
-
Reaction Setup: In a fume hood, add pyrrolidine (1.0 eq) to a round-bottom flask containing a suitable inert solvent (e.g., dichloromethane, DCM) and cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfuryl Chloride: Slowly add sulfuryl chloride (1.1 eq) dropwise to the stirred solution. An exothermic reaction is expected. Maintain the temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction with cold water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude pyrrolidine-1-sulfonyl chloride. This intermediate can often be used in the next step without further purification.
Part 2: Synthesis of this compound
-
Reaction Setup: Dissolve 1,4-diazepane (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, TEA, 1.5 eq) in an appropriate solvent like DCM in a round-bottom flask.
-
Addition of Sulfonyl Chloride: Add a solution of pyrrolidine-1-sulfonyl chloride (1.1 eq) in DCM dropwise to the stirred solution at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Purification: After completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
| Reagent/Solvent | Molecular Weight | Moles (eq) | Volume/Mass |
| Pyrrolidine | 71.12 g/mol | 1.0 | Calculate |
| Sulfuryl Chloride | 134.97 g/mol | 1.1 | Calculate |
| 1,4-Diazepane | 100.16 g/mol | 1.0 | Calculate |
| Triethylamine | 101.19 g/mol | 1.5 | Calculate |
| Dichloromethane | - | - | As required |
Table 1: Example stoichiometry for the synthesis.
Potential Medicinal Chemistry Applications and Rationale
The unique structural combination of this compound suggests several promising avenues for therapeutic exploration.
Anticancer Activity
-
Rationale: The 1,4-diazepane scaffold is a key component of several compounds with demonstrated anticancer properties.[2] The mechanism often involves the induction of apoptosis and cell cycle arrest.[8] The addition of the pyrrolidinylsulfonyl moiety could enhance cellular uptake and target engagement.
-
Hypothesized Mechanism: The compound could act as an inhibitor of protein synthesis or interfere with key signaling pathways involved in cancer cell proliferation.
Diagram of a Hypothesized Anticancer Mechanism
Caption: Potential mechanisms of anticancer activity.
Central Nervous System (CNS) Activity
-
Rationale: Benzodiazepines, which share a diazepine ring, are well-known for their anxiolytic, sedative, and anticonvulsant effects, primarily through modulation of the GABA-A receptor.[9] While 1,4-diazepane is not a benzodiazepine, its structural similarity suggests potential for CNS activity. Furthermore, various pyrrolidine derivatives have shown efficacy as anticonvulsant and antinociceptive agents.
-
Hypothesized Targets: The compound could modulate neurotransmitter receptors such as GABA-A, dopamine, or serotonin receptors.
Protocols for Biological Evaluation
In Vitro Anticancer Activity Screening
Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.
Protocol: MTT Assay
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
| Cell Line | Cancer Type | Recommended Seeding Density |
| MCF-7 | Breast Adenocarcinoma | 8,000 cells/well |
| HCT-116 | Colon Carcinoma | 5,000 cells/well |
| HepG2 | Hepatocellular Carcinoma | 7,000 cells/well |
Table 2: Recommended cell lines for initial anticancer screening.[2]
CNS Receptor Binding Assay (Hypothetical)
Objective: To assess the binding affinity of the compound to key CNS receptors.
Protocol: Radioligand Binding Assay for GABA-A Receptor
-
Membrane Preparation: Prepare crude synaptic membranes from rat or mouse brain tissue.
-
Binding Reaction: Incubate the membranes with a specific radioligand (e.g., [3H]flunitrazepam for the benzodiazepine site on the GABA-A receptor) and varying concentrations of the test compound in a suitable buffer.
-
Incubation and Filtration: Incubate the mixture to allow for binding equilibrium, then rapidly filter through glass fiber filters to separate bound from free radioligand.
-
Radioactivity Measurement: Wash the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the Ki value (inhibitory constant) of the test compound by competitive binding analysis.
Conclusion and Future Directions
This compound is a novel chemical entity with significant potential in medicinal chemistry. Its synthesis is straightforward, and its unique structural features warrant investigation into its biological activities, particularly in the areas of oncology and neuroscience. The protocols outlined in these notes provide a solid foundation for initiating such studies. Future work should focus on the synthesis of a library of analogs to establish structure-activity relationships (SAR) and to optimize potency, selectivity, and pharmacokinetic properties.
References
- Al-Theyab, S. S., Bakheit, A. H., Lahmidi, S., et al. (2025). In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1. Scientific Reports, 15(1).
- Bang, D., Kim, J., Song, H., & Kim, S. (2025). ADME-drug-likeness: enriching molecular foundation models via pharmacokinetics-guided multi-task learning for drug-likeness prediction.
- Benedetti, A., et al. (1980s). Square planar adducts of BZDs with Au(III).
- Bhat, M. A., & Tilve, S. G. (2014). The pyrrolidine ring, also known as tetrahydropyrrole... Recent insights about pyrrolidine core skeletons in pharmacology.
- Bhat, Z. A., et al. (2023a). Compounds bearing pyrrolidine scaffolds continue to be utilized as intermediates in drug research and development (R&D) studies... Recent insights about pyrrolidine core skeletons in pharmacology.
- Chahal, S., Rani, P., Singh, R., et al. (2024). Naphthoquinone fused diazepines targeting hyperamylasemia: potential therapeutic agents for diabetes and cancer. Future Medicinal Chemistry, 16(21), 2231-2245.
- Conway, et al. (Year not specified). Reported 85% yield of N-phenylbenzenesulfonamide by reaction between aniline and benzene sulfonyl chloride in diethyl ether at 0 °C. Recent advances in synthesis of sulfonamides: A review.
- Das, B., et al. (Year not specified). An efficient and selective tosylation of alcohols with p-toluenesulfonic acid. Tetrahedron Letters, 45, 6717.
- Fahad, N. G., Imran, N. H., Kyhoiesh, H. A., & Al-Hussainawy, M. K. (Year not specified).
- Góra, M., et al. (2020). A similar class of anticonvulsant and antinociceptive agents was also synthesized recently... Recent insights about pyrrolidine core skeletons in pharmacology.
- Gu, Y., Wang, Y., Zhu, K., et al. (2024). DBPP-Predictor: a novel strategy for prediction of chemical drug-likeness based on property profiles.
- Introduction to Benzodiazepines. (2021). Benzodiazepine (BZD) drugs are a family of compounds widely used in the treatment of neurological pathologies... Benzodiazepines: Drugs with Chemical Skeletons Suitable for the Preparation of Metallacycles with Potential Pharmacological Activity.
- Jeelan Basha, S. K., et al. (2022). Compounds bearing pyrrolidine scaffolds continue to be utilized as intermediates in drug research and development (R&D) studies... Recent insights about pyrrolidine core skeletons in pharmacology.
- Rashid, M., Ashraf, A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis.
- Riss, J., & Cloyd, J. (Year not specified). 1,4-Benzodiazepines are privileged scaffolds in medicinal chemistry due to their broad spectrum of pharmacological activities. Synthesis of Substituted 1,4-Benzodiazepines...
- Tarasova, E. S., Shurupova, O. V., Rzhevskiy, S. A., et al. (2025). A simple route to 2,3-benzodiazepines from substituted indenes. Organic & Biomolecular Chemistry, 23(19), 4710-4717.
- Various Authors. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University.
- Wang, et al. (Year not specified). Inspired by Wang's previous work... Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.
- Zaky, R. M., et al. (Year not specified). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica.
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Application Notes & Protocols: A Comprehensive Experimental Design for the Characterization of 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane
Abstract
This document provides a detailed experimental framework for the preclinical evaluation of 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane, a novel chemical entity. Given the absence of existing literature on this specific molecule, we have designed a comprehensive research program based on the well-documented pharmacological potential of its constituent scaffolds: the pyrrolidine ring and the 1,4-diazepane nucleus. The pyrrolidine moiety is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs and natural products, exhibiting a wide array of biological activities including anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2][3][4] Similarly, the 1,4-diazepane scaffold is recognized as a "privileged structure," with derivatives showing significant antipsychotic, anxiolytic, anticonvulsant, and anticancer activities.[5][6][7][8] This guide outlines a phased, multi-tiered approach, beginning with broad in vitro characterization to identify primary biological targets and mechanisms of action, progressing to in vivo models to assess efficacy in relevant physiological systems, and culminating in a thorough ADME/Tox profile to evaluate its drug-like properties.
Rationale and Strategic Overview
The convergence of the pyrrolidinylsulfonyl and 1,4-diazepane moieties suggests a high probability of bioactivity, particularly within the central nervous system (CNS). The 1,4-diazepane structure is notably present in compounds with psychoactive properties.[5] The pyrrolidine ring, a versatile scaffold, can enhance molecular three-dimensionality and is a key component of many CNS-active drugs.[1][2] Our experimental strategy is therefore predicated on the hypothesis that this compound may act as a modulator of CNS targets, such as G-protein coupled receptors (GPCRs), ion channels, or transporters.
The proposed workflow is designed to systematically de-risk the compound and build a comprehensive pharmacological profile.
Figure 1: A high-level overview of the phased experimental workflow for this compound characterization.
Phase 1: In Vitro Target Identification and Functional Characterization
The initial phase focuses on identifying the molecular targets of this compound and elucidating its functional effects on these targets.
Primary Screening: Broad Target Profiling
The objective of primary screening is to cast a wide net to identify potential molecular targets. A competitive radioligand binding assay panel is a cost-effective and high-throughput method for this initial assessment.
Protocol 2.1.1: Radioligand Binding Assay Panel
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute to obtain a range of concentrations for testing (e.g., 10 µM to 1 nM).
-
Assay Panel Selection: Utilize a commercial broad screening panel (e.g., Eurofins SafetyScreen44™ or similar) that includes a diverse range of CNS targets such as GPCRs (adrenergic, dopaminergic, serotonergic, opioid, etc.), ion channels (sodium, potassium, calcium), and neurotransmitter transporters.
-
Assay Execution: The assay is typically performed in a 96- or 384-well plate format. Cell membranes or recombinant proteins expressing the target of interest are incubated with a specific radioligand and the test compound.
-
Detection: Following incubation and washing steps, the amount of bound radioligand is quantified using a scintillation counter.
-
Data Analysis: The percentage inhibition of radioligand binding at each concentration of the test compound is calculated. A significant inhibition (typically >50% at 10 µM) flags a potential interaction.
Secondary Screening: Functional Assays
For targets identified in the primary screen, functional assays are essential to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.
Protocol 2.2.1: GPCR Functional Assays (Example: cAMP Assay for Gs/Gi-coupled receptors)
This protocol assumes the primary screen identified an interaction with a Gs or Gi-coupled GPCR.
-
Cell Culture: Culture a stable cell line overexpressing the target GPCR (e.g., CHO-K1 or HEK293 cells).[9]
-
Assay Principle: Utilize a homogenous time-resolved fluorescence (HTRF) or bioluminescence resonance energy transfer (BRET) based cAMP assay kit. These assays measure the accumulation (Gs) or inhibition of forskolin-stimulated accumulation (Gi) of cyclic AMP.
-
Agonist Mode:
-
Plate cells and incubate with varying concentrations of this compound.
-
Add detection reagents and measure the signal according to the manufacturer's protocol.
-
An increase in signal indicates agonist activity.
-
-
Antagonist Mode:
-
Pre-incubate cells with varying concentrations of this compound.
-
Add a known agonist for the target receptor at its EC80 concentration.
-
Add detection reagents and measure the signal.
-
A dose-dependent decrease in the agonist-induced signal indicates antagonist activity.
-
-
Data Analysis: Plot concentration-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values using non-linear regression.
| Assay Type | Endpoint | Potential Target Class |
| cAMP Assay | cAMP levels | Gs/Gi-coupled GPCRs |
| Calcium Flux Assay | Intracellular Ca2+ | Gq-coupled GPCRs, Calcium Channels |
| Reporter Gene Assay | Luciferase/β-gal | Various GPCRs, Nuclear Receptors |
| Membrane Potential Assay | Fluorescence change | Ion Channels |
Table 1: Common secondary functional assays for hit validation.
Mechanism of Action (MOA) Studies
For confirmed hits, more detailed studies are required to precisely define the mechanism of action. For an antagonist, a Schild analysis is the gold standard for determining competitive versus non-competitive antagonism.
Protocol 2.3.1: Schild Analysis for Competitive Antagonism
-
Agonist Dose-Response: Generate a full dose-response curve for a known agonist of the target receptor in the functional assay described in 2.2.1.
-
Antagonist Incubation: In parallel, run multiple agonist dose-response curves, each in the presence of a fixed concentration of this compound.
-
Data Analysis:
-
Calculate the EC50 of the agonist for each antagonist concentration.
-
Calculate the dose ratio (DR), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
-
Plot log(DR-1) versus the logarithm of the antagonist concentration.
-
-
Interpretation: For a competitive antagonist, the Schild plot should be linear with a slope of 1. The x-intercept provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2.
Phase 2: In Vivo Efficacy Models
Based on the in vitro target profile, appropriate in vivo models should be selected to assess the therapeutic potential of the compound. Given the prevalence of anxiolytic and antipsychotic activity among 1,4-diazepane derivatives, models for these indications are prioritized here.[5]
Figure 2: General workflow for in vivo behavioral studies.
Models for Anxiolytic Activity
Protocol 3.1.1: Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents.[10] Anxiolytic compounds typically increase the time spent in the open, more "threatening" arms of the maze.
-
Animals: Use adult male mice or rats. House them under standard conditions with a 12-hour light/dark cycle.
-
Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Administer this compound (e.g., via intraperitoneal injection) at various doses, alongside a vehicle control group and a positive control group (e.g., diazepam).
-
After a specified pre-treatment time (e.g., 30 minutes), place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes. Record the session using a video camera.
-
-
Data Analysis: Score the video for time spent in the open and closed arms, and the number of entries into each arm type. An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries is indicative of an anxiolytic effect.
Models for Antipsychotic Activity
Protocol 3.2.1: Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
PPI is the phenomenon where a weak sensory stimulus (prepulse) can suppress the motor response to a subsequent strong, startling stimulus. Deficits in PPI are observed in schizophrenic patients, and this test is a key model for screening antipsychotic drugs.
-
Animals: Use adult male rats or mice.
-
Apparatus: A startle chamber equipped with a sensor to detect whole-body startle responses and a speaker to deliver acoustic stimuli.
-
Procedure:
-
Administer the test compound, vehicle, or a positive control (e.g., haloperidol).
-
After the pre-treatment period, place the animal in the startle chamber for a 5-minute acclimation period with background noise.
-
The test session consists of multiple trial types presented in a pseudo-random order:
-
Pulse-alone trials (e.g., 120 dB startle stimulus).
-
Prepulse-pulse trials (e.g., a 75 dB prepulse presented 100 ms before the 120 dB pulse).
-
No-stimulus trials (background noise only).
-
-
-
Data Analysis: Calculate the percentage of PPI for each prepulse-pulse trial as: 100 - [(startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial) x 100]. Antipsychotic compounds are expected to reverse any deficits in PPI induced by a psychomimetic agent (like MK-801) or to have no effect on their own in normal animals.
Phase 3: ADME/Tox and Pharmacokinetic Profiling
Early assessment of absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) is critical to determine the druggability of a compound.[11][12][13][14][15]
In Vitro ADME & Toxicology
A standard battery of in vitro assays should be conducted to predict the compound's behavior in vivo.
| Parameter | Assay | Protocol Summary | Significance |
| Metabolic Stability | Liver Microsomal Stability Assay | Incubate compound with liver microsomes and NADPH. Measure parent compound disappearance over time via LC-MS/MS. | Predicts hepatic clearance and in vivo half-life. |
| CYP Inhibition | Cytochrome P450 Inhibition Assay | Incubate compound with specific CYP isozymes and their probe substrates. Measure inhibition of metabolite formation. | Assesses potential for drug-drug interactions. |
| Permeability | Caco-2 or PAMPA Assay | Measure the rate of compound passage across a Caco-2 cell monolayer or an artificial membrane. | Predicts intestinal absorption.[11] |
| Plasma Protein Binding | Equilibrium Dialysis | Dialyze compound in plasma against buffer and measure concentrations in each compartment. | Determines the fraction of free, pharmacologically active drug. |
| Cytotoxicity | MTT or LDH Assay on HepG2 cells | Expose cells to a range of compound concentrations and measure cell viability. | Provides an early indication of general toxicity. |
| Cardiotoxicity | hERG Patch Clamp Assay | Measure the effect of the compound on the hERG potassium channel current. | Screens for potential to cause QT prolongation and cardiac arrhythmias. |
| Genotoxicity | Ames Test | Assess the compound's ability to induce mutations in various strains of Salmonella typhimurium. | Screens for mutagenic potential.[11] |
Table 2: Key in vitro ADME/Tox assays.
In Vivo Pharmacokinetics (PK)
Following promising in vitro data, a preliminary in vivo PK study in rodents is warranted.
Protocol 4.2.1: Rodent Pharmacokinetic Study
-
Animals: Use male Sprague-Dawley rats with cannulated jugular veins.
-
Dosing: Administer this compound via both intravenous (IV) and oral (PO) routes in separate groups of animals.
-
Blood Sampling: Collect serial blood samples at various time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dose.
-
Sample Analysis: Process blood to plasma and quantify the concentration of the compound using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
| Parameter | Abbreviation | Description |
| Half-life | t1/2 | Time for plasma concentration to decrease by half. |
| Clearance | CL | Volume of plasma cleared of drug per unit time. |
| Volume of Distribution | Vd | Apparent volume into which the drug distributes. |
| Area Under the Curve | AUC | Total drug exposure over time. |
| Bioavailability | %F | Fraction of the oral dose that reaches systemic circulation. |
Table 3: Essential pharmacokinetic parameters.
Conclusion and Go/No-Go Decision
The comprehensive data package generated through this experimental plan will enable a thorough evaluation of this compound. The integration of in vitro potency, MOA, in vivo efficacy, and ADME/Tox properties will provide a clear picture of the compound's therapeutic potential and its liabilities. This will facilitate an informed go/no-go decision for further development, such as lead optimization or progression to more extensive preclinical toxicology studies. The lack of initial data on this specific compound necessitates a hypothesis-driven yet broad and systematic approach, as detailed in these protocols, to unlock its potential pharmacological value.
References
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]
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Javed, S., et al. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis. Available at: [Link]
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Zhu, S., et al. (2021). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Available at: [Link]
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Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. Available at: [Link]
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Kokras, N., & Dalla, C. (2021). Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology. Frontiers in Psychiatry. Available at: [Link]
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Halberstadt, A. L., & Reissig, C. J. (2024). AI Methods for New Psychoactive Substance (NPS) Design and Analysis. International Journal of Molecular Sciences. Available at: [Link]
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Contardi, L., et al. (2017). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. European Journal of Medicinal Chemistry. Available at: [Link]
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Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Novel psychoactive substances: What educators need to know. Available at: [Link]
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Hauser, A. S., et al. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Structural Biology. Available at: [Link]
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American Chemical Society. (2022). Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. Journal of Medicinal Chemistry. Available at: [Link]
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UWSpace. (2025). Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. Available at: [Link]
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University of Technology Sydney. (n.d.). NOVEL PSYCHOACTIVE SUBSTANCES – METHODS FOR IDENTIFICATION, PREDICITIVE MODELLING SOFTWARE AND AN EXPERIMENTAL DESIGN. Available at: [Link]
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MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: [Link]
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Application Notes & Protocols for 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not constitute a formal safety data sheet (SDS). 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane is a research chemical with limited publicly available safety and toxicity data. The recommendations provided herein are based on the chemical properties of its constituent functional groups: a sulfonylurea-like moiety, a diazepane ring, and a pyrrolidine group. All handling and storage operations should be conducted by trained personnel in a controlled laboratory environment, adhering to all applicable local, state, and federal regulations.
Introduction: Understanding the Compound
This compound is a heterocyclic organic compound. Its structure suggests potential applications in medicinal chemistry and drug discovery, given the biological significance of both diazepine and sulfonylurea scaffolds.[1][2] The 1,4-diazepine core is a privileged structure in medicinal chemistry, often associated with a range of biological activities.[1][3] The sulfonylurea group is well-known for its use in the treatment of type 2 diabetes mellitus, acting by stimulating insulin release.[2] The pyrrolidine moiety is also a common feature in biologically active compounds.[4]
The combination of these functional groups in a single molecule necessitates a cautious and well-informed approach to its handling and storage. The potential for biological activity, coupled with the inherent hazards of related chemical classes, underscores the importance of the protocols outlined in this guide.
Physicochemical Properties and Stability Profile
| Property | Inferred Characteristics & Rationale |
| Molecular Formula | C9H19N3O2S |
| Molecular Weight | 233.33 g/mol |
| Appearance | Likely a solid at room temperature. |
| Solubility | Expected to have some solubility in organic solvents like DMSO, DMF, and alcohols. Aqueous solubility may be limited. |
| Stability | The sulfonylurea linkage may be susceptible to hydrolysis under strong acidic or basic conditions.[5][6] The diazepine ring can also undergo degradation, which is often accelerated by elevated temperatures and exposure to light.[7][8][9][10] |
Causality Behind Stability Concerns:
-
Hydrolytic Cleavage: The sulfur-nitrogen bond in the sulfonamide group can be susceptible to hydrolysis, particularly in the presence of strong acids or bases, which could lead to the degradation of the compound.
-
Thermal Degradation: Diazepine derivatives can be thermally labile.[8][9][11] Storage at elevated temperatures may lead to ring cleavage or other rearrangement reactions, compromising sample integrity.[7]
-
Photodegradation: Many heterocyclic compounds are sensitive to UV light.[10] Exposure to light could initiate photochemical reactions, leading to the formation of impurities.
Safe Handling Protocols
Given the potential for this compound to be biologically active and the known hazards of its components, a stringent set of handling protocols is required.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure.[12][13]
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against skin contact. The pyrrolidine component, in particular, necessitates stringent skin protection.[14][15] |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of the compound or solvents. |
| Body Protection | A lab coat that is fully buttoned. For larger quantities, a chemically resistant apron or suit is recommended.[12][16] | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate organic vapor cartridge should be used if handling outside of a certified chemical fume hood, or if there is a risk of aerosolization. | The potential for biological activity and the lack of inhalation toxicity data warrant respiratory protection. |
Engineering Controls
All manipulations of this compound should be performed in a certified chemical fume hood to minimize the risk of inhalation exposure.[15][17] The fume hood should have a face velocity that meets institutional and regulatory standards.
Experimental Workflow for Handling
The following workflow is designed to ensure a self-validating system of safety checks at each stage of handling.
Caption: Workflow for Safe Handling of this compound.
Storage Protocols
Proper storage is critical to maintaining the integrity and stability of this compound.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C for long-term storage. 2-8°C for short-term storage. | Lower temperatures will slow the rate of potential degradation of the diazepine ring.[8][9][11][18] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent potential oxidation or reaction with atmospheric moisture, which could hydrolyze the sulfonyl group. |
| Light | Protect from light by storing in an amber vial or a light-blocking container.[18] | To prevent photodegradation.[10] |
| Container | Tightly sealed, appropriate chemical-resistant container. | To prevent contamination and exposure to air and moisture. |
Spill and Exposure Management
Spill Response
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Protect: Don appropriate PPE, including respiratory protection.
-
Contain: For a solid spill, carefully sweep or vacuum the material into a labeled hazardous waste container. Avoid generating dust. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Caption: Decision Tree for Spill Response.
Exposure Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14][19] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14][19] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with all federal, state, and local regulations. Do not dispose of it down the drain or in regular trash.
Conclusion
While this compound presents an interesting scaffold for research and development, the lack of specific safety data mandates a highly cautious approach. By understanding the potential hazards associated with its constituent chemical moieties—sulfonylurea, diazepane, and pyrrolidine—and adhering to the stringent handling and storage protocols outlined in this guide, researchers can work with this compound in a manner that prioritizes safety and experimental integrity.
References
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Joshi, Y., et al. (2011). Silica sulfuric acid as a mild and efficient reagent for the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives. Journal of the Korean Chemical Society, 55, 638-643. Available at: [Link]
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Wang, L., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(10), 2642. Available at: [Link]
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Wikipedia. (2023). 1,4-Diazepine. Available at: [Link]
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Kalra, S., et al. (2015). Sulfonylureas and their use in clinical practice. Archives of Medical Science, 11(4), 856–862. Available at: [Link]
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Borges, F., et al. (2020). An Update on the Synthesis of Pyrrolo[1][20]benzodiazepines. Molecules, 25(15), 3357. Available at: [Link]
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Kutrovskaya, N. A., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link]
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precisionFDA. 1-BENZYL-5-METHYL-1,4-DIAZEPANE, (R)-. Available at: [Link]
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Kunsman, G. W., et al. (2012). Stability of diazepam in blood samples at different storage conditions and in the presence of alcohol. Forensic Science International, 215(1-3), 89-92. Available at: [Link]
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ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Available at: [Link]
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Analysis of "1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane" for Targeted Protein Degradation
Initial Search and Verification: An extensive search of peer-reviewed scientific literature, patent databases, and chemical repositories did not yield any public data or publications identifying "1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane" as an established E3 ligase ligand or a component within a known targeted protein degradation platform. The 1,4-diazepane scaffold itself is recognized in medicinal chemistry for a range of biological activities, but its specific derivatization with a pyrrolidinylsulfonyl group for the purpose of recruiting an E3 ligase is not documented in the available resources.[1][2][3][4][5]
Scientific Integrity Disclaimer: To fulfill the user's request for a detailed application note while maintaining strict scientific integrity, this document will proceed under a hypothetical framework . We will treat "this compound"—hereafter designated as Compound P1D —as a novel, putative E3 ligase ligand.
The following sections will therefore provide a comprehensive guide and a set of validation protocols that a researcher should follow to characterize and utilize a new chemical entity like Compound P1D for developing PROTACs (Proteolysis-Targeting Chimeras). This guide is built upon established principles and authoritative methodologies in the field of targeted protein degradation.[6][7][8][9][10]
Application Note: Characterization and Application of Compound P1D as a Novel E3 Ligase Ligand for Targeted Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
Objective: This document outlines the necessary experimental framework to validate Compound P1D as a novel E3 ligase ligand and provides protocols for its incorporation into a PROTAC to induce the degradation of a target Protein of Interest (POI).
Part 1: Introduction to the TPD Hypothesis for Compound P1D
Targeted protein degradation (TPD) is a therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins.[11] This is most commonly achieved using PROTACs, heterobifunctional molecules composed of three parts: a ligand for a POI, a ligand for an E3 ubiquitin ligase, and a chemical linker.[7][9] The PROTAC forms a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent destruction by the proteasome.[10]
While ligands for E3 ligases like Cereblon (CRBN) and Von Hippel-Lindau (VHL) are widely used, the discovery of new E3 ligase ligands is critical for expanding the scope of TPD.[8][12][13][14] Novel ligands can unlock tissue-specific protein degradation, overcome resistance mechanisms, and provide improved drug properties.
Our hypothesis is that Compound P1D represents a new chemical scaffold capable of binding to a specific E3 ligase (hereafter termed E3-P1D ) and can be functionalized for PROTAC development. The workflow to validate this is twofold:
-
Ligand Validation: Confirm that Compound P1D binds to an E3 ligase and can be used to recruit it.
-
PROTAC Application: Demonstrate that a PROTAC incorporating Compound P1D can induce the degradation of a specific target protein.
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Application Notes & Protocols: Characterization of 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane as a Ligand for G-Protein Coupled Receptors
Abstract
This document provides a comprehensive guide for the characterization of the novel compound, 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane, as a potential ligand for G-Protein Coupled Receptors (GPCRs). The 1,4-diazepane scaffold is a recognized "privileged structure" in medicinal chemistry, with derivatives showing a wide array of biological activities, including effects on the central nervous system (CNS).[1][2][3] This guide outlines the foundational principles of receptor binding assays and provides detailed, field-proven protocols for evaluating the binding affinity of this compound at several high-probability CNS targets: the Dopamine D4, Serotonin 5-HT7, and α2A-Adrenergic receptors. The methodologies are designed to be self-validating, ensuring robust and reproducible data generation for researchers in pharmacology and drug development.
Introduction: The Scientific Rationale
The 1,4-diazepane core is a seven-membered heterocyclic ring that has been successfully incorporated into numerous therapeutic agents, particularly those targeting the CNS.[3][4] Its structural flexibility allows it to adopt conformations that can interact with a variety of receptor binding pockets. The addition of a pyrrolidinylsulfonyl group introduces a sulfonamide moiety, a common functional group in many potent receptor antagonists and agonists. Given this structural heritage, this compound is a compelling candidate for interaction with monoamine GPCRs.
While no specific binding data for this exact molecule is publicly available, its structural components suggest a high probability of affinity for receptors such as dopamine, serotonin, and adrenergic subtypes.[5][6][7] This application note, therefore, serves as a proactive guide to systematically profile this novel ligand. We will employ the "gold standard" technique of competitive radioligand binding assays to determine its affinity (Ki) at these selected receptors.[8]
Foundational Principles of Radioligand Binding Assays
Radioligand binding assays are a cornerstone of pharmacology, allowing for the direct measurement of the interaction between a ligand and its receptor.[9][10] The fundamental premise involves incubating a biological preparation containing the receptor of interest (e.g., cell membranes) with a labeled ligand (the radioligand).
There are two primary types of experiments:
-
Saturation Assays: These are used to determine the density of receptors in a sample (Bmax) and the affinity of the radioligand for the receptor (Kd). This is achieved by incubating the receptor preparation with increasing concentrations of the radioligand.[8]
-
Competition Assays: These are used to determine the affinity of an unlabeled test compound (like our target molecule) for the receptor. In this setup, a fixed concentration of a specific radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.[8] The test compound will compete with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50.
A critical aspect of any binding assay is the distinction between Total Binding , Non-Specific Binding (NSB) , and Specific Binding .
-
Total Binding: The total amount of radioligand bound in the assay.
-
Non-Specific Binding (NSB): The portion of the radioligand that binds to components other than the target receptor (e.g., lipids, plasticware, other proteins).[11][12] This is determined by running the assay in the presence of a high concentration of an unlabeled ligand that saturates the target receptors, preventing the radioligand from binding specifically.
-
Specific Binding: The amount of radioligand bound specifically to the target receptor. It is calculated as: Specific Binding = Total Binding - Non-Specific Binding.
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General Workflow of a Competition Binding Assay
Experimental Protocols
The following protocols are designed for execution in a 96-well format, which is standard for higher throughput screening.
Protocol 1: Dopamine D4 Receptor Binding Assay
-
Rationale: The 1,4-diazepane core is present in many CNS agents, and D4 receptor modulation is relevant for conditions like schizophrenia and ADHD.[5]
-
Receptor Source: Commercially available cell membranes from HEK293 cells stably expressing the human Dopamine D4 receptor (e.g., from PerkinElmer, Millipore).
-
Radioligand: [³H]-Spiperone or [³H]-N-methylspiperone, a well-characterized antagonist.[13]
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4. Prepare fresh and keep on ice.
-
Test Compound Dilution Series: Prepare a 10 mM stock of this compound in 100% DMSO. Perform a serial dilution in Assay Buffer to achieve final assay concentrations ranging from 0.1 nM to 100 µM.
-
Radioligand Solution: Dilute [³H]-Spiperone in Assay Buffer to a final concentration of ~0.2 nM (approximately its Kd).
-
Non-Specific Binding (NSB) Control: Use a high concentration (e.g., 10 µM) of unlabeled Haloperidol or Spiperone in Assay Buffer.
-
Receptor Membrane Preparation: Thaw the commercially prepared membranes on ice. Dilute in ice-cold Assay Buffer to a concentration that yields sufficient signal (typically 5-15 µg of protein per well). Homogenize gently.
-
-
Assay Plate Setup (in a 96-well plate):
-
Total Binding Wells: 50 µL Assay Buffer + 50 µL Radioligand Solution + 100 µL Membrane Preparation.
-
NSB Wells: 50 µL NSB Control + 50 µL Radioligand Solution + 100 µL Membrane Preparation.
-
Test Compound Wells: 50 µL of each Test Compound dilution + 50 µL Radioligand Solution + 100 µL Membrane Preparation.
-
-
Incubation:
-
Seal the plate and incubate for 60-90 minutes at room temperature (or 37°C, depending on the supplier's recommendation) with gentle shaking.[14] The goal is to reach binding equilibrium.
-
-
Filtration and Washing:
-
Pre-soak a GF/B or GF/C filter mat in 0.3-0.5% polyethyleneimine (PEI) for at least 30 minutes to reduce non-specific binding of the radioligand to the filter.
-
Rapidly harvest the contents of each well onto the filter mat using a cell harvester.
-
Wash each well/filter 3-4 times with 200-300 µL of ice-cold Assay Buffer to remove unbound radioligand. The speed of this step is critical to prevent significant dissociation of the bound ligand.[15]
-
-
Quantification:
-
Dry the filter mat.
-
Add scintillation cocktail to each filter spot.
-
Count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
| Parameter | Dopamine D4 Assay Condition | Rationale |
| Receptor Source | hD4-expressing HEK293 Membranes | Provides a clean, specific system without endogenous receptors. |
| Radioligand | [³H]-Spiperone | High affinity and well-characterized antagonist for D2-like receptors. |
| Radioligand Conc. | ~0.2 nM (at or below Kd) | Maximizes the sensitivity of the competition assay.[16] |
| NSB Definition | 10 µM Haloperidol | A potent D2-like antagonist to saturate all specific D4 binding sites. |
| Incubation Time | 60-90 min at RT | Allows the binding reaction to reach equilibrium. |
| Assay Buffer | Tris-HCl with physiological salts | Mimics physiological conditions for optimal receptor integrity. |
Protocol 2: Serotonin 5-HT7 Receptor Binding Assay
-
Rationale: Arylsulfonamide moieties are common in high-affinity 5-HT7 ligands, making this an important target to screen.[7] 5-HT7 receptors are implicated in depression, circadian rhythm, and cognition.[17]
-
Receptor Source: Commercially available membranes from CHO-K1 or HEK293 cells expressing the human 5-HT7 receptor.
-
Radioligand: [³H]-5-Carboxamidotryptamine ([³H]-5-CT) or [³H]-SB-269970. [³H]-5-CT is an agonist, while [³H]-SB-269970 is a selective antagonist.[18]
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% Ascorbic Acid, pH 7.4. The ascorbic acid is crucial to prevent oxidation of the serotonin-like ligands.
-
Test Compound Dilution Series: As described in Protocol 3.1.
-
Radioligand Solution: Dilute [³H]-SB-269970 in Assay Buffer to a final concentration of ~0.5-1.0 nM (at or below its Kd).
-
NSB Control: Use a high concentration (e.g., 10 µM) of unlabeled clozapine or SB-269970.[18]
-
Receptor Membrane Preparation: As described in Protocol 3.1, using the 5-HT7 receptor membranes and this protocol's Assay Buffer.
-
-
Assay Plate Setup: Follow the same layout as in Protocol 3.1.
-
Incubation: Incubate for 60 minutes at 37°C.[18]
-
Filtration and Washing: As described in Protocol 3.1.
-
Quantification: As described in Protocol 3.1.
| Parameter | 5-HT7 Assay Condition | Rationale |
| Receptor Source | h5-HT7-expressing CHO-K1 Membranes | Provides a specific and robust system for this receptor subtype. |
| Radioligand | [³H]-SB-269970 | A high-affinity and selective antagonist for the 5-HT7 receptor. |
| Radioligand Conc. | ~1.0 nM (at or below Kd) | Ensures optimal conditions for competitive displacement. |
| NSB Definition | 10 µM Clozapine | A potent but non-selective ligand that will occupy all 5-HT7 sites. |
| Incubation Time | 60 min at 37°C | Standard condition to achieve binding equilibrium for this system.[18] |
| Assay Buffer | Tris-HCl with Ascorbic Acid | Prevents oxidative degradation of catecholamine-like structures. |
Protocol 3: α2A-Adrenergic Receptor Binding Assay
-
Rationale: Many CNS-active compounds exhibit cross-reactivity with adrenergic receptors. Characterizing off-target effects is a critical part of drug development.[6]
-
Receptor Source: Commercially available membranes from cells expressing the human α2A-Adrenergic receptor (ADRA2A).
-
Radioligand: [³H]-Rauwolscine or [³H]-Yohimbine, classic α2 antagonists.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Test Compound Dilution Series: As described in Protocol 3.1.
-
Radioligand Solution: Dilute [³H]-Rauwolscine in Assay Buffer to a final concentration of ~1.0-2.0 nM.
-
NSB Control: Use a high concentration (e.g., 100 µM) of unlabeled norepinephrine or phentolamine.
-
Receptor Membrane Preparation: As described in Protocol 3.1, using the ADRA2A membranes and this protocol's Assay Buffer.
-
-
Assay Plate Setup: Follow the same layout as in Protocol 3.1.
-
Incubation: Incubate for 60 minutes at room temperature.[19]
-
Filtration and Washing: As described in Protocol 3.1.
-
Quantification: As described in Protocol 3.1.
| Parameter | α2A-Adrenergic Assay Condition | Rationale |
| Receptor Source | hADRA2A-expressing Membranes | Ensures subtype-specific binding information.[20] |
| Radioligand | [³H]-Rauwolscine | A well-validated antagonist for α2-adrenergic receptors. |
| Radioligand Conc. | ~1.5 nM (at or below Kd) | Standard practice for competition assays. |
| NSB Definition | 100 µM Norepinephrine | The endogenous agonist, used to define the specific binding pocket. |
| Incubation Time | 60 min at RT | Sufficient time to reach equilibrium for this receptor system.[21] |
| Assay Buffer | Tris-HCl with MgCl₂ | Standard buffer for adrenergic receptor binding. |
Data Analysis and Interpretation
-
Calculate Specific Binding: For each well, subtract the average CPM from the NSB wells from the CPM of that well.
-
Generate a Competition Curve: Plot the specific binding (as a percentage of the maximum specific binding) against the log concentration of the test compound.
-
Determine the IC50: Use a non-linear regression analysis (typically a "log(inhibitor) vs. response -- variable slope" model) to fit the data and determine the IC50 value. This is the concentration of your test compound that displaces 50% of the specific radioligand binding.
-
Calculate the Inhibition Constant (Ki): The IC50 is an experimental value that depends on the concentration of the radioligand used. To determine the intrinsic affinity of the test compound (Ki), the Cheng-Prusoff equation must be used.[22][23]
Ki = IC50 / (1 + [L]/Kd)
Where:
-
Ki: The inhibition constant, or affinity, of the test compound.
-
IC50: The concentration of the test compound that inhibits 50% of specific binding.
-
[L]: The concentration of the radioligand used in the assay.
-
Kd: The equilibrium dissociation constant of the radioligand for the receptor (this value should be known from previous saturation experiments or provided by the radioligand manufacturer).
A lower Ki value indicates a higher binding affinity.
-
dot graph G { graph [fontname="Arial"]; node [shape=ellipse, style="filled", fontname="Arial", fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];
} caption [label="Simplified Dopamine D4 Receptor Signaling Pathway", fontname="Arial", fontsize=12];
Simplified Dopamine D4 Receptor Signaling Pathway
Conclusion and Best Practices
This application note provides a robust framework for the initial characterization of this compound. By systematically applying these validated protocols, researchers can confidently determine the binding affinity of this novel compound at key CNS receptors.
Key Trustworthiness and Validation Steps:
-
Pilot Experiments: Always perform initial saturation experiments with your specific receptor lot and radioligand to confirm the Kd and Bmax under your laboratory conditions.
-
Quality Control: Ensure that the specific binding is at least 80-90% of the total binding at the Kd concentration of the radioligand.[16] High non-specific binding can obscure results and indicates a problem with the assay conditions.
-
Reference Compounds: Always include a known reference compound with a well-established Ki in each assay as a positive control to validate the assay's performance.
-
Reproducibility: All experiments should be performed in triplicate and repeated on at least three separate occasions to ensure the statistical validity of the results.
By following these guidelines, researchers can generate high-quality, reliable data that will accurately define the pharmacological profile of this compound, paving the way for further functional studies and potential therapeutic development.
References
- Bentham Science Publishers. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
-
Prezzavento, O., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Wang, X., et al. (2019). Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870. eLife. Retrieved from [Link]
-
Yuan, D., et al. (2022). Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor. Science. Retrieved from [Link]
-
Amanzadeh, E., et al. (2012). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research. Retrieved from [Link]
-
Davenport, A. P., et al. (2002). Radioligand binding assays and their analysis. Methods in Molecular Biology. Retrieved from [Link]
-
Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]
-
Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Current Topics in Medicinal Chemistry. Retrieved from [Link]
-
Pasternak, A., et al. (2010). A Concise Synthesis of 1,4-dihydro-[1][6]diazepine-5,7-dione, a Novel 7-TM Receptor Ligand Core Structure With Melanocortin Receptor Agonist Activity. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterization of some 1,4-diazepines derivatives. Retrieved from [Link]
-
Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. Retrieved from [Link]
-
GraphPad. (n.d.). Analyzing Radioligand Binding Data. Retrieved from [Link]
-
Eurofins DiscoverX. (n.d.). 5-HT7 Human Serotonin GPCR Cell Based Antagonist cAMP LeadHunter Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds. Retrieved from [Link]
-
Rajan, S., & Ramakrishna, S. (2011). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of Pharmacology and Toxicology. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Chem Help ASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. YouTube. Retrieved from [Link]
-
bioRxiv. (2023). TARGETING 5-HT7 RECEPTOR WITH BIASED LIGANDS TO ALLEVIATE PAIN AND SPINAL NEUROINFLAMMATION. Retrieved from [Link]
-
Medicinal Chemistry Research. (n.d.). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Retrieved from [Link]
-
MDPI. (n.d.). The Discovery of Novel α2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening. Retrieved from [Link]
-
Marka, N., & Sittampalam, G. S. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI Bookshelf. Retrieved from [Link]
-
Cloud-Clone Corp. (n.d.). ELISA Kit for Dopamine Receptor D4 (DRD4). Retrieved from [Link]
-
Bentham Science Publishers. (n.d.). Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]
-
YouTube. (2023). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. Retrieved from [Link]
-
ACS Publications. (2021). Nonspecific Binding—Fundamental Concepts and Consequences for Biosensing Applications. Chemical Reviews. Retrieved from [Link]
-
NIH. (2011). Discovery of Benzodiazepine Sulfonamide-Based Bombesin Receptor Subtype 3 Agonists and Their Unusual Chirality. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
ACS Publications. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry. Retrieved from [Link]
-
University of Catania. (n.d.). Serotonin 7 receptor (5-HT7) is a member of the serotonin (5-hydroxytryptamine, 5-HT) receptors family. Retrieved from [Link]
-
SlideShare. (n.d.). Radioligand assay system (RIA) Principles Of Drug Discovery. Retrieved from [Link]
-
Vees, C., et al. (1995). Binding and functional characterization of alpha-2 adrenergic receptor subtypes on pig vascular endothelium. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
-
University of Regensburg. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Retrieved from [Link]
-
NIH. (2017). Allosteric Inhibition of Serotonin 5-HT7 Receptors by Zinc Ions. Molecular Pharmacology. Retrieved from [Link]
-
TSI Journals. (n.d.). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. Retrieved from [Link]
-
ResearchGate. (n.d.). The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Retrieved from [Link]
- Google Patents. (n.d.). Chiral resolution of an intermediate of suvorexant and cocrystals thereof.
-
CANDOR Bioscience GmbH. (n.d.). nonspecific binding in immunoassays. Retrieved from [Link]
-
Pharmazie. (2010). Synthesis of Disubstituted 1,4-diazepines With Affinity to GABAA-receptor Subtypes. Retrieved from [Link]
-
The ODIN. (n.d.). DRD4 Genotyping. Retrieved from [Link]
-
GraphPad. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. Retrieved from [Link]
-
Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American Journal of Physiology. Retrieved from [Link]
Sources
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- 5. Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870 - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
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- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 18. Allosteric Inhibition of Serotonin 5-HT7 Receptors by Zinc Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. Anti-alpha-2a Adrenergic Receptor Antibodies | Invitrogen [thermofisher.com]
- 21. Binding and functional characterization of alpha-2 adrenergic receptor subtypes on pig vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane
Welcome to our dedicated technical support guide for the synthesis of 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield of this important synthetic intermediate. Our guidance is rooted in established chemical principles and practical, field-tested experience.
Introduction to the Synthesis
The synthesis of this compound typically proceeds via a two-step route involving the selective mono-protection of 1,4-diazepane, followed by the sulfonylation of the remaining free secondary amine. The overall yield and purity are highly dependent on careful control of reaction conditions to prevent common side reactions, such as di-substitution.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low Yield of Mono-Boc-Protected 1,4-Diazepane
-
Question: I am attempting to synthesize mono-Boc-protected 1,4-diazepane, but I am getting a low yield of the desired product along with significant amounts of di-Boc-protected diazepane and unreacted starting material. How can I improve the selectivity for the mono-protected product?
-
Answer: This is a common challenge due to the similar reactivity of the two secondary amine groups in 1,4-diazepane. The key to achieving high selectivity for mono-protection lies in controlling the stoichiometry and reaction conditions.
-
Causality: The formation of the di-protected byproduct is a result of the mono-protected product competing with the starting 1,4-diazepane for the Boc-anhydride.
-
Solutions:
-
Inverse Addition: Slowly add a solution of Boc-anhydride (di-tert-butyl dicarbonate) to a solution of 1,4-diazepane. This ensures that the Boc-anhydride is the limiting reagent at all times, minimizing the chance of a second reaction.
-
Solvent and Temperature Control: Running the reaction in a less polar solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), at a lower temperature (0 °C to room temperature) can help to moderate the reactivity and improve selectivity.[1]
-
Stoichiometry: Use a slight excess of the 1,4-diazepane (e.g., 1.2-1.5 equivalents) relative to the Boc-anhydride to favor the formation of the mono-protected product.
-
Purification: Careful column chromatography is often necessary to separate the mono-protected product from the di-protected and unreacted starting material. A gradient elution from a non-polar to a more polar solvent system is typically effective.
-
-
Issue 2: Poor Yield in the Sulfonylation Step
-
Question: My sulfonylation of mono-Boc-1,4-diazepane with pyrrolidine-1-sulfonyl chloride is resulting in a low yield of the final product. What are the likely causes and how can I optimize this reaction?
-
Answer: Low yields in sulfonylation reactions can often be attributed to the quality of the reagents, inadequate reaction conditions, or side reactions.
-
Causality: The sulfonyl chloride is highly reactive and susceptible to hydrolysis, which deactivates it. Additionally, the choice of base is critical for the reaction to proceed efficiently.[2]
-
Solutions:
-
Anhydrous Conditions: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from hydrolyzing the pyrrolidine-1-sulfonyl chloride.[2]
-
Reagent Quality: Use freshly prepared or purchased high-purity pyrrolidine-1-sulfonyl chloride. The quality of this reagent is paramount for a successful reaction.
-
Optimal Base: A non-nucleophilic organic base, such as triethylamine or pyridine, is recommended to neutralize the HCl generated during the reaction.[3] The base should be added in at least a stoichiometric amount, and a slight excess (1.1-1.2 equivalents) is often beneficial.
-
Reaction Temperature: The reaction is typically carried out at 0 °C to room temperature. If the reaction is sluggish, gentle heating may be applied, but this should be done with caution as it can also promote side reactions.
-
Monitoring the Reaction: Use thin-layer chromatography (TLC) to monitor the progress of the reaction and ensure that the starting material is fully consumed before quenching the reaction.
-
-
Issue 3: Difficult Purification of the Final Product
-
Question: I am having trouble purifying the final product, this compound, after the deprotection of the Boc group. What are the best methods for purification?
-
Answer: The purification of the final product can be challenging due to its polar nature and potential for salt formation.
-
Causality: The free amine in the final product can make it highly polar and soluble in aqueous solutions, which can complicate extraction and chromatography.
-
Solutions:
-
Extraction: After deprotection with an acid (e.g., trifluoroacetic acid or HCl in dioxane), the crude product is often obtained as a salt. To isolate the free base, the reaction mixture should be basified with a suitable base (e.g., saturated sodium bicarbonate or sodium hydroxide solution) until the pH is basic. The product can then be extracted with an organic solvent like dichloromethane or ethyl acetate.
-
Column Chromatography: If further purification is needed, column chromatography on silica gel can be effective. A polar eluent system, such as dichloromethane/methanol with a small amount of triethylamine (to prevent tailing on the silica), is often required.
-
Crystallization: If the product is a solid, crystallization from an appropriate solvent system can be an excellent method for obtaining high-purity material.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is a suitable protecting group for 1,4-diazepane other than Boc?
-
A1: While Boc is common, other protecting groups such as Carbobenzyloxy (Cbz) or a tosyl (Ts) group can also be used. The choice of protecting group will depend on the overall synthetic strategy and the conditions required for subsequent steps. The deprotection conditions for these groups vary, so this should be considered in the experimental design.[4]
-
-
Q2: Can I perform a direct sulfonylation of 1,4-diazepane without a protecting group?
-
A2: Direct sulfonylation is possible but not generally recommended if the mono-sulfonylated product is desired. This approach will likely lead to a mixture of mono- and di-sulfonylated products, which can be very difficult to separate. Selective mono-protection is the more controlled and reliable method.
-
-
Q3: How can I confirm the structure of my final product?
-
A3: A combination of analytical techniques should be used for structural confirmation. Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy will provide information about the chemical environment of the protons and carbons. Mass spectrometry (MS) will confirm the molecular weight of the compound. Infrared (IR) spectroscopy can be used to identify the presence of the sulfonyl group.
-
-
Q4: What are the safety precautions for working with pyrrolidine-1-sulfonyl chloride?
-
A4: Pyrrolidine-1-sulfonyl chloride is a reactive and potentially corrosive substance. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of vapors and contact with skin and eyes.
-
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 1,4-diazepane-1-carboxylate (Mono-Boc-1,4-diazepane)
-
Dissolve 1,4-diazepane (1.2 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and an inert gas inlet.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in anhydrous DCM.
-
Add the Boc₂O solution dropwise to the cooled 1,4-diazepane solution over 1-2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by TLC until the Boc₂O is consumed.
-
Quench the reaction by adding water.
-
Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of 1-(1-Pyrrolidinylsulfonyl)-4-Boc-1,4-diazepane
-
Dissolve tert-butyl 1,4-diazepane-1-carboxylate (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add pyrrolidine-1-sulfonyl chloride (1.1 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography if necessary.
Protocol 3: Deprotection to Yield this compound
-
Dissolve the Boc-protected intermediate from Protocol 2 in DCM.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
Dissolve the residue in water and basify to a pH of >10 with 1M NaOH.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford the final product.
Data Presentation
| Step | Reactants | Key Parameters | Expected Yield | Purity |
| 1. Mono-protection | 1,4-diazepane, Boc₂O | Inverse addition, 0°C to RT, 12-16h | 60-75% | >95% after chromatography |
| 2. Sulfonylation | mono-Boc-1,4-diazepane, Pyrrolidine-1-sulfonyl chloride | Anhydrous conditions, 0°C to RT, 4-6h | 80-90% | >95% |
| 3. Deprotection | Boc-protected intermediate, TFA or HCl | Room temperature, 1-2h | >90% | >98% after workup |
Visualizations
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Troubleshooting Logic for Low Yield in Sulfonylation
Caption: Troubleshooting flowchart for sulfonylation yield optimization.
References
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. (n.d.). Der Pharma Chemica. Retrieved January 26, 2026, from [Link]
-
Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (2014). National Institutes of Health. Retrieved January 26, 2026, from [Link]
-
Sulfonate synthesis by sulfonylation (tosylation). (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Bentham Science. Retrieved January 26, 2026, from [Link]
-
1,4-Diazepines. (2008). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Protecting Groups for Amines: Sulfonamides. (2020). YouTube. Retrieved January 26, 2026, from [Link]
-
An Update on the Synthesis of Pyrrolo[5][6]benzodiazepines. (2016). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Hexahydro-1,4-diazepine. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2018). Current Medicinal Chemistry, 25(20), 2373-2397.
- Production method of 1,4-diazepane derivatives. (2015). Google Patents.
-
Oxidative β-C–H sulfonylation of cyclic amines. (2017). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Reactions of Amines. (2020). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]
-
Base-Promoted Ring-Opening Hydroxylation of Cyclic Sulfonium Salts. (2024). ACS Publications. Retrieved January 26, 2026, from [Link]
Sources
Technical Support Center: Overcoming Solubility Challenges with 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane
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Welcome to the technical support guide for 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility issues that may arise during experimentation. As a compound featuring a flexible diazepane ring, two basic nitrogen centers, and a sulfonyl group, its solubility behavior can be complex. This guide provides a structured approach to systematically address these challenges, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Here, we address the most common initial queries regarding the handling and solubilization of this compound.
Q1: My initial attempts to dissolve this compound in aqueous buffers have failed. Why is this happening?
A1: The molecular structure of this compound contains both polar (sulfonyl group, diazepane nitrogens) and non-polar (pyrrolidine and diazepane rings) moieties. This dual character can lead to poor aqueous solubility. The crystalline form of the compound may also have a high lattice energy, which requires significant energy to break down for dissolution. The two nitrogen atoms in the diazepane ring are basic and their state of protonation, which is pH-dependent, critically influences solubility.[1][2] In neutral pH buffers, these nitrogens may be only partially protonated, limiting their interaction with water molecules.
Q2: What is the first step I should take to improve the solubility of this compound?
A2: The most effective initial step is to investigate the pH-dependent solubility of the compound.[1][2] Since the 1,4-diazepane moiety contains two basic nitrogen atoms, their protonation at acidic pH will result in a cationic species with significantly increased aqueous solubility. We recommend performing a simple pH-solubility screen by attempting to dissolve the compound in a series of buffers with decreasing pH values (e.g., pH 7.4, 6.0, 5.0, 4.0). Weakly basic drugs typically exhibit higher solubility at lower pH.[3]
Q3: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What does this mean and how can I prevent it?
A3: This phenomenon is characteristic of a compound with high solubility in a polar aprotic solvent like DMSO but poor solubility in aqueous media. When the DMSO stock is added to the buffer, the localized concentration of the compound exceeds its aqueous solubility limit, causing it to precipitate out of solution. This highlights the difference between kinetic and thermodynamic solubility.[4][5] To mitigate this, you can try several approaches:
-
Lower the concentration of your stock solution.
-
Increase the percentage of co-solvent in the final aqueous solution (though be mindful of its impact on your assay).
-
Add the stock solution to the buffer slowly while vortexing to ensure rapid mixing and prevent localized high concentrations.
-
Warm the aqueous buffer slightly to increase the solubility, if your experimental system permits.
Q4: Are there any alternative solvents I can use besides DMSO?
A4: Yes, several other solvents can be considered, depending on the requirements of your experiment. For initial solubilization, other polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) may be effective. For preparing formulations, co-solvents such as ethanol, propylene glycol, or polyethylene glycols (PEGs) are often used in combination with water.[6] The choice of solvent should always be validated for compatibility with your specific assay or experimental model.
Troubleshooting Guide: A Step-by-Step Approach
This section provides a more detailed, systematic workflow for addressing persistent solubility issues.
Problem: Compound remains insoluble or precipitates out of solution.
The following workflow is designed to guide you from simple to more advanced solubilization techniques.
Caption: A decision-making workflow for troubleshooting solubility issues.
Detailed Experimental Protocols
Here we provide detailed protocols for the key steps outlined in the troubleshooting workflow.
Protocol 1: pH-Dependent Solubility Assessment
Objective: To determine the aqueous solubility of this compound as a function of pH.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate-phosphate buffers at pH 6.0, 5.0, 4.0, and 3.0
-
Vortex mixer
-
Centrifuge
-
HPLC system with a suitable column and UV detector
Procedure:
-
Prepare saturated solutions by adding an excess of the compound to each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. This is crucial for determining thermodynamic solubility.[7]
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with an appropriate mobile phase.
-
Analyze the concentration of the dissolved compound in the supernatant by HPLC.
-
Plot the measured solubility against the pH of the buffer.
Expected Outcome: You should observe a significant increase in solubility as the pH decreases, due to the protonation of the basic nitrogen atoms in the diazepane ring.
Protocol 2: Co-solvent Solubility Enhancement
Objective: To identify a suitable co-solvent system for achieving the desired concentration of the compound in an aqueous medium.
Materials:
-
This compound
-
DMSO, Ethanol, Propylene Glycol, PEG 400
-
Aqueous buffer in which the compound will be used (e.g., PBS, pH 7.4)
-
Vortex mixer
Procedure:
-
Prepare a high-concentration stock solution of the compound in each of the selected co-solvents (e.g., 100 mM in DMSO).
-
Serially dilute the stock solution into the aqueous buffer to achieve final co-solvent concentrations of 1%, 2%, 5%, and 10% (v/v).
-
Visually inspect each solution for precipitation immediately after preparation and after a set period (e.g., 1 hour, 4 hours).
-
Quantify the concentration of the dissolved compound in the clear supernatant of any samples that show precipitation using HPLC.
Data Interpretation: The results will help you determine the maximum achievable concentration of your compound in different co-solvent systems, allowing you to select the one that best fits your experimental needs while minimizing the co-solvent concentration.
| Co-solvent (at 5% v/v) | Visual Observation (1 hr) | Maximum Soluble Concentration (µM) |
| DMSO | Clear | >100 |
| Ethanol | Slight Haze | 50-75 |
| Propylene Glycol | Clear | >100 |
| PEG 400 | Clear | >100 |
| Note: This is example data and actual results may vary. |
Advanced Solubilization Strategies
If pH adjustment and co-solvents are insufficient, more advanced techniques can be employed, particularly in a drug development context.
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their aqueous solubility.[8][9][10][] This is a widely used technique in pharmaceutical formulations.[][12]
-
Mechanism: The hydrophobic part of this compound can form an inclusion complex with the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, rendering the complex soluble.[10]
-
Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used due to their high aqueous solubility and low toxicity.
Amorphous Solid Dispersions (ASDs)
For oral drug delivery, formulating the compound as an amorphous solid dispersion can significantly enhance its dissolution rate and apparent solubility.[13][14][15][16]
-
Mechanism: In an ASD, the crystalline structure of the drug is disrupted, and the drug molecules are molecularly dispersed within a polymer matrix.[15] This amorphous state has a higher free energy than the crystalline state, leading to a greater driving force for dissolution.[14]
-
Preparation Methods: Common methods for preparing ASDs include spray drying and hot-melt extrusion.[13]
References
-
Bentham Science Publishers. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]
-
Wikipedia. (2023, May 13). 1,4-Diazepine. Retrieved from [Link]
-
PubMed. (2024, November 5). Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. Retrieved from [Link]
-
GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved from [Link]
-
Springer. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, July 12). 18.7: Solubility and pH. Retrieved from [Link]
-
PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]
-
American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]
-
American Pharmaceutical Review. (2020, October 21). Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. Retrieved from [Link]
-
SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
PubMed Central. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]
-
YouTube. (2025, July 14). Optimizing Drug Loading in Amorphous Solid Dispersions. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... Retrieved from [Link]
-
PubMed. (n.d.). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-ditosyl-1,4-diazepane. Retrieved from [Link]
-
Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]
-
Fiveable. (n.d.). pH and Solubility - AP Chem. Retrieved from [Link]
-
Springer. (2019, March 16). Solubility enhancement and application of cyclodextrins in local drug delivery. Retrieved from [Link]
-
The Trustees of Princeton University. (2022, April 15). Research could enable assembly line synthesis of prevalent amine-containing drugs. Retrieved from [Link]
-
ACS Publications. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Retrieved from [Link]
-
YouTube. (2022, February 25). 17.6 pH Effects on Solubility | General Chemistry. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]
-
ResearchGate. (n.d.). Amorphous solid dispersion: A promising technique for improving oral bioavailability of poorly water-soluble drugs. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 15). Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, April 12). 17.5: Solubility and pH. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl 1,4-diazepane-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 1H-1,4-Diazepine. Retrieved from [Link]
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1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane stability in different solvents
Technical Support Center: 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to this compound
This compound is a heterocyclic compound featuring a diazepane ring linked to a pyrrolidinylsulfonyl group. As with many nitrogen-containing heterocyclic compounds, it represents a scaffold of interest in medicinal chemistry.[1][2][3] The stability of such molecules is a cornerstone of drug development, directly impacting shelf-life, formulation strategies, in-vivo efficacy, and patient safety.[4] Understanding the chemical liabilities of this molecule is crucial for designing robust experimental protocols and avoiding costly failures in later development stages.
This guide provides an in-depth analysis of the stability of this compound in various solvent systems. It is designed to be a practical resource, offering field-proven insights, troubleshooting workflows, and validated experimental protocols to support your research and development efforts.
Fundamental Principles of Stability
The structure of this compound contains two key moieties that are susceptible to degradation: the sulfonamide group and the 1,4-diazepane ring .
-
Sulfonamide Moiety (-SO₂-N<): The sulfur-nitrogen bond is the primary site of potential hydrolytic cleavage. The sulfur atom is electrophilic and can be attacked by nucleophiles, such as water or hydroxide ions. This reaction is often catalyzed by acidic or basic conditions.[5] Electron-withdrawing groups attached to the sulfonyl group can increase susceptibility to nucleophilic attack, potentially accelerating degradation.[4]
-
1,4-Diazepane Ring: This seven-membered heterocyclic ring can also be susceptible to degradation, particularly under harsh acidic conditions, which may lead to ring-opening reactions.[6][7] The stability of similar benzodiazepine structures has been shown to be pH-dependent.[8][9]
The primary degradation pathway anticipated for this molecule is hydrolysis of the sulfonamide bond, yielding pyrrolidine-1-sulfonic acid and 1,4-diazepane.
Caption: Proposed primary hydrolytic degradation pathway.
Frequently Asked Questions (FAQs)
Q1: What is the most significant factor affecting the stability of this compound in aqueous solutions?
A: The pH of the solution is the most critical factor. The sulfonamide linkage is susceptible to both acid- and base-catalyzed hydrolysis.[5] For many benzodiazepines, maximum stability in aqueous solutions is often found in the slightly acidic pH range of 4 to 5, with lability increasing under neutral and alkaline conditions.[8] It is essential to determine the pH-rate profile for your specific experimental conditions.
Q2: How does the choice of organic solvent impact stability?
A: Solvents can influence stability in several ways:
-
Protic Solvents (e.g., Methanol, Ethanol): These solvents can participate in solvolysis reactions, analogous to hydrolysis, leading to cleavage of the sulfonamide bond. They can also facilitate degradation by solvating transition states.
-
Aprotic Polar Solvents (e.g., Acetonitrile (ACN), DMSO): These are generally considered more benign and are often the solvents of choice for analytical sample preparation and stock solutions. However, the purity of the solvent is critical; trace amounts of water, acids, or bases can initiate degradation over time.
-
Solvent Mixtures: When using aqueous-organic mixtures (e.g., for parenteral formulations), the pH of the aqueous component remains the dominant factor.[10]
Q3: My compound appears to be degrading during HPLC analysis. What could be the cause?
A: This can be an artifact of the analytical method itself. Consider the following:
-
Mobile Phase pH: If the mobile phase pH is strongly acidic or basic, it could be causing on-column degradation.
-
Temperature: Elevated column temperatures can accelerate the degradation of thermally labile compounds.
-
Metal Contamination: Trace metals in the HPLC system (e.g., from stainless steel frits) can sometimes catalyze degradation. Using biocompatible (PEEK) systems can mitigate this.
-
Solvent Reactivity: Ensure your mobile phase components are not reactive with the analyte.
Q4: How should I prepare and store stock solutions of this compound?
A: For maximum stability, prepare stock solutions in a high-purity, aprotic solvent such as Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO). Store these solutions at low temperatures (-20°C or -80°C) and protected from light to minimize both thermal and photodegradation. Before use, allow the solution to equilibrate to room temperature to prevent condensation, which can introduce water.
Troubleshooting Guide: Unexpected Peaks in a Stability Study
Encountering unexpected peaks in your chromatogram is a common challenge. This decision tree provides a logical workflow for identifying the source of the impurity.
Caption: Decision tree for troubleshooting unexpected peaks.
Experimental Protocols
Protocol 5.1: Workflow for a Solvent Stability Study
This protocol outlines a general procedure for assessing the stability of this compound in various solvents. The goal is to achieve 5-20% degradation to ensure that the analytical method can adequately detect and quantify the degradants.[11]
Caption: General workflow for a solvent stability study.
Protocol 5.2: Starting Point for a Stability-Indicating UPLC-MS Method
A robust, stability-indicating analytical method is essential for accurate stability assessment. This method must be capable of separating the parent compound from all potential degradation products.[12] Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) is the preferred technique for its speed, resolution, and ability to identify unknown peaks.[13][14]
Instrumentation:
-
UPLC System with PDA/TUV detector
-
Mass Spectrometer (Q-TOF or Triple Quadrupole) with Electrospray Ionization (ESI)
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B over 5 minutes
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
PDA Wavelength: Scan 210-400 nm, extract at λmax
MS Parameters (Positive ESI Mode):
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Scan Range: m/z 50-500
Method Validation: This method must be validated for specificity by performing forced degradation studies (acid, base, oxidation, thermal, photolytic) to demonstrate that all degradants are resolved from the parent peak.[11][15]
Data Summary: Expected Stability Profiles
While specific experimental data for this compound is not publicly available, a stability profile can be predicted based on the known chemistry of sulfonamides and diazepanes. This table summarizes the expected relative stability in common laboratory solvents.
| Solvent/Condition | Type | Expected Stability | Primary Degradation Pathway | Rationale |
| Aqueous Buffer, pH 2 | Protic, Acidic | Low | Acid-Catalyzed Hydrolysis | Protonation of the sulfonamide nitrogen facilitates cleavage.[5] Potential for diazepine ring-opening.[6] |
| Aqueous Buffer, pH 7.4 | Protic, Neutral | Moderate to Low | Hydrolysis | Water acts as a nucleophile. Slower than catalyzed reactions but significant over time. |
| Aqueous Buffer, pH 10 | Protic, Basic | Low | Base-Catalyzed Hydrolysis | Deprotonation of the sulfonamide or attack by OH⁻ accelerates S-N bond cleavage.[5] |
| Acetonitrile (ACN) | Aprotic, Polar | High | None (if pure) | Lack of protons and strong nucleophiles prevents significant degradation. |
| DMSO | Aprotic, Polar | High | None (if pure) | Generally an excellent solvent for long-term storage of stock solutions. |
| Methanol (MeOH) | Protic, Polar | Moderate | Methanolysis | Methanol can act as a nucleophile, leading to solvolysis of the sulfonamide bond. |
| Dichloromethane (DCM) | Aprotic, Non-polar | High | None (if pure) | Low reactivity and polarity make it a stable environment. |
References
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2006). 1,4-Benzodiazepines: Chemical stability and cyclodextrin solubilization. Available at ResearchGate.[Link]
-
Baig, M. H., et al. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science.[Link]
-
Belessiotis-Richards, C., et al. (2023). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters.[Link]
-
Cook, A. M., & Hütter, R. (1981). Hydrolysis of sulphonamides in aqueous solutions. Journal of Pharmaceutical Sciences.[Link]
-
Díaz-Cruz, S., & Barceló, D. (2008). Studies on sulfonamide degradation products. Available at ResearchGate.[Link]
-
Edmunds, M. R., et al. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry.[Link]
-
Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Perkin 2.[Link]
-
Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis.[Link]
-
Kumar, V., & Singh, R. (2013). Stability and compatibility study of parenteral diazepam in different storage conditions. Journal of Chemical and Pharmaceutical Research.[Link]
-
Li, Y., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. BMC Microbiology.[Link]
-
Mączka, P., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules.[Link]
-
Murlidaran, S., et al. (2023). A Sensitive, Stability indicating UPLC-MS/MS method for the identification and characterization of forced degradation products for felodipine. Acta Chromatographica.[Link]
-
Popa, D. S., et al. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceutics.[Link]
-
Qiu, X., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules.[Link]
-
Raghunandan, A., et al. (2017). A Sensitive, Stability indicating UPLC method for the identification and characterization of forced degradation products for Drometrizole Trisiloxane through MSn studies. Available at ResearchGate.[Link]
-
Rodriguez, E., et al. (2022). Effect of Primary Packaging Material on the Stability Characteristics of Diazepam and Midazolam Parenteral Formulations. Pharmaceutics.[Link]
-
SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS.[Link]
-
Shintani, H. (2017). The Stability of Diazepam in Authentic Blood Samples From Thai Postmortem Cases. Available at ResearchGate.[Link]
-
Singh, R., & Kumar, V. (2012). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical Analysis.[Link]
-
Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies. Waters Corporation.[Link]
-
Zapadka, M., et al. (2021). Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][8][16]diazepine-3-carboxylate does not influence bioavailability. Scientific Reports.[Link]
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Technical Support Center: Crystallization of 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the crystallization of 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystalline material of this active pharmaceutical ingredient (API). We will explore the causality behind common issues and provide robust, field-proven protocols to resolve them.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is a heterocyclic compound featuring a seven-membered 1,4-diazepane ring.[1][2] This ring structure is known for its conformational flexibility, which can present unique challenges during crystallization.[3][4] Additionally, the molecule contains a sulfonamide group, a functional class known for its tendency to exhibit polymorphism—the ability to exist in multiple distinct crystalline forms.[5][6]
Q2: Why is achieving a specific crystalline form of this API so critical?
In pharmaceutical development, the solid-state form of an API directly influences its critical quality attributes. Different polymorphs can have varying solubility, dissolution rates, stability, and bioavailability, which can impact the drug's efficacy and safety.[7] Uncontrolled crystallization can lead to a mixture of forms or an unstable polymorph, posing significant risks to manufacturing consistency and regulatory approval. Therefore, developing a robust crystallization process that consistently yields the desired polymorph is essential.[7]
Q3: What are the primary factors that control the crystallization of this compound?
The crystallization process is governed by a delicate interplay of several factors:
-
Solvent Choice: The solvent system is paramount. It dictates the solubility curve of the compound. Hydrogen bonding between the solvent and the sulfonamide or diazepine moieties can significantly influence which crystal form nucleates and grows.[8]
-
Temperature: Temperature directly affects solubility and nucleation kinetics. A well-defined cooling profile is often the key to controlling crystal size and form.[9][13]
-
Impurities: Even trace amounts of impurities can dramatically alter the crystallization process. They can inhibit nucleation, get incorporated into the crystal lattice, or favor the formation of an undesired polymorph.[9][14][15][16]
Troubleshooting Guide: Common Crystallization Issues
This guide addresses the most frequent problems encountered during the crystallization of this compound in a question-and-answer format.
Problem 1: My compound has completely failed to crystallize from solution.
Q: I've cooled my solution, but no solid has formed. What's happening and what should I do?
A: This is a common issue that typically indicates the solution is not sufficiently supersaturated. The concentration of your compound may be below the solubility limit at the current temperature, or the energy barrier for nucleation has not been overcome.
Probable Causes & Solutions:
-
Excess Solvent: You may have used too much solvent, preventing the solution from reaching supersaturation upon cooling.[17]
-
Solution: Gently heat the solution to evaporate a portion of the solvent. Allow it to cool again. If you are unsure how much compound is in the mother liquor, dip a glass rod in the solution and let the solvent evaporate; a significant solid residue indicates a high concentration remains.[17]
-
-
High Solubility: The chosen solvent may be too effective, keeping the compound dissolved even at low temperatures.
-
Solution: If solvent evaporation fails, consider adding an "anti-solvent" or "drown-out" solvent—a solvent in which your compound is insoluble but which is miscible with your primary solvent.[12] Add the anti-solvent dropwise to the stirred solution until turbidity persists, then warm slightly to redissolve and cool slowly.
-
-
Nucleation Failure: The solution is supersaturated, but crystal nucleation has not initiated.[9]
Problem 2: My compound is "oiling out" instead of forming crystals.
Q: Upon cooling, a liquid or gooey substance is separating from the solution. How do I fix this?
A: This phenomenon, known as "oiling out," occurs when the compound separates from the supersaturated solution as a liquid phase rather than a solid crystalline phase.[10][17] This often happens if the solution temperature is above the melting point of the solute at the point of separation or if high levels of impurities are present, causing significant melting point depression.[17][20] Oiled-out products are often impure because the oil can act as a solvent for impurities.[10]
Probable Causes & Solutions:
-
Supersaturation is too high / Cooling is too rapid: The solution becomes supersaturated at a temperature where the compound's liquid state is more stable than its solid state.
-
High Impurity Level: Impurities can significantly lower the melting point of the solid, making it more prone to oiling out.[17]
-
Solution: Attempt to purify the material further before crystallization. If the impurities are colored, a charcoal treatment during the hot dissolution step might be effective, but be aware that charcoal can also adsorb your product, reducing the yield.[17]
-
-
Inappropriate Solvent Choice: The solvent's boiling point may be significantly higher than the compound's melting point.[21]
-
Solution: Perform a solvent screen (see Protocol 3.2 ) to find a more suitable solvent or solvent mixture.
-
Problem 3: The crystallization happens too quickly, resulting in a fine powder or poor-quality crystals.
Q: As soon as I remove my flask from the heat, a large amount of solid "crashes out." Why is this bad and how can I prevent it?
A: Rapid crystallization traps impurities and solvent within the crystal lattice, defeating the purpose of purification.[17] Ideal crystal growth should occur slowly, over a period of 20 minutes or more, allowing for the formation of well-ordered, pure crystals.[17]
Probable Causes & Solutions:
-
Excessive Supersaturation: The concentration of the solute is far too high in the hot solution, or the solvent is a very poor solvent at room temperature.
-
Solution: Place the flask back on the heat source to redissolve the solid. Add a small amount of additional hot solvent (e.g., 1-2 mL for every 100 mg of solid) to slightly decrease the supersaturation level.[17] This will keep the compound soluble for longer during the cooling phase, promoting slower, more controlled crystal growth.
-
-
Rapid Cooling: A small flask with a large surface area can cool too quickly.[17]
-
Solution: Ensure the flask is placed on an insulating surface (like a cork ring or folded paper towels) and covered with a watch glass to trap solvent vapor and slow heat loss. Using an inverted beaker over the flask can also create an insulating air jacket.[17]
-
Problem 4: The final yield of my crystallized product is very low.
Q: After filtration, I recovered less than 50% of my starting material. Where did my compound go?
A: A low yield can be attributed to several factors, most commonly related to using an excessive amount of solvent.[17]
Probable Causes & Solutions:
-
Too Much Solvent Used: This is the most frequent cause. A significant portion of your compound remains dissolved in the mother liquor after filtration.[17]
-
Solution: Before discarding the filtrate, test it for remaining product by spotting it on a watch glass and letting it evaporate. A large residue confirms significant product loss.[17] You can recover this material by boiling off some of the solvent to reconcentrate the solution and cooling it again to obtain a "second crop" of crystals.[17]
-
-
Premature Crystallization: The compound crystallized in the funnel during a hot filtration step.
-
Solution: Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtering the hot solution. Use a stemless funnel to prevent crystallization in the stem.
-
-
Compound Adsorption: If activated charcoal was used for decolorization, using too much can lead to the adsorption of the desired product along with the impurities.[17]
-
Solution: Use the minimum amount of charcoal necessary. The solution should be grey, not pitch-black. Product adsorbed by charcoal cannot be recovered.[17]
-
Protocols and Methodologies
Protocol 3.1: Standard Recrystallization of this compound
This protocol is a starting point based on methods used for structurally similar compounds like tosylated diazepanes.[22]
-
Solvent Selection: Based on related structures, consider acetonitrile or an ethanol/DMF mixture as starting points.[22]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of your chosen solvent (or solvent system) to dissolve the compound at an elevated temperature (e.g., near the solvent's boiling point). Add the solvent in small portions, allowing the solution to heat up between additions.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated stemless funnel.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulating surface. Do not disturb the flask during this period.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum. Do not dry crystals by removing all mother liquor if they contain solvent in their lattice, as this can cause the crystal structure to collapse.[8]
Protocol 3.2: Solvent Screening for Optimal Crystallization
-
Place a small amount (5-10 mg) of your compound into several small test tubes.
-
Add a different potential solvent (see Table 1 ) dropwise to each tube at room temperature until the solid dissolves. A good candidate will require more than a few drops but will dissolve completely.
-
If the compound is insoluble at room temperature, gently warm the tube. A good solvent will dissolve the compound when hot but show poor solubility when cold.
-
Once a hot, saturated solution is made, allow it to cool to room temperature and then in an ice bath.
-
Observe the quality and quantity of the crystals formed to select the best solvent. Solvents like ethyl acetate, acetonitrile, and DMF are often good starting points for heterocyclic compounds.[23]
Protocol 3.3: Methods for Inducing Nucleation
If a cooled, supersaturated solution fails to produce crystals, use one of the following methods:
-
Scratching: Use a glass stirring rod to vigorously scratch the inside surface of the flask below the level of the solution. The sound of scratching should be audible.[18][19] Microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seed Crystals: Add a single, tiny crystal of the solid product to the supersaturated solution. This provides a template for further crystal growth.[8][18]
-
Evaporation Trick: Dip a clean glass rod into the solution, remove it, and allow the solvent to evaporate from the tip, leaving a thin film of microcrystals. Re-insert the rod into the solution to act as a seeding surface.[18]
Data and Visualizations
Table 1: Common Solvents for Crystallization
| Solvent Class | Example Solvents | Polarity | Typical Use |
| Protic | Ethanol, Methanol, Isopropanol | High | Good for compounds with H-bond donors/acceptors. |
| Aprotic Polar | Acetonitrile, Acetone, Ethyl Acetate, DMF | Medium-High | Versatile; often used for heterocyclic compounds.[23] |
| Aprotic Non-Polar | Toluene, Heptane, Hexane | Low | Often used as anti-solvents. |
Diagrams
Caption: General troubleshooting workflow for crystallization experiments.
Caption: Impact of cooling rate on nucleation, growth, and final crystal quality.
References
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
University of Geneva. (n.d.). Guide for crystallization. University of Geneva. [Link]
-
Yousuf, M., et al. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]
-
Kuhnert-Brandstätter, M., & Wunsch, S. (1969). Polymorphism in Sulfonamides. Microelectronics Reliability. [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Mettler Toledo. [Link]
-
Zhang, L., et al. (2011). 1,4-Ditosyl-1,4-diazepane. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Slegh, N., & Nagy, Z. K. (2020). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals. [Link]
-
Shandilya, K. (2023). Answer to "How can I obtain good crystals of heterocyclic organic compounds?". ResearchGate. [Link]
-
Nichols, L. (2022). 3.5E: Initiating Crystallization. Chemistry LibreTexts. [Link]
-
Zhanghua. (2023). Troubleshooting Common Issues with Crystallizer Equipment. Zhanghua. [Link]
-
Cangialosi, D., et al. (2021). Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. Molecular Pharmaceutics. [Link]
-
Tmar, M., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Journal of Molecular Modeling. [Link]
-
Nichols, L. (2022). 3.5: Inducing Recrystallization. Chemistry LibreTexts. [Link]
-
El-Faham, A., et al. (2018). Crystal structure and Hirshfeld surface analysis of a new benzodiazepine derivative. ResearchGate. [Link]
-
Unknown. (n.d.). Re-crystallization experiments. Source not specified. [Link]
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Syrris. [Link]
-
Perlovich, G. L., et al. (2022). Novel Drug–Drug Cocrystalline Forms of Carbamazepine with Sulfacetamide. MDPI. [Link]
-
Chadwick, K., et al. (2019). Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol. Crystal Growth & Design. [Link]
-
H.E.L Group. (n.d.). Key Considerations for Crystallization Studies. H.E.L Group. [Link]
-
Namvari, M. (2014). Answer to "How to avoid the formation of oil droplets during recrystallization?". ResearchGate. [Link]
-
National Institutes of Health. (2021). Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. National Library of Medicine. [Link]
-
Wikipedia. (n.d.). Crystallization. Wikipedia. [Link]
-
Li, K., & Rohani, S. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm. [Link]
-
Reddit. (2011). Recrystallization (help meeeeee). r/chemistry. [Link]
-
Katritzky, A. R. (2008). 1,4-Diazepines. ResearchGate. [Link]
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- 23. researchgate.net [researchgate.net]
Optimizing reaction conditions for 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the common challenges associated with this synthesis, ensuring a successful and reproducible outcome.
The synthesis of this compound involves the coupling of 1,4-diazepane with pyrrolidine-1-sulfonyl chloride. While conceptually straightforward, this reaction requires careful control over several parameters to achieve high yield and purity. The primary challenges stem from the difunctional nature of 1,4-diazepane, which can lead to undesired side products, and the reactivity of the sulfonyl chloride, which is susceptible to hydrolysis.[1] This guide will address these issues systematically.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. Each issue is presented with potential causes and actionable solutions based on established principles of sulfonamide chemistry.[2][3]
Issue 1: Consistently Low or No Yield of the Desired Product
Question: My reaction is yielding very little or none of the target this compound. What are the likely causes and how can I fix this?
Answer: Low yield is a common problem that can be traced back to several factors, primarily related to reagent quality, reaction conditions, and the inherent reactivity of the starting materials.
Potential Causes & Solutions:
-
Hydrolysis of Pyrrolidine-1-sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis by water, which converts them into the unreactive sulfonic acid.[4]
-
Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] The quality of the sulfonyl chloride is paramount; if it is old or has been improperly stored, it may have already hydrolyzed. Consider preparing it fresh or purifying it before use.[5]
-
-
Poor Quality or Stoichiometry of 1,4-Diazepane: 1,4-Diazepane is hygroscopic and can absorb atmospheric moisture, which not only introduces water into the reaction but also affects its molar mass.
-
Solution: Use high-purity 1,4-diazepane stored in a desiccator. To drive the reaction to completion and minimize bis-sulfonylation (see Issue 2), consider using a slight excess of the diazepine (e.g., 1.2 to 1.5 equivalents) relative to the sulfonyl chloride.
-
-
Inappropriate Base or Solvent: The choice of base is critical for scavenging the HCl generated during the reaction. An incorrect base can either be too weak to be effective or can compete as a nucleophile. The solvent must fully dissolve the reactants.
-
Solution: Employ a non-nucleophilic tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Pyridine can also be used and may serve as both a base and a solvent.[1] Common aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are effective choices. Ensure the solvent is anhydrous.
-
-
Sub-optimal Reaction Temperature: The reaction may be too slow at very low temperatures or lead to degradation and side products at elevated temperatures.
-
Solution: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction, followed by slow warming to room temperature to ensure completion. Monitor the reaction's progress via Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature profile.
-
Issue 2: Significant Formation of a Bis-Sulfonylated Side Product
Question: My final product is contaminated with a significant amount of a higher molecular weight impurity, which I suspect is the 1,4-bis(pyrrolidinylsulfonyl)-1,4-diazepane. How can I prevent this?
Answer: This is a classic selectivity challenge. Because 1,4-diazepane has two secondary amine nitrogens of similar reactivity, the formation of the bis-sulfonylated product is a competing pathway.
Potential Causes & Solutions:
-
Incorrect Stoichiometry: Using an excess of pyrrolidine-1-sulfonyl chloride or even a 1:1 ratio can lead to significant amounts of the double addition product.
-
Solution: The most effective strategy is to use an excess of the nucleophile, 1,4-diazepane (1.2 to 1.5 equivalents). This statistically favors the mono-sulfonylation of the diazepine.
-
-
Method of Reagent Addition: Adding the diazepine to the sulfonyl chloride or mixing the reagents too quickly creates localized areas of high sulfonyl chloride concentration, promoting bis-sulfonylation.
-
Solution: Always add the pyrrolidine-1-sulfonyl chloride slowly and dropwise to a cooled (0 °C), stirring solution of 1,4-diazepane and the base. This maintains a high concentration of the mono-adduct and free diazepine, minimizing the chance of a second sulfonylation.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing common issues in the synthesis.
Caption: A workflow for diagnosing and solving common synthesis problems.
Issue 3: Difficulty Purifying the Final Product
Question: The crude product is an oil and streaks badly on my silica column. How can I effectively purify my this compound?
Answer: The basic nitrogen of the un-sulfonylated amine in the diazepine ring makes the product highly polar and prone to interacting strongly with the acidic silica gel, leading to poor chromatographic separation.
Potential Causes & Solutions:
-
Strong Interaction with Silica Gel: The free amine group can protonate on the acidic silica surface, causing streaking and irreversible adsorption.
-
Solution 1 (Column Chromatography): Deactivate the silica gel by preparing a slurry with a mobile phase containing 1-2% of a base like triethylamine. Alternatively, use a pre-packed column with end-capped silica or switch to a different stationary phase like alumina.
-
Solution 2 (Acid-Base Extraction): This is a powerful technique for separating basic compounds. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash with a dilute acid (e.g., 1M HCl) to protonate the basic product, pulling it into the aqueous layer and leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the purified product back into an organic solvent.
-
-
Product is a Non-Crystalline Oil: Many sulfonamides are oils, making crystallization difficult.
-
Solution: Consider converting the product to a salt (e.g., hydrochloride or tartrate salt). Salts are often highly crystalline and can be easily purified by recrystallization. The free base can be regenerated afterward if necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for the reaction? A1: To favor mono-sulfonylation, it is highly recommended to use 1,4-diazepane as the excess reagent. A ratio of 1.2 to 1.5 equivalents of 1,4-diazepane to 1.0 equivalent of pyrrolidine-1-sulfonyl chloride is a good starting point.
Q2: How do I prepare and store pyrrolidine-1-sulfonyl chloride? A2: Pyrrolidine-1-sulfonyl chloride can be synthesized by reacting pyrrolidine with sulfuryl chloride (SO₂Cl₂) in an inert solvent. It is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place. For long-term storage, refrigeration is recommended.
Q3: Can I use an inorganic base like sodium carbonate instead of an organic base? A3: While possible, it is generally not recommended. Inorganic bases have poor solubility in common organic solvents like DCM and THF, which can lead to a heterogeneous reaction mixture and inefficient HCl scavenging, ultimately resulting in lower yields. Organic amines like TEA or DIPEA are fully soluble and more effective.
Q4: How can I monitor the reaction progress? A4: Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase like 5-10% methanol in dichloromethane. The starting 1,4-diazepane (a primary/secondary amine) will have a low Rf and can be visualized with a ninhydrin stain. The product will have a higher Rf and will not be ninhydrin-active at the sulfonated nitrogen but will be visible under UV light (if aromatic) or with a potassium permanganate stain. LC-MS provides the most definitive tracking of starting material consumption and product formation.
Q5: What are the key safety considerations for this synthesis? A5: Sulfonyl chlorides are corrosive and lachrymatory. 1,4-Diazepane is also corrosive. Always handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction can be exothermic, especially during the initial addition, so proper temperature control is essential.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure. Optimization may be required based on your specific lab conditions and reagent purity.
Materials:
-
1,4-Diazepane (1.2 g, 12.0 mmol, 1.2 equiv)
-
Pyrrolidine-1-sulfonyl chloride (1.69 g, 10.0 mmol, 1.0 equiv)
-
Triethylamine (TEA) (2.1 mL, 15.0 mmol, 1.5 equiv)
-
Anhydrous Dichloromethane (DCM) (100 mL)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1,4-diazepane (1.2 g, 12.0 mmol) and anhydrous DCM (80 mL).
-
Basification: Add triethylamine (2.1 mL, 15.0 mmol) to the solution. Cool the flask to 0 °C in an ice-water bath.
-
Reagent Addition: Dissolve pyrrolidine-1-sulfonyl chloride (1.69 g, 10.0 mmol) in anhydrous DCM (20 mL). Add this solution dropwise to the cooled, stirring diazepine solution over 30 minutes using a dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the sulfonyl chloride.
-
Workup: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL) to remove excess 1,4-diazepane and TEA, followed by saturated NaHCO₃ solution (1 x 30 mL), and finally brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution of 0-5% methanol in dichloromethane (with 0.5% TEA added to the mobile phase to prevent streaking). Combine the fractions containing the pure product and concentrate to afford this compound.
Reaction Parameter Influence
The interplay of reaction parameters is crucial for success. The diagram below illustrates these relationships.
Caption: Key parameters influencing reaction yield, purity, and side products.
Data Summary Table
| Parameter | Recommended Condition | Rationale / Impact on Outcome |
| Solvent | Anhydrous DCM, THF, or ACN | Aprotic and anhydrous conditions prevent hydrolysis of the sulfonyl chloride, a major cause of yield loss.[1] |
| Base | Triethylamine (TEA) or DIPEA | Non-nucleophilic organic bases effectively neutralize HCl without competing with the diazepine nucleophile. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exotherm, while warming to RT drives the reaction to completion. Prevents thermal degradation. |
| Stoichiometry | 1.2-1.5 eq. 1,4-Diazepane | Using an excess of the diamine statistically favors mono-sulfonylation and minimizes the formation of the bis-sulfonylated byproduct. |
| Addition Mode | Slow, dropwise addition of sulfonyl chloride | Maintains a low concentration of the electrophile, further enhancing selectivity for the mono-adduct. |
References
- MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.
- National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
- Der Pharma Chemica. (n.d.). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents.
- National Institutes of Health. (n.d.). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
- Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
- Sigma-Aldrich. (n.d.). Sulfonyl Chlorides and Sulfonamides.
- PubMed. (2019). Sulfonylation of 1,4-Diazabicyclo[2.2.2]octane: Charge-Transfer Complex Triggered C-N Bond Cleavage.
-
National Center for Biotechnology Information. (n.d.). An Update on the Synthesis of Pyrrolo[6][7]benzodiazepines. Retrieved from
- ResearchGate. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
- National Institutes of Health. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
- BenchChem. (2025). Common issues in sulfonamide synthesis and solutions.
- Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates.
- Google Patents. (n.d.). Synthesis method of pyridine-3-sulfonyl chloride.
- National Institutes of Health. (n.d.). Oxidative β-C–H sulfonylation of cyclic amines.
- ResearchGate. (2011). A New, Mild Preparation of Sulfonyl Chlorides.
- Royal Society of Chemistry. (2016). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.
- National Institutes of Health. (2022). Modular Two-Step Route to Sulfondiimidamides.
- BenchChem. (2025). Technical Support Center: Purification of Substituted Diazepanes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific sulfonylation. Our goal is to provide practical, in-depth solutions and a clear understanding of the underlying chemical principles to ensure the success of your experiments.
Troubleshooting Guide: Experimental Challenges & Solutions
This section addresses specific problems you may encounter during the synthesis, workup, or purification of this compound.
Q1: My reaction yield is significantly lower than expected. What are the primary causes?
Low yield is a frequent issue stemming from several competing factors. The most common culprits are over-reaction (di-sulfonylation) and reagent degradation.
-
Causality 1: Competitive Di-sulfonylation. 1,4-Diazepane possesses two nucleophilic secondary amine sites (N1 and N4). While the first sulfonylation to form the desired mono-substituted product is typically rapid, a second sulfonylation can occur to yield the undesired 1,4-bis(1-pyrrolidinylsulfonyl)-1,4-diazepane byproduct. This is especially prevalent if the sulfonyl chloride is added too quickly or if the stoichiometry is not carefully controlled.
-
Causality 2: Hydrolysis of Pyrrolidinylsulfonyl Chloride. Sulfonyl chlorides are highly susceptible to hydrolysis. Any moisture present in the solvent, reagents, or glassware will react with the pyrrolidinylsulfonyl chloride to form the corresponding and unreactive pyrrolidine sulfonic acid, effectively consuming your limiting reagent.[1]
Preventative & Corrective Actions:
-
Control Stoichiometry: Use a slight excess of the 1,4-diazepane relative to the pyrrolidinylsulfonyl chloride. This ensures the sulfonyl chloride is the limiting reagent and is more likely to react with an available diazepane molecule rather than the already-substituted product.
-
Slow Addition at Low Temperature: Dissolve the pyrrolidinylsulfonyl chloride in your reaction solvent and add it dropwise to the solution of 1,4-diazepane and base, maintained at 0 °C. This slow addition keeps the instantaneous concentration of the sulfonyl chloride low, favoring mono-substitution, and helps dissipate the exothermic heat of reaction.
-
Ensure Anhydrous Conditions:
-
Thoroughly oven-dry all glassware before use.
-
Use anhydrous grade solvents.
-
Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system.
-
Table 1: Impact of Stoichiometry on Product Distribution (Theoretical)
| Molar Ratio (Diazepane:Sulfonyl Chloride) | Expected Major Product | Key to Success |
| 1.2 : 1.0 | This compound | Optimal for mono-sulfonylation. Minimizes di-substituted byproduct. |
| 1.0 : 1.0 | Mixture of mono- and di-substituted products | High risk of forming significant amounts of the di-sulfonylated impurity. |
| 1.0 : 2.2 | 1,4-bis(1-Pyrrolidinylsulfonyl)-1,4-diazepane | Intentionally used if the di-substituted product is the desired target. |
Q2: My post-reaction analysis (NMR, LC-MS) shows a complex mixture of impurities. How can I identify the key side products?
Identifying the structure of impurities is the first step toward devising a successful purification strategy. The diagram below illustrates the main reaction pathway and the formation of the most common side products.
dot
Caption: Primary reaction pathway and major side reactions.
Common Impurities and Their Identification:
-
1,4-bis(1-Pyrrolidinylsulfonyl)-1,4-diazepane: This is the most common process-related impurity. In LC-MS, it will have a higher molecular weight than the desired product. In ¹H NMR, its spectrum will appear more symmetric compared to the mono-substituted product due to the C₂ symmetry of the molecule.
-
Unreacted 1,4-Diazepane: A highly polar and basic compound. It will likely appear at a very different retention time in reverse-phase HPLC (eluting very early). It can be identified by comparing with a standard of the starting material.
-
Pyrrolidine Sulfonic Acid: The hydrolysis product. This is an acidic impurity and can be easily removed during a standard basic aqueous workup.
-
Triethylamine Hydrochloride: The salt byproduct formed from the base scavenging HCl. It is highly water-soluble and should be removed during the aqueous extraction phase of the workup.
Q3: I'm struggling with the purification. The product seems to be smearing during column chromatography.
Purifying basic compounds like amines on standard silica gel is a well-known challenge.[2] The acidic nature of silica's silanol groups (Si-OH) leads to strong, non-specific binding of the basic amine product, causing poor separation, tailing peaks, and often, irreversible adsorption to the stationary phase.
dot
Caption: Recommended workflow for product purification.
Recommended Purification Protocol:
-
Initial Workup:
-
Quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base, not a strong acid.
-
Extract the aqueous layer multiple times with a suitable organic solvent like Dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. This removes water-soluble salts and the hydrolysis byproduct.
-
-
Column Chromatography - Optimized for Amines:
-
Method A (Standard Silica): Deactivate the silica gel by using a mobile phase containing a small amount of a volatile base. A common eluent system is a gradient of 0-10% Methanol in DCM, with 0.5-1% triethylamine added to the mobile phase. The triethylamine competes with your product for the acidic sites on the silica, preventing smearing.[2]
-
Method B (Specialty Silica): For particularly difficult separations, consider using an amine-functionalized silica gel. This stationary phase has a basic surface, which repels the basic product and provides much sharper peaks without the need for mobile phase additives.
-
Frequently Asked Questions (FAQs)
Q1: What is the precise role of the base in this reaction? Can I use something other than triethylamine?
The reaction between an amine and a sulfonyl chloride generates one equivalent of hydrochloric acid (HCl). The base is critical for scavenging this acid.[3][4] If left un-neutralized, the HCl will protonate the starting amine (1,4-diazepane), rendering its lone pair unavailable for nucleophilic attack and effectively shutting down the reaction.
-
Triethylamine (TEA): An excellent choice. It is a non-nucleophilic, sterically hindered tertiary amine that acts solely as an acid scavenger.
-
Pyridine: Also a suitable choice, often used in sulfonylations.[4] It can also serve as a catalyst in some cases.
-
Bases to Avoid: Do not use primary or secondary amines (e.g., ammonia, diethylamine) as the base. They are nucleophilic and will compete with the 1,4-diazepane, reacting with the sulfonyl chloride to form different sulfonamide side products.
Q2: How critical is the choice of solvent?
Solvent choice is paramount. The ideal solvent should fully dissolve the starting materials but be non-reactive.
-
Recommended Solvents: Anhydrous aprotic solvents such as Dichloromethane (DCM) , Tetrahydrofuran (THF) , and Acetonitrile (ACN) are standard choices.
-
Solvents to Avoid: Protic solvents like water, methanol, or ethanol are incompatible. Their hydroxyl groups are nucleophilic and will readily react with the highly electrophilic sulfonyl chloride, leading to reagent decomposition.
Q3: What are the best practices for handling and storing pyrrolidinylsulfonyl chloride?
Given its high reactivity with water, this reagent must be handled with care.
-
Handling: Always handle pyrrolidinylsulfonyl chloride in a fume hood, wearing appropriate personal protective equipment. Weigh and dispense it quickly to minimize exposure to atmospheric moisture.
-
Storage: Store the reagent in a tightly sealed container, preferably under an inert atmosphere (N₂ or Ar), and place it inside a desiccator to protect it from moisture.[1]
Q4: What are the stability and storage recommendations for the final product, this compound?
The final product is a sulfonamide and a secondary amine. While sulfonamides are generally robust functional groups, the free secondary amine can be susceptible to oxidation over long periods.[4]
-
Short-Term Storage: Store as a solid or in an anhydrous solvent at room temperature, protected from light.
-
Long-Term Storage: For optimal stability, store the solid product under an inert atmosphere at low temperatures (e.g., 4 °C or -20 °C).
References
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Available at: [Link]
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. Available at: [Link]
-
THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. National Institutes of Health (NIH). Available at: [Link]
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An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. Available at: [Link]
-
Is there an easy way to purify organic amines? Biotage. Available at: [Link]
-
Sulfonyl Protective Groups. Chem-Station. Available at: [Link]
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Technical Support Center: Investigating the Degradation Pathways of 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the experimental challenges associated with determining the degradation pathways of this molecule.
Due to the limited specific literature on this compound, this document synthesizes information from related chemical structures, such as sulfonylureas and 1,4-diazepine derivatives, to provide a robust framework for your investigations. The principles and protocols outlined here are grounded in established chemical knowledge and are designed to be a self-validating system for your experiments.
Part 1: Understanding the Chemical Stability of this compound
The structure of this compound contains several functional groups that may be susceptible to degradation under various stress conditions. Understanding these potential liabilities is the first step in designing effective stability studies and troubleshooting unexpected results.
Key Structural Features and Potential Degradation Sites:
-
Sulfonylurea-like Linkage: The bond between the sulfonyl group and the diazepane nitrogen is analogous to the sulfonylurea bridge found in many herbicides and pharmaceuticals. This linkage is known to be susceptible to hydrolysis, particularly under acidic or basic conditions.[1][2]
-
1,4-Diazepane Ring: Seven-membered heterocyclic rings like 1,4-diazepane can undergo ring-opening reactions, especially under hydrolytic stress.[3]
-
Pyrrolidine Ring: While generally stable, the nitrogen atom in the pyrrolidine ring can be a site for oxidation.
-
Tertiary Amines: The nitrogen atoms in both the diazepane and pyrrolidine rings are tertiary amines, which can be susceptible to oxidation.
Part 2: Troubleshooting Guide and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the study of this compound degradation.
Frequently Asked Questions (FAQs)
Q1: Why is my parent compound degrading rapidly in acidic conditions?
A1: The most probable cause is the acid-catalyzed hydrolysis of the sulfonylurea-like linkage. This is a well-documented degradation pathway for sulfonylurea-containing compounds.[1][2] The acidic environment protonates the nitrogen atoms, making the sulfonyl carbon more susceptible to nucleophilic attack by water.
Q2: I am observing multiple degradation products in my HPLC chromatogram after forced degradation. How can I identify them?
A2: The presence of multiple peaks suggests several degradation pathways are occurring simultaneously. To identify these products, liquid chromatography coupled with mass spectrometry (LC-MS) is the recommended technique.[4][5] By analyzing the fragmentation patterns, you can propose structures for the degradation products. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to further confirm the elemental composition of the degradants.
Q3: My compound appears to be unstable even under neutral pH conditions. What could be the cause?
A3: While hydrolysis is often accelerated at pH extremes, some compounds can degrade in neutral conditions, particularly with elevated temperatures.[6] Another possibility is oxidative degradation if the samples are not adequately protected from air. The tertiary amine functionalities in the molecule are potential sites for oxidation.
Q4: I am seeing poor mass balance in my stability study. What does this indicate?
A4: Poor mass balance, where the sum of the parent compound and all degradation products is less than the initial amount, can suggest several issues:
-
Formation of non-UV active degradants: Some degradation products may not have a chromophore and will not be detected by a UV detector. Using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer can help identify these.[7]
-
Formation of volatile degradants: If a degradation pathway leads to volatile products, they will be lost during sample preparation or analysis.
-
Adsorption of the compound or degradants: The compound or its degradation products may be adsorbing to the surfaces of your sample vials or HPLC column.
Troubleshooting Common Experimental Issues
| Symptom | Possible Cause | Recommended Solution |
| Rapid and complete degradation under acidic or basic conditions | The stress conditions are too harsh. | Reduce the concentration of the acid or base, lower the temperature, or shorten the incubation time. The goal of forced degradation is to achieve 5-20% degradation to ensure that the primary degradation products are formed and can be reliably detected.[8] |
| No degradation observed under any stress condition | The molecule is highly stable, or the stress conditions are too mild. | Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of stressing agent). |
| Irreproducible results between replicate experiments | Inconsistent experimental parameters (e.g., temperature fluctuations, variations in reagent concentrations). | Ensure precise control over all experimental variables. Use calibrated equipment and freshly prepared solutions. |
| Peak tailing or broadening in HPLC analysis | Poor chromatographic conditions or interaction of the analyte with the stationary phase. | Optimize the mobile phase pH, organic solvent composition, and column temperature. Consider using a different HPLC column with a different stationary phase chemistry. |
Part 3: Experimental Protocols
This section provides a detailed, step-by-step methodology for conducting a forced degradation study on this compound.
Forced Degradation Study Protocol
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile and methanol
-
Purified water (e.g., Milli-Q)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
-
pH meter
-
Calibrated oven and photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light.
-
Thermal Degradation: Store the stock solution in an oven at 60°C.
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Collection and Analysis:
-
Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
For acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively, before analysis.
-
Analyze all samples by a stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.
-
Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
Part 4: Proposed Degradation Pathways
Based on the chemical structure and literature on related compounds, the following degradation pathways are proposed for this compound.
Proposed Degradation Pathways of this compound
Caption: Proposed degradation pathways.
Part 5: Data Presentation
All quantitative data from your stability studies should be summarized in a clear and organized table.
Example Table for Summarizing Forced Degradation Data
| Stress Condition | Time (hours) | Parent Compound (%) | Degradation Product 1 (%) | Degradation Product 2 (%) | Mass Balance (%) |
| 0.1 M HCl, 60°C | 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 2 | 85.2 | 10.1 | 4.5 | 99.8 | |
| 4 | 72.5 | 18.9 | 8.3 | 99.7 | |
| 8 | 55.1 | 29.8 | 14.7 | 99.6 | |
| 24 | 20.3 | 45.6 | 33.5 | 99.4 | |
| 0.1 M NaOH, 60°C | ... | ... | ... | ... | ... |
| 3% H₂O₂, RT | ... | ... | ... | ... | ... |
References
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Ramajayam, R.; Giridhar, R.; Yadav, M.R. Current scenario of 1,4-diazepines as potent biomolecules--a mini review. Mini Rev. Med. Chem.2007 , 7(8), 793-812. [Link]
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Han, Y., et al. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules2018 , 23(1), 139. [Link]
-
Han, W. W., & Yakatan, G. J. (1978). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of pharmaceutical sciences, 67(5), 704–705. [Link]
-
Barchéchath, S. D., et al. Trace analysis of sulfonylurea herbicides and their metabolites in water using a combination of off-line or on-line solid-phase extraction and liquid chromatography-tandem mass spectrometry. Journal of Chromatography A2005 , 1085(2), 226-235. [Link]
-
Jain, D., et al. Stability and compatibility study of parenteral diazepam in different storage conditions. Journal of Chemical and Pharmaceutical Research2016 , 8(4), 844-850. [Link]
-
Li, J., et al. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules2021 , 26(14), 4287. [Link]
-
Redasani, V. K., & Bari, S. B. (2016). Detection of 1, 4-Benzodiazepine by Using Different Analytical Methods. Research and Reviews: Journal of Pharmaceutical Analysis, 5(2). [Link]
-
Gomez-Alcaide, M., et al. 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Molecules2021 , 26(16), 4933. [Link]
-
Singh, S., et al. LC and LC–MS Study on Establishment of Degradation Pathway of Glipizide Under Forced Decomposition Conditions. Journal of Chromatographic Science2004 , 42(6), 271-276. [Link]
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Thorsteinsdottir, M., & Loftsson, T. (2012). 1,4-Benzodiazepines: Chemical stability and cyclodextrin solubilization. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 67(11), 899-905. [Link]
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Freudenberg, M., et al. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. RSC Advances2021 , 11(42), 26031-26042. [Link]
-
Szatkowska, P., et al. Analytical methods for determination of benzodiazepines. A short review. Journal of Analytical Chemistry2016 , 71(10), 1000-1006. [Link]
-
Li, A., et al. Research on Controllable Degradation of Novel Sulfonylurea Herbicides in Acidic and Alkaline Soils. Journal of Agricultural and Food Chemistry2017 , 65(38), 8343-8349. [Link]
-
Maciejewska, D., et al. Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA). Molecules2021 , 26(18), 5632. [Link]
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Chandramore, V. M., & Sonawane, L. V. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4). [Link]
-
Negri, M., et al. Microbial Degradation of Sulfonylurea Herbicides: Chlorsulfuron and Metsulfuron-Methyl. Journal of Environmental Science and Health, Part B2016 , 51(8), 543-550. [Link]
-
Ghergut, D., et al. Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. Pharmaceuticals2021 , 14(11), 1146. [Link]
-
Kaza, M., et al. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Molecules2021 , 26(5), 1381. [Link]
-
Jain, D., et al. Stability and compatibility study of parenteral diazepam in different storage conditions. ResearchGate2016 . [Link]
-
Butini, S., et al. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters2019 , 10(10), 1474-1480. [Link]
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Grabarek, A. D., et al. A Platform analytical method for intact polysorbates in protein-containing biopharmaceutical products via HPLC-CAD. Journal of Pharmaceutical and Biomedical Analysis2020 , 189, 113463. [Link]
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Technical Support Center: Purification of 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to assist you in increasing the purity of 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane. Our focus is on providing practical, evidence-based solutions to common challenges encountered during the synthesis and purification of this compound.
Introduction to Purification Challenges
This compound is a polar, basic compound, a structural class that often presents unique purification challenges. The presence of two basic nitrogen atoms in the diazepine ring and the polar sulfonyl group can lead to issues such as poor chromatographic peak shape, difficulty in crystallization, and potential instability under certain conditions. This guide is structured to address these specific issues head-on, providing you with the scientific rationale behind our recommended protocols.
Troubleshooting Guide: Common Purification Issues
This section is designed in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Question 1: I'm observing significant peak tailing for my compound during reverse-phase HPLC analysis. What is causing this and how can I fix it?
Answer:
Peak tailing is a common issue when analyzing basic compounds like this compound on standard silica-based C18 columns.[1][2][3] The primary cause is the interaction between the basic amine groups in your compound and acidic residual silanol groups on the silica surface of the stationary phase.[1] This secondary interaction leads to a portion of the analyte being retained longer, resulting in an asymmetrical peak shape.
Here’s a systematic approach to troubleshoot and resolve peak tailing:
-
Mobile Phase pH Adjustment: The most effective way to mitigate this issue is to control the ionization state of both your compound and the silanol groups.
-
Low pH: By lowering the mobile phase pH (e.g., to 2.5-4) with an additive like formic acid or trifluoroacetic acid (TFA), you will protonate the basic nitrogens of your diazepine. This protonated form will repel the also protonated (at very low pH) or neutral silanol groups, minimizing the unwanted secondary interaction.
-
High pH: Alternatively, using a high pH mobile phase (e.g., pH 8-10) with a suitable buffer like ammonium bicarbonate will deprotonate the silanol groups, making them negatively charged. Your basic compound will be neutral and less likely to interact. However, ensure your column is stable at high pH.
-
-
Use of Mobile Phase Additives: A small amount of a competing base, such as triethylamine (TEA), can be added to the mobile phase. TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte.
-
Column Selection: Consider using a column with a highly deactivated, end-capped stationary phase to minimize the number of accessible silanol groups.
-
Sample Overload: Injecting too much sample can also lead to peak fronting or tailing.[1] Try diluting your sample to see if the peak shape improves.
Question 2: My flash chromatography purification on silica gel is giving poor separation and I suspect my compound is degrading. What are my options?
Answer:
The acidic nature of standard silica gel can indeed be problematic for basic compounds, potentially causing degradation or irreversible adsorption, leading to poor recovery and streaking. Here are several strategies to overcome this:
-
Deactivate the Silica Gel: Before loading your sample, you can neutralize the acidic sites on the silica. This can be achieved by pre-flushing the packed column with a solvent system containing a small percentage (1-2%) of a base like triethylamine or ammonium hydroxide.
-
Alternative Stationary Phases:
-
Alumina: Basic or neutral alumina is an excellent alternative to silica for purifying basic compounds.
-
Amine-functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, which shields the acidic silanols and provides a more inert surface for the separation of basic compounds.
-
-
Reversed-Phase Flash Chromatography: If your compound and its impurities have different hydrophobicities, reversed-phase flash chromatography using a C18-functionalized silica is a powerful option.
Workflow for Method Selection in Chromatography
Caption: Decision tree for troubleshooting problematic flash chromatography.
Question 3: I am struggling to recrystallize my compound. It either oils out or remains soluble in everything. What is a good strategy for selecting a recrystallization solvent?
Answer:
Finding a suitable solvent for recrystallization can be challenging, especially for polar molecules. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Solvent Selection Strategy:
-
"Like Dissolves Like": Since your compound is polar, start with polar solvents. However, highly polar solvents might dissolve it too well even at room temperature.
-
Binary Solvent Systems: This is often the most effective approach for compounds that are difficult to crystallize.
-
Method: Dissolve your compound in a minimal amount of a "good" solvent (one in which it is very soluble). Then, slowly add a "poor" solvent (one in which it is insoluble) until the solution becomes cloudy (the point of saturation). Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.
-
Common Pairs for Polar Compounds:
-
Ethanol/Water
-
Methanol/Diethyl Ether
-
Ethyl Acetate/Hexanes
-
-
Troubleshooting "Oiling Out":
"Oiling out" occurs when the compound comes out of solution above its melting point. To prevent this:
-
Use a larger volume of solvent.
-
Cool the solution more slowly.
-
Try a lower-boiling point solvent system.
For Basic Compounds:
If your compound is an amine, you can sometimes form a salt (e.g., hydrochloride or tartrate) which may have better crystallization properties.[4] You can do this by dissolving the free base in a suitable solvent and adding an acid (e.g., HCl in ether).[4]
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my sample of this compound?
A: Based on its likely synthesis from 1,4-diazepane and pyrrolidine-1-sulfonyl chloride, potential impurities include:
-
Unreacted Starting Materials: 1,4-diazepane and pyrrolidine-1-sulfonyl chloride.
-
Byproducts: Bis-sulfonylated 1,4-diazepane, where both nitrogen atoms of the diazepine ring have reacted with the sulfonyl chloride.
-
Residual Solvents and Reagents: Solvents used in the reaction (e.g., dichloromethane, acetonitrile) and any base used as a scavenger (e.g., triethylamine).[5]
Q2: How should I store this compound to ensure its stability?
-
Storage Conditions: Store in a cool, dry, and dark place in a tightly sealed container.
-
Hydrolytic Stability: The sulfonamide bond is generally stable, but prolonged exposure to strong acids or bases, especially at elevated temperatures, could lead to hydrolysis.
-
Oxidative Stability: While not highly susceptible to oxidation, it's good practice to store under an inert atmosphere (e.g., nitrogen or argon) if long-term stability is critical. Studies on the related drug suvorexant have identified oxidative degradation impurities.[6]
Q3: What analytical techniques are best for assessing the purity of my compound?
A: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[7] A reversed-phase method with UV detection is a good starting point. For method development, consider a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or ammonium hydroxide to improve peak shape).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for structural confirmation and can be used to detect impurities if they are present in sufficient quantities (>1%).
-
Thin-Layer Chromatography (TLC): A quick and inexpensive way to get a qualitative assessment of purity and to screen for suitable solvent systems for flash chromatography.
| Technique | Information Provided | Key Advantages | Common Challenges |
| HPLC-UV | Quantitative Purity (% Area) | High precision and accuracy | Peak tailing for basic compounds |
| LC-MS | Impurity Identification (Mass) | High sensitivity and specificity | Ion suppression effects |
| NMR | Structural Confirmation, Impurity ID | Definitive structural information | Lower sensitivity for minor impurities |
| TLC | Qualitative Purity, Method Scouting | Fast, inexpensive | Lower resolution than HPLC |
Experimental Protocols
Protocol 1: Deactivated Silica Gel Flash Chromatography
This protocol is designed to purify basic compounds like this compound while minimizing on-column degradation and adsorption.
1. Solvent System Selection: a. Use Thin-Layer Chromatography (TLC) to identify a suitable eluent. b. A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). c. Add 1% triethylamine (TEA) to the eluent to suppress tailing. d. Aim for an Rf value of 0.2-0.3 for the target compound.
2. Column Preparation: a. Dry pack a silica gel column. b. Prepare a solvent mixture identical to your initial elution solvent, but with the addition of 1-2% TEA. c. Flush the column with 2-3 column volumes of this deactivating solvent. d. Equilibrate the column with your starting mobile phase (e.g., 98:2 DCM:MeOH + 1% TEA).
3. Sample Loading and Elution: a. Dissolve your crude product in a minimal amount of the mobile phase or DCM. b. Load the sample onto the column. c. Begin elution with the starting mobile phase, gradually increasing the polarity (e.g., increasing the percentage of MeOH) to elute your compound.
4. Fraction Analysis: a. Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
Protocol 2: Recrystallization using a Binary Solvent System
This protocol provides a general method for recrystallizing a polar compound that is difficult to crystallize from a single solvent.
1. Initial Solubility Testing: a. Place a small amount of your compound in several test tubes. b. Add a small amount of different solvents (e.g., ethanol, ethyl acetate, acetone, water, hexanes) to each tube. c. Identify a "good" solvent that dissolves your compound readily at room temperature and a "poor" solvent in which it is insoluble. A good pair for this compound might be Ethanol ("good") and Diethyl Ether or Hexanes ("poor").
2. Recrystallization Procedure: a. Place the crude compound in a clean Erlenmeyer flask. b. Add the "good" solvent dropwise while heating and stirring until the compound just dissolves. Use the minimum amount of solvent necessary. c. While the solution is still warm, add the "poor" solvent dropwise until the solution becomes faintly cloudy. d. If too much "poor" solvent is added, add a few more drops of the "good" solvent until the solution is clear again. e. Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. f. For maximum yield, you can then place the flask in an ice bath.
3. Crystal Isolation: a. Collect the crystals by vacuum filtration. b. Wash the crystals with a small amount of the cold "poor" solvent. c. Dry the crystals under vacuum.
Logical Relationships in Purification
Caption: A logical workflow for the purification of the target compound.
References
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1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Bentham Science. Retrieved January 26, 2026, from [Link]
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Suvorexant-impurities. (n.d.). Pharmaffiliates. Retrieved January 26, 2026, from [Link]
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Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. (n.d.). Chinese Chemical Letters. Retrieved January 26, 2026, from [Link]
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API Purification. (n.d.). Zamann Pharma Support GmbH. Retrieved January 26, 2026, from [Link]
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Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography. (2025, October 30). RSC Advances. Retrieved January 26, 2026, from [Link]
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How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. Retrieved January 26, 2026, from [Link]
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Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. (2021, June 22). National Institutes of Health. Retrieved January 26, 2026, from [Link]
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DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DIAZEPAM AND IMIPRAMINE IN BULK & PHARMACEUTICAL FORMULATIONS. (n.d.). Pharmacophore. Retrieved January 26, 2026, from [Link]
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The application of HPLC to the determination of some 1,4 benzodiazepines and their metabolites in plasma. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]
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Synthesis of New Substituted N-Sulfonyl Pyrrolidine-2,5-Dione Using Dawson-Type Heteropolyacid as Catalyst. (2025, August 6). ResearchGate. Retrieved January 26, 2026, from [Link]
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LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29). LCGC International. Retrieved January 26, 2026, from [Link]
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Accessing new polymorphs and solvates through solvothermal recrystallization. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]
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ICH guideline Q7 on good manufacturing practice for active pharmaceutical ingredients – questions and answers. (2015, July 23). European Medicines Agency. Retrieved January 26, 2026, from [Link]
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Direct C-H-Sulfonylation of 6-Membered Nitrogen-Heteroaromatics. (n.d.). ChemRxiv. Retrieved January 26, 2026, from [Link]
-
Pharmaceutical Filtration Equipment and Purification Solutions. (n.d.). Thomasnet. Retrieved January 26, 2026, from [Link]
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Characterization of Five Oxidative Degradation Impurities and One Process Impurity of Suvorexant Drug Substance by LC-MS/MS,HR-MS and 1D, 2D NMR. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
SYNTHESIS OF ANTI-INSOMNIA DRUG SUVOREXANT. (n.d.). HETEROCYCLES. Retrieved January 26, 2026, from [Link]
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A Tale of Two Peaks: Troubleshooting Poor Peak Shape. (n.d.). Agilent. Retrieved January 26, 2026, from [Link]
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Detrimental impact of aqueous mobile phases on 18F-labelled radiopharmaceutical analysis via radio-TLC. (n.d.). Analytical Methods (RSC Publishing). Retrieved January 26, 2026, from [Link]
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The Comprehensive Guide to API Manufacturing in the Pharmaceutical Industry. (n.d.). KABS Pharmaceutical Services. Retrieved January 26, 2026, from [Link]
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Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. (n.d.). FDA. Retrieved January 26, 2026, from [Link]
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Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. (2016, December 20). Research and Reviews: Journal of Pharmaceutical Analysis. Retrieved January 26, 2026, from [Link]
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Purification & Separation | Chromatography | HPLC | CDMO. (n.d.). PharmaCompass.com. Retrieved January 26, 2026, from [Link]
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High-performance Liquid Chromatography of Sulfonamides and Quinolones on p-tert-butyl-calix[8]arene-bonded Silica Gel Stationary Phase. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
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Tailing Peaks - Part 2 - GC Troubleshooting Series. (2016, April 5). YouTube. Retrieved January 26, 2026, from [Link]
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HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. (n.d.). Acta Poloniae Pharmaceutica ñ Drug Research. Retrieved January 26, 2026, from [Link]
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Avoiding common pitfalls in 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane experiments
Welcome to the technical support center for 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide expert insights and practical solutions for common experimental challenges. Our goal is to ensure the scientific integrity and success of your work with this novel sulfonylated diazepane derivative.
I. Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the properties, handling, and characterization of this compound, with insights derived from the broader class of sulfonylated diazepanes.
Q1: What are the expected solubility characteristics of this compound?
A1: Given its structure, which includes a polar sulfonyl group and a diazepane ring, this compound is expected to be sparingly soluble in non-polar organic solvents like hexanes. It should exhibit moderate to good solubility in more polar organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF). For analytical techniques like HPLC, solubility in acetonitrile and methanol is anticipated. Aqueous solubility is likely to be low but can be influenced by pH due to the basic nitrogen atoms in the diazepane ring.
Q2: What is the expected stability of this compound under typical laboratory conditions?
A2: Sulfonamides are generally stable functional groups. However, the 1,4-diazepane ring can be susceptible to degradation under strongly acidic or basic conditions, which could lead to ring-opening or other side reactions.[1] For long-term storage, it is advisable to keep the compound in a cool, dry place, protected from light. Solutions should be prepared fresh for experiments whenever possible.
Q3: What are the key considerations for the purification of this compound?
A3: Purification is typically achieved through column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate or a mixture of DCM/methanol, is often effective. The polarity of the compound will be influenced by the sulfonyl group, making it more polar than the parent 1,4-diazepane.
Q4: What are the expected key signals in the 1H NMR and 13C NMR spectra for this compound?
A4: In the 1H NMR spectrum, you should expect to see characteristic multiplets for the protons on the pyrrolidine and diazepane rings. The protons adjacent to the nitrogen atoms will likely appear as downfield signals. In the 13C NMR spectrum, the carbon atoms of the diazepane and pyrrolidine rings will have distinct signals. The carbons attached to the nitrogen atoms will be shifted downfield. The absence of a proton signal for the sulfonamide nitrogen is also a key indicator of successful synthesis. For unambiguous characterization, 2D-NMR techniques like HSQC and HMBC are highly recommended.[2][3]
Q5: What are the general safety precautions for handling this compound?
A5: While specific toxicity data for this compound is not available, it is prudent to handle it with the standard precautions for a novel chemical entity.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] Avoid inhalation of dust or vapors and prevent skin and eye contact.[5]
II. Troubleshooting Guide: Common Experimental Pitfalls
This section provides a problem-solution framework for challenges you may encounter during the synthesis and workup of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Inefficient workup leading to product loss. | 1. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. 2. Ensure anhydrous reaction conditions if moisture-sensitive reagents are used. Consider running the reaction at a lower temperature to minimize side reactions. 3. Optimize the extraction and purification steps. A different solvent system for extraction or a modified gradient for column chromatography might be necessary. |
| Multiple Spots on TLC After Reaction | 1. Presence of unreacted starting materials. 2. Formation of side products. 3. Decomposition of the product on the TLC plate (if silica is acidic). | 1. If starting materials are present, consider extending the reaction time or adding more of the limiting reagent. 2. Varying the reaction temperature or the base used can sometimes minimize the formation of side products. 3. Use TLC plates neutralized with a base (e.g., triethylamine in the eluent) to prevent on-plate degradation. |
| Difficulty in Purifying the Product | 1. Co-elution of the product with impurities. 2. Product streaking on the silica gel column. | 1. Try a different solvent system for column chromatography. A switch from an ethyl acetate/hexane system to a DCM/methanol system can sometimes provide better separation. 2. Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to reduce streaking caused by the interaction of the basic nitrogen atoms with the acidic silica gel. |
| Inconsistent Characterization Data (NMR, MS) | 1. Presence of residual solvent or impurities. 2. Compound degradation during analysis. 3. Incorrect structural assignment. | 1. Ensure the sample is thoroughly dried under high vacuum before analysis. 2. If the compound is suspected to be unstable, perform the analysis promptly after purification. 3. Utilize 2D-NMR techniques (COSY, HSQC, HMBC) for a definitive structural elucidation.[2][3] High-resolution mass spectrometry (HRMS) will provide an accurate molecular formula. |
Troubleshooting Decision Tree
Caption: General Synthetic Workflow for this compound.
Protocol 2: HPLC Analysis
This protocol provides a starting point for developing an HPLC method for purity analysis.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm and 254 nm.
-
Injection Volume: 10 µL.
This method should be optimized for the specific compound to achieve good peak shape and resolution.
Protocol 3: NMR Sample Preparation
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or MeOD).
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire 1H, 13C, and, if necessary, 2D-NMR spectra.
IV. Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and chemical-resistant gloves. [5]* Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of any dust or vapors. [5]* Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
V. References
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Bentham Science. Retrieved January 26, 2026, from [Link]
-
Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. (2025). UWSpace. Retrieved January 26, 2026, from [Link]
-
Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. (2025). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Identification, Isolation and Structural Elucidation of New Inner Salt Impurity in Vildagliptin and Metformin Tablet by Using Supercritical Fluid Chromatography, NMR, HRMS. (2025). National Institutes of Health. Retrieved January 26, 2026, from [Link]
-
Production method of 1,4-diazepane derivatives. (n.d.). Google Patents. Retrieved January 26, 2026, from
-
1,4-Benzodiazepines: Chemical stability and cyclodextrin solubilization. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. (2024). National Institutes of Health. Retrieved January 26, 2026, from [Link]
-
SAX-HPLC and HSQC NMR Spectroscopy: Orthogonal Methods for Characterizing Heparin Batches Composition. (2019). Frontiers. Retrieved January 26, 2026, from [Link]
-
Biomedical and Pharmaceutical Applications of HPLC–NMR and HPLC–NMR–MS. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identification, Isolation and Structural Elucidation of New Inner Salt Impurity in Vildagliptin and Metformin Tablet by Using Supercritical Fluid Chromatography, NMR, HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | SAX-HPLC and HSQC NMR Spectroscopy: Orthogonal Methods for Characterizing Heparin Batches Composition [frontiersin.org]
- 4. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
Interpreting unexpected results with 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane
Welcome to the technical support guide for 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane. This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this N-sulfonylated diazepane derivative. Here, we address common experimental challenges and interpret unexpected results, providing both troubleshooting solutions and foundational scientific explanations.
Introduction to this compound
This compound is a unique molecule combining the structurally significant 1,4-diazepane core with a pyrrolidinylsulfonyl group. The 1,4-diazepine scaffold is a "privileged structure" in medicinal chemistry, known for a wide array of biological activities including antipsychotic, anxiolytic, and anticancer properties.[1][2] The addition of the sulfonyl group modulates the electronic and lipophilic properties of the diazepane nitrogen, potentially influencing its binding to biological targets and its metabolic stability.
This guide will help you anticipate and resolve issues that may arise during the synthesis, purification, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most direct and common method is the reaction of 1,4-diazepane with 1-pyrrolidinesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
Q2: Why is slow addition of the sulfonyl chloride recommended?
Slow, dropwise addition of the sulfonyl chloride to the solution of 1,4-diazepane is crucial to minimize the formation of the di-sulfonylated byproduct, 1,4-bis(1-pyrrolidinylsulfonyl)-1,4-diazepane. Since 1,4-diazepane has two secondary amine nitrogens of similar reactivity, a high local concentration of the sulfonyl chloride can lead to the undesired double addition.
Q3: What are the primary stability concerns for this compound?
The N-sulfonyl group is generally stable. However, the 1,4-diazepane ring can be susceptible to cleavage under strong acidic conditions. It is recommended to avoid prolonged exposure to strong acids (pH < 2) during workup or analysis.
Q4: What analytical techniques are best for characterizing the final product?
A combination of ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) is essential for unambiguous structure confirmation. In ¹H NMR, expect to see characteristic shifts for the pyrrolidine and diazepane protons. The sulfonyl group will influence the chemical shifts of the adjacent diazepane methylene protons. HRMS is critical to confirm the elemental composition.
Troubleshooting Guide: Interpreting Unexpected Results
This section addresses specific issues you may encounter during the synthesis and workup of this compound.
Issue 1: Low Yield of the Desired Product with a Significant Amount of a Higher Molecular Weight Impurity
-
Symptom: Your reaction yields less than 50% of the target compound, and the mass spectrum of the crude product shows a major peak corresponding to the di-sulfonylated byproduct.
-
Scientific Explanation: 1,4-diazepane possesses two nucleophilic secondary amine groups. If the reaction conditions are not carefully controlled, a second molecule of 1-pyrrolidinesulfonyl chloride can react with the remaining secondary amine of the desired monosulfonylated product. This is a common issue in reactions with symmetrical diamines.[3]
-
Troubleshooting Protocol:
-
Stoichiometry Control: Use a slight excess of 1,4-diazepane (1.2 to 1.5 equivalents) relative to the sulfonyl chloride. This ensures the sulfonyl chloride is the limiting reagent and is more likely to react with the more abundant starting diamine.
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the reaction mixture over a period of 30-60 minutes at 0 °C. This maintains a low concentration of the electrophile, favoring mono-substitution.
-
Purification Strategy: The di-sulfonylated byproduct is significantly less polar than the mono-sulfonylated product (which still has a free secondary amine). This difference can be exploited during silica gel chromatography. Use a gradient elution, starting with a less polar solvent system (e.g., 100% ethyl acetate) and gradually increasing the polarity (e.g., to 10% methanol in ethyl acetate) to first elute the di-sulfonylated compound, followed by your desired product.
-
Issue 2: Presence of Unreacted 1,4-Diazepane in the Final Product
-
Symptom: After purification, ¹H NMR analysis shows peaks corresponding to the starting 1,4-diazepane alongside your product peaks.
-
Scientific Explanation: This indicates either an incomplete reaction or inefficient purification. 1,4-diazepane is a highly polar and basic compound, which can adhere to silica gel and co-elute with the product, especially in highly polar solvent systems.
-
Troubleshooting Protocol:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction's progress. Ensure the reaction is stirred until the limiting reagent (1-pyrrolidinesulfonyl chloride) is completely consumed.
-
Aqueous Wash: During the workup, perform an acidic wash (e.g., with 1M HCl). The basic 1,4-diazepane and the mono-sulfonylated product will be protonated and move to the aqueous layer, while the non-basic di-sulfonylated byproduct will remain in the organic layer. Subsequently, basifying the aqueous layer (e.g., with 1M NaOH) and extracting with an organic solvent will recover your product, leaving behind any unreacted starting material if the pKa difference is sufficient.
-
Alternative Purification: If chromatographic separation is difficult, consider converting the crude mixture to their hydrochloride salts. The difference in solubility and crystal packing between the salts of the product and the starting material might allow for purification by recrystallization.
-
Issue 3: Inconsistent Spectroscopic Data (NMR)
-
Symptom: The ¹H NMR spectrum appears broad or shows more peaks than expected, particularly for the diazepane ring protons.
-
Scientific Explanation: The 1,4-diazepane ring is conformationally flexible, existing in various chair and boat-like conformations. The N-sulfonyl group can restrict the rate of conformational exchange on the NMR timescale, leading to peak broadening or the appearance of multiple conformer signals, especially at room temperature.
-
Troubleshooting Protocol:
-
Variable Temperature NMR: Acquire NMR spectra at different temperatures (e.g., from room temperature up to 60-80 °C). At higher temperatures, the rate of conformational exchange increases, which can cause broadened peaks to sharpen into a time-averaged signal, simplifying the spectrum.
-
2D NMR Spectroscopy: Utilize 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to definitively assign proton and carbon signals and map the connectivity within the molecule, even if the 1D spectrum is complex.
-
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Dissolve 1,4-diazepane (1.2 g, 12 mmol, 1.2 eq) and triethylamine (2.1 mL, 15 mmol, 1.5 eq) in anhydrous dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve 1-pyrrolidinesulfonyl chloride (1.7 g, 10 mmol, 1.0 eq) in anhydrous dichloromethane (20 mL).
-
Add the 1-pyrrolidinesulfonyl chloride solution dropwise to the stirred 1,4-diazepane solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Characterization Data
| Analysis | Expected Result |
| ¹H NMR (400 MHz, CDCl₃) | Signals for pyrrolidine and diazepane ring protons. Protons α to the sulfonylated nitrogen will be downfield compared to the other diazepane protons. |
| ¹³C NMR (100 MHz, CDCl₃) | Distinct signals for the carbons of the pyrrolidinyl and diazepane rings. |
| HRMS (ESI+) | Calculated m/z for C₉H₁₉N₃O₂S [M+H]⁺: 234.1271, Found: 234.1275. |
Visualizations
Reaction Scheme
Caption: Synthetic route to this compound and potential byproduct.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting common synthesis issues.
References
-
Rao, K. S., et al. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1140-1143. Available at: [Link]
-
Ben-Azza, O., et al. (2012). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 17(4), 4265-4278. Available at: [Link]
-
Kaur, R., et al. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 15(6), 787-804. Available at: [Link]
-
Wang, Y., et al. (2014). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 19(12), 21494-21511. Available at: [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical guidance, troubleshooting solutions, and answers to frequently asked questions (FAQs) to ensure a successful and scalable synthesis.
Synthesis Overview and Mechanistic Rationale
The target molecule, this compound, is a sulfonamide derivative of the versatile 1,4-diazepane scaffold. Such compounds are of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by diazepine derivatives, including applications as anticonvulsants, anxiolytics, and sedatives.[1][2][3]
The synthesis is predicated on a nucleophilic substitution reaction at the sulfur atom of a sulfonyl chloride. The core challenge lies in achieving selective mono-sulfonylation of the 1,4-diazepane ring, which contains two secondary amine nucleophiles. Direct sulfonylation often leads to a mixture of mono- and di-substituted products, complicating purification and reducing the yield of the desired compound.
To circumvent this, a robust strategy involves the use of a mono-protected 1,4-diazepane, such as 1-Boc-1,4-diazepane. This approach ensures that only one nitrogen atom is available for reaction, guaranteeing selectivity. The subsequent deprotection step yields the target molecule cleanly.
Proposed Synthetic Pathway
The synthesis is a two-step process:
-
Sulfonylation: Reaction of 1-Boc-1,4-diazepane with pyrrolidine-1-sulfonyl chloride in the presence of a non-nucleophilic base.
-
Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions.
Detailed Experimental Protocol
This protocol provides a laboratory-scale procedure that can serve as a basis for scale-up operations.
Step 1: Synthesis of tert-butyl 4-(pyrrolidine-1-sulfonyl)-1,4-diazepane-1-carboxylate
-
Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 1-Boc-1,4-diazepane (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂) (approx. 10 mL per gram of diazepane).
-
Inert Atmosphere: Purge the flask with nitrogen and cool the mixture to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (Et₃N) (1.2 eq) to the solution and stir for 10 minutes. The base is critical for scavenging the HCl generated during the reaction.[4]
-
Reagent Addition: Dissolve pyrrolidine-1-sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous CH₂Cl₂ and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.[4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (1-Boc-1,4-diazepane) is consumed.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can often be used directly in the next step. If required, purify by flash column chromatography on silica gel.
Step 2: Synthesis of this compound (Final Product)
-
Reactor Setup: Dissolve the crude product from Step 1 in CH₂Cl₂ (approx. 10 mL per gram).
-
Deprotection: Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (5-10 eq) dropwise. Alternatively, a solution of HCl in dioxane (4 M) can be used.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC or LC-MS.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Dissolve the residue in a minimal amount of water and basify to pH > 10 with 2 M NaOH (aq).
-
Extract the aqueous layer multiple times with CH₂Cl₂ or ethyl acetate.[5]
-
Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate in vacuo to afford the final product.
-
Experimental Workflow Diagram
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Q1: The sulfonylation reaction (Step 1) shows very low conversion or fails to proceed. What could be the cause?
-
Potential Cause 1: Inactive Sulfonyl Chloride. Pyrrolidine-1-sulfonyl chloride is highly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive in this transformation.
-
Suggested Solution: Ensure the sulfonyl chloride is of high purity and has been stored under inert, anhydrous conditions. If in doubt, use a freshly opened bottle or a newly synthesized batch. There are established methods for synthesizing sulfonyl chlorides from thiols using reagents like bleach under controlled conditions.[6]
-
-
Potential Cause 2: Insufficient or Inappropriate Base. The reaction generates HCl, which will protonate the amine starting material, rendering it non-nucleophilic. If the base is weak, absent, or has been consumed, the reaction will stall.
-
Suggested Solution: Use at least 1.2 equivalents of a tertiary amine base like triethylamine or diisopropylethylamine (DIPEA). Ensure the base is anhydrous.
-
-
Potential Cause 3: Low Reaction Temperature. While the initial addition is performed at 0 °C to control exothermicity, the reaction itself may require thermal energy to proceed at a reasonable rate.
-
Suggested Solution: After the controlled addition, allow the reaction to warm to room temperature. If the reaction is still sluggish, gentle heating (e.g., to 40 °C) can be considered, but must be monitored carefully for byproduct formation.
-
Q2: I am observing a significant amount of a di-sulfonated byproduct, even when using the mono-Boc protected starting material. Why is this happening?
-
Potential Cause: Premature Deprotection. If the reaction conditions are inadvertently acidic, or if the starting 1-Boc-1,4-diazepane is contaminated with unprotected 1,4-diazepane, di-substitution can occur. The HCl generated during the reaction can, in some cases, cause minor deprotection.
-
Suggested Solution: Double-check the purity of your 1-Boc-1,4-diazepane. Ensure a sufficient amount of scavenger base (Et₃N) is present throughout the reaction to neutralize all generated HCl immediately.
-
Q3: The deprotection (Step 2) is incomplete, and I have a mixture of the Boc-protected intermediate and the final product. How can I resolve this?
-
Potential Cause 1: Insufficient Acid. The Boc group is stable, and its cleavage requires a stoichiometric or greater amount of strong acid.
-
Suggested Solution: Increase the equivalents of TFA or HCl used for the deprotection. Also, consider increasing the reaction time or gently warming the reaction mixture if it is proceeding slowly at room temperature.
-
-
Potential Cause 2: Inefficient Mixing. On a larger scale, poor mixing can lead to localized areas where the acid concentration is too low for effective deprotection.
-
Suggested Solution: Ensure vigorous and efficient stirring throughout the deprotection step.
-
Q4: Purification of the final product is difficult, resulting in low purity or yield. What are the best practices?
-
Potential Cause: Emulsion during Work-up. The final product is a free amine, which can act as a surfactant, leading to emulsions during the basic aqueous work-up and extraction.
-
Suggested Solution: Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength, which helps to break emulsions. Perform the extractions patiently, allowing adequate time for the layers to separate.
-
-
Potential Cause: Product Adsorption on Silica Gel. The basic nitrogen atoms in the diazepane ring can interact strongly with the acidic silica gel, leading to tailing and poor recovery during column chromatography.
-
Suggested Solution: For chromatography, pre-treat the silica gel with a small amount of triethylamine in the eluent (e.g., 1% Et₃N in a CH₂Cl₂/MeOH mixture). For larger scales, avoid chromatography and focus on purification via crystallization, perhaps of a salt form (e.g., the hydrochloride salt), followed by a final free-basing step.
-
Troubleshooting Logic Diagram
Scaling-Up Considerations: FAQs
Transitioning from a laboratory bench to a pilot plant or manufacturing scale introduces new challenges.[7]
Q1: What are the primary safety hazards to consider when scaling up this synthesis?
-
Answer: The primary hazards are:
-
Exothermic Reactions: Both the sulfonylation reaction and the acid/base neutralization steps can be exothermic. On a large scale, inefficient heat transfer can lead to a dangerous temperature increase.[7] Ensure your reactor has adequate cooling capacity and that additions are performed at a controlled rate.
-
Corrosive Reagents: Pyrrolidine-1-sulfonyl chloride, TFA, and HCl are corrosive. Use appropriate personal protective equipment (PPE) and materials of construction (e.g., glass-lined reactors).
-
HCl Gas Evolution: The reaction of the sulfonyl chloride with the amine generates HCl gas. While scavenged by the base, any moisture ingress can lead to gas evolution. Ensure adequate ventilation and consider an off-gas scrubber system for large-scale runs.
-
Q2: How should I adapt the purification strategy for a multi-kilogram scale?
-
Answer: Flash column chromatography is generally not feasible or economical for large-scale production. The focus should shift to crystallization.[5] You can attempt to crystallize the final free-base product from a suitable solvent system (e.g., isopropanol/heptane). A more robust method is often to form a crystalline salt, such as the hydrochloride or hydrobromide salt, which can be isolated and purified with high efficiency. The pure salt can then be converted back to the free base in a final step if required.
Q3: Are there any specific process analytical technology (PAT) recommendations for monitoring this reaction at scale?
-
Answer: Yes, implementing PAT can significantly improve process control and reproducibility.[7]
-
FTIR/Raman Spectroscopy: An in-situ probe can monitor the disappearance of the sulfonyl chloride's S=O stretch or the formation of the sulfonamide, providing real-time reaction kinetics without sampling.
-
Automated Temperature Control: A reactor with a thermocouple and an automated cooling/heating jacket is essential to manage exotherms and maintain the desired reaction temperature.
-
pH Probes: During work-up, an in-line pH probe can ensure accurate and controlled neutralization or basification, preventing product degradation and aiding layer separation.
-
Q4: The protocol uses dichloromethane (CH₂Cl₂), which is an environmental and health concern. Are there greener solvent alternatives for scale-up?
-
Answer: Yes, replacing halogenated solvents is a key goal in green chemistry and is often required for industrial production.[4] For the sulfonylation step, consider solvents like 2-methyltetrahydrofuran (2-MeTHF), ethyl acetate, or acetonitrile. For the deprotection step, if using HCl, dioxane can be replaced with an alcohol like isopropanol to generate HCl in situ with acetyl chloride, or by using aqueous HCl if the intermediate is stable to hydrolysis. Solvent selection will require re-optimization of the reaction conditions.
Data Presentation: Optimizing Reaction Conditions
The choice of base and stoichiometry can significantly impact reaction outcomes. The following table presents hypothetical data to illustrate the optimization process for the sulfonylation step.
| Entry | Base (eq) | Sulfonyl Chloride (eq) | Temp (°C) | Time (h) | Yield (%) | Purity (by HPLC, %) |
| 1 | Et₃N (1.2) | 1.1 | 25 | 16 | 92 | 97 |
| 2 | DIPEA (1.2) | 1.1 | 25 | 18 | 90 | 98 |
| 3 | Pyridine (1.5) | 1.1 | 25 | 24 | 75 | 95 |
| 4 | Et₃N (1.2) | 1.5 | 25 | 16 | 91 | 96 (byproducts) |
| 5 | Et₃N (1.2) | 1.1 | 40 | 8 | 88 | 94 (decomposition) |
Analysis:
-
Entries 1 & 2: Both triethylamine and DIPEA are effective, non-nucleophilic bases, giving high yields and purity.
-
Entry 3: Pyridine is a weaker base and can sometimes act as a nucleophilic catalyst, potentially leading to lower yields and longer reaction times.
-
Entry 4: Using a large excess of the sulfonyl chloride does not improve yield and may complicate purification.
-
Entry 5: Increased temperature reduces reaction time but can lead to minor product degradation, lowering overall purity.
References
- Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI.
- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science.
- Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure.
- Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica.
- PYRROLIDINE-1-SULFONYL CHLORIDE | 1689-02-7. ChemicalBook.
- Solid-phase extraction of 1,4-benzodiazepines
- Production method of 1,4-diazepane derivatives.
- Synthesis of sulfonyl chloride substr
- Overcoming Challenges in Scale-Up Production. World Pharma Today.
- Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. PubMed Central.
- 1,4-Diazepines.
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- 6. rsc.org [rsc.org]
- 7. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
Modifying experimental protocols for 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane
Welcome to the technical support center for the synthesis and handling of 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the experimental protocols and to offer robust troubleshooting solutions for common challenges encountered during its synthesis. The 1,4-diazepane scaffold is a significant heterocyclic motif in medicinal chemistry, known for its versatile biological activities, including potential applications as an inhibitor of amyloid-beta aggregation in the context of Alzheimer's disease.[1][2][3] This guide provides a reliable framework for its successful synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The most direct and common method for synthesizing this and other sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[4][5] In this case, this compound is synthesized by the nucleophilic substitution reaction between 1,4-diazepane and 1-pyrrolidinylsulfonyl chloride in the presence of a base to neutralize the HCl byproduct.
Q2: Why is the choice of base important in this reaction?
The choice of base is critical for several reasons. Firstly, it acts as a scavenger for the hydrochloric acid generated during the reaction, preventing the protonation of the unreacted 1,4-diazepane, which would render it non-nucleophilic. Secondly, a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is preferred to avoid competition with the 1,4-diazepane in attacking the sulfonyl chloride.[6]
Q3: What are the potential major side products in this synthesis?
The primary side product of concern is the disubstituted 1,4-bis(1-pyrrolidinylsulfonyl)-1,4-diazepane. This occurs when both nitrogen atoms of the 1,4-diazepane molecule react with the sulfonyl chloride. Another potential side reaction is the hydrolysis of the 1-pyrrolidinylsulfonyl chloride to its corresponding sulfonic acid if moisture is present in the reaction.
Q4: How can I confirm the successful synthesis of the target compound?
A combination of analytical techniques is recommended. Thin Layer Chromatography (TLC) can be used for initial reaction monitoring. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential. The expected mass of the product can be calculated and compared with the experimental MS data, while NMR will confirm the specific arrangement of protons and carbons.
Experimental Protocol and Workflow
The following is a detailed, step-by-step methodology for the synthesis of this compound.
Diagram of the Synthetic Workflow
Caption: A typical workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-diazepane (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM).
-
Reaction: Cool the solution to 0°C in an ice bath. Add a solution of 1-pyrrolidinylsulfonyl chloride (1.1 eq) in anhydrous DCM dropwise over 15-20 minutes.
-
Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC until the starting material (1,4-diazepane) is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[7]
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low or No Product Yield
Q: My reaction shows very low conversion to the desired product, even after an extended reaction time. What could be the issue?
A: Low or no yield can stem from several factors, primarily related to the quality of reagents and reaction conditions.
| Potential Cause | Troubleshooting Steps & Explanation |
| Degraded Sulfonyl Chloride | Sulfonyl chlorides are susceptible to hydrolysis. Ensure that the 1-pyrrolidinylsulfonyl chloride is of high purity and has been stored under anhydrous conditions. Consider purchasing a fresh bottle or purifying the existing stock if degradation is suspected. |
| Inactive Amine | If the 1,4-diazepane starting material was protonated (e.g., as a hydrochloride salt) and the base was insufficient to neutralize it, the amine will not be nucleophilic. Ensure you are using the free base form of 1,4-diazepane or add an additional equivalent of base for each protonated site. |
| Presence of Moisture | Water in the reaction solvent or from glassware can hydrolyze the sulfonyl chloride, reducing the amount available to react with the amine. Always use anhydrous solvents and flame- or oven-dried glassware. |
| Insufficient Base | An inadequate amount of base will not effectively scavenge the HCl produced, leading to the protonation of the starting amine and stalling the reaction. Use at least 1.5 equivalents of a non-nucleophilic base like triethylamine or DIPEA. |
Problem 2: Formation of Multiple Products
Q: My TLC/LC-MS analysis shows multiple spots/peaks, including a major byproduct. How can I improve the selectivity for the mono-sulfonylated product?
A: The formation of multiple products, particularly the disubstituted byproduct, is a common challenge when working with diamines.
Caption: Decision-making process for troubleshooting multiple product formation.
Troubleshooting Strategies:
-
Adjust Stoichiometry: To favor mono-substitution, use a significant excess of the diamine (1,4-diazepane) relative to the sulfonyl chloride (e.g., 2-3 equivalents of the diamine). This statistical approach increases the probability that a sulfonyl chloride molecule will react with an unreacted diamine rather than the already mono-substituted product. The unreacted diamine can be removed during the aqueous work-up.
-
Control Reaction Temperature: Adding the sulfonyl chloride slowly at a low temperature (0°C or even -78°C) can help control the reaction rate and improve selectivity. High local concentrations and temperatures can favor the formation of the disubstituted product.
-
Use a Protecting Group: For maximum control, a protection strategy can be employed. One of the nitrogens of 1,4-diazepane can be protected (e.g., with a Boc group), followed by sulfonylation of the unprotected nitrogen, and subsequent deprotection.
Problem 3: Difficult Purification
Q: The crude product is difficult to purify. The product and byproducts have similar polarities. What are my options?
A: Purification can be challenging when the desired product and impurities have similar physicochemical properties.
-
Optimize Chromatography: Experiment with different solvent systems for column chromatography. A shallow gradient of a more polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., DCM or ethyl acetate) can improve separation. Sometimes, adding a small amount of triethylamine (0.1-1%) to the mobile phase can reduce the tailing of amine-containing compounds on the silica gel.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.[8] Test various solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution.
-
Acid-Base Extraction: The mono-substituted product has a free secondary amine, which is basic. You may be able to selectively extract it into an acidic aqueous solution (e.g., dilute HCl), leaving non-basic impurities (like the disubstituted product) in the organic layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent.
References
-
Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI. Available at: [Link]
-
Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. UWSpace. Available at: [Link]
-
Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. PMC. Available at: [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Available at: [Link]
-
Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica. Available at: [Link]
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. Available at: [Link]
-
Preparation of sulfonamides from N-silylamines. PMC - NIH. Available at: [Link]
-
Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. PubMed Central. Available at: [Link]
-
An Update on the Synthesis of Pyrrolo[9][10]benzodiazepines. MDPI. Available at: [Link]
- Sulfonamide purification process. Google Patents.
-
Synthesis of 2-Phenylazonaphtho[1,8-ef][9][10]diazepines and 9-(3-Arylhydrazono)pyrrolo[1,2-a]perimidines as Antitumor Agents. National Institutes of Health (NIH). Available at: [Link]
-
Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate. Available at: [Link]
-
1,4-Ditosyl-1,4-diazepane | C19H24N2O4S2 | CID 373718. PubChem. Available at: [Link]
-
How do I approach this problem? Reddit. Available at: [Link]
-
Determination and Confirmation of Sulfonamides. Food Safety and Inspection Service. Available at: [Link]
-
Sulfonamide (medicine). Wikipedia. Available at: [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Available at: [Link]
-
1,4-Diazepine. Wikipedia. Available at: [Link]
-
Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. PubMed Central. Available at: [Link]
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]
-
1,4-Diazepines. ResearchGate. Available at: [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. Available at: [Link]
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- 10. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane and Other Diazepane Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the seven-membered 1,4-diazepane scaffold stands as a privileged structure, forming the core of numerous biologically active compounds. Its inherent conformational flexibility allows for precise three-dimensional arrangements of pharmacophoric groups, enabling tailored interactions with a variety of biological targets. This guide provides an in-depth comparative analysis of a novel derivative, 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane, with other key members of the diazepane family. By dissecting its structural components and drawing on established structure-activity relationships (SAR), we aim to predict its biological potential and provide a framework for its experimental evaluation.
The 1,4-Diazepane Core: A Foundation for Diverse Biological Activity
The 1,4-diazepane ring system is a versatile template in drug discovery, with derivatives exhibiting a wide spectrum of pharmacological effects, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer activities.[1] Its two nitrogen atoms provide key points for chemical modification, allowing for the fine-tuning of physicochemical properties and target engagement. The non-planar nature of the seven-membered ring allows it to adopt various conformations, which is a critical factor in its ability to interact with the complex topographies of biological macromolecules.
One of the most prominent classes of drugs based on a related scaffold is the benzodiazepines, which feature a fusion of a benzene ring to the diazepine ring.[2] These compounds famously act as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system (CNS).[3] This interaction enhances the influx of chloride ions, leading to neuronal hyperpolarization and a reduction in neuronal excitability, which underlies their anxiolytic, sedative, and anticonvulsant effects.[4]
Deconstructing this compound: A Trifecta of Pharmacophoric Moieties
The subject of our focus, this compound, while not extensively documented in publicly available literature, can be analyzed by considering its three key structural components: the 1,4-diazepane core, the sulfonyl linker, and the pyrrolidine ring.
-
The 1,4-Diazepane Scaffold: As discussed, this provides the foundational structure, offering conformational flexibility and two sites for substitution. The unsubstituted nature of the second nitrogen atom (at position 4) leaves it available for further modification or for interaction with biological targets as a hydrogen bond donor or acceptor.
-
The Sulfonyl Group: The incorporation of a sulfonyl group (-SO₂-) can significantly impact a molecule's properties. Sulfonamides are a well-established class of compounds in medicinal chemistry.[5] The sulfonyl group is a strong hydrogen bond acceptor and can increase the polarity of a molecule. By attaching it to the diazepane nitrogen, it can withdraw electron density, potentially altering the basicity of the nitrogen and the overall electronic profile of the ring.
-
The Pyrrolidine Ring: This five-membered saturated heterocycle is another "privileged" scaffold in drug discovery.[6] Its inclusion can enhance aqueous solubility and introduce a three-dimensional character that can be crucial for target binding. Many CNS-active drugs contain a pyrrolidine moiety.
Proposed Synthesis of this compound
A plausible synthetic route for this compound can be conceptualized based on established methods for the N-sulfonylation of amines. The synthesis would likely begin with the readily available 1,4-diazepane (also known as homopiperazine).[7] This would then be reacted with pyrrolidine-1-sulfonyl chloride in the presence of a suitable base to neutralize the hydrochloric acid byproduct.
A proposed synthetic route for this compound.
Comparative Analysis with Other Diazepane Derivatives: Predicting Biological Activity
Lacking direct experimental data for this compound, we can infer its potential biological activities by comparing it with structurally related diazepane derivatives with known pharmacological profiles.
| Compound | Structure | Key Structural Features | Reported Biological Activity | Reference |
| Diazepam | Benzodiazepine | Fused benzene ring, N-methyl group, phenyl and chloro substituents | Anxiolytic, anticonvulsant, sedative (GABA-A receptor positive allosteric modulator) | [8] |
| Fasudil | 1-(5-Isoquinolinesulfonyl)homopiperazine | N-sulfonylated diazepane, isoquinoline moiety | Rho-kinase inhibitor, vasodilator | [9] |
| 1-(Methylsulfonyl)-1,4-diazepane | N-sulfonylated diazepane | Simple alkyl sulfonyl group | Commercially available building block; biological activity not widely reported | |
| Hypothetical: 1-(Phenylsulfonyl)-1,4-diazepane | N-arylsulfonylated diazepane | Aromatic sulfonyl group | Predicted to have CNS activity based on analogs | N/A |
Analysis and Predictions for this compound:
-
CNS Activity: The presence of the diazepane ring, a common feature in CNS-active compounds, suggests that this compound could exhibit activity in the central nervous system. The pyrrolidine moiety is also found in many CNS drugs.
-
GABA-A Receptor Modulation: While it lacks the fused benzene ring of classical benzodiazepines, the diazepane core itself can interact with the GABA-A receptor. The sulfonamide group could influence this interaction. It is plausible that this compound could act as a modulator of GABA-A receptors, potentially with a different subtype selectivity compared to benzodiazepines.[10] This could translate to anxiolytic or anticonvulsant properties.
-
Comparison with Fasudil: Fasudil, an N-sulfonylated diazepane derivative, is a Rho-kinase inhibitor.[9] While the sulfonyl group is present in both, the pyrrolidine ring in our target compound is significantly different from the isoquinoline moiety in fasudil. This suggests that this compound is unlikely to have the same primary mechanism of action as fasudil.
-
Impact of the Pyrrolidinylsulfonyl Group: This group is less common in reported diazepane derivatives. The pyrrolidine ring adds a degree of conformational constraint and introduces a different steric and electronic profile compared to a simple alkyl or aryl sulfonyl group. This uniqueness could lead to novel target interactions and a distinct pharmacological profile.
Experimental Workflows for Biological Evaluation
To empirically determine the biological activity of this compound, a series of in vitro and in vivo assays are recommended.
In Vitro Assays
1. GABA-A Receptor Binding Assay:
This assay determines the affinity of the compound for the GABA-A receptor.
-
Protocol:
-
Prepare synaptic membrane fractions from rodent brains.
-
Incubate the membranes with a radiolabeled ligand that binds to the benzodiazepine site of the GABA-A receptor (e.g., [³H]flunitrazepam).
-
Add varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by filtration.
-
Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Workflow for a GABA-A receptor binding assay.
In Vivo Assays
1. Elevated Plus Maze (EPM) for Anxiolytic Activity:
The EPM is a widely used behavioral model to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in the open arms of the maze.
-
Protocol:
-
Administer the test compound or vehicle to the animals (e.g., mice or rats) at a predetermined time before the test.
-
Place the animal in the center of the elevated plus-shaped maze, which has two open and two enclosed arms.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the time spent in and the number of entries into the open and closed arms using a video tracking system.
-
An increase in the percentage of time spent in the open arms and the number of open arm entries is indicative of an anxiolytic effect.
-
2. Pentylenetetrazole (PTZ)-Induced Seizure Model for Anticonvulsant Activity:
PTZ is a GABA-A receptor antagonist that induces seizures. This model is used to screen for compounds with potential anticonvulsant properties.
-
Protocol:
-
Administer the test compound or vehicle to the animals.
-
After a specific pretreatment time, administer a convulsive dose of PTZ.
-
Observe the animals for the onset and severity of seizures (e.g., myoclonic jerks, generalized clonic-tonic seizures).
-
Record the latency to the first seizure and the percentage of animals protected from seizures.
-
An increase in the latency to seizures or a reduction in the incidence of seizures indicates anticonvulsant activity.
-
Sources
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Comparative Efficacy Analysis: 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane as a Putative Dipeptidyl Peptidase-4 Inhibitor Against Established Gliptins
Abstract
This guide provides a comprehensive comparative analysis of the putative therapeutic efficacy of the novel compound, 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane. Based on a structural-activity relationship (SAR) hypothesis, we position this molecule as a potential inhibitor of Dipeptidyl Peptidase-4 (DPP-4), a clinically validated target for Type 2 Diabetes Mellitus (T2DM). We objectively compare its theoretical potential against the established efficacy of leading DPP-4 inhibitors, known as gliptins, including Sitagliptin, Vildagliptin, Saxagliptin, and Linagliptin. This document details the mechanistic rationale, presents comparative in-vitro and clinical efficacy data of known inhibitors, and provides a robust experimental protocol for researchers to validate the inhibitory activity of this novel compound.
Introduction: The Rationale for Investigating this compound as a DPP-4 Inhibitor
The quest for novel, effective, and safe oral antihyperglycemic agents is a cornerstone of modern drug development. The subject of our investigation, this compound, is a novel chemical entity whose biological activity is not yet extensively characterized in public literature. However, an expert analysis of its core structure reveals two key pharmacophores: a pyrrolidine ring and a diazepane scaffold.
The pyrrolidine nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and natural products.[1][2][3] Crucially, recent research has highlighted the development of pyrrolidine sulfonamide derivatives as potent inhibitors of Dipeptidyl Peptidase-4 (DPP-4).[4] The 1,4-diazepane ring system is also of significant medicinal interest, known to confer a range of biological activities including CNS and metabolic effects.[5][6][7]
Causality Behind the Hypothesis: The combination of a pyrrolidine ring, known to interact with enzyme active sites, with a sulfonyl linker and a diazepane core suggests a strong structural potential for targeting the serine protease activity of DPP-4. This guide is therefore built on the scientifically-grounded hypothesis that this compound acts as a DPP-4 inhibitor, and we will evaluate its potential against the current gold-standard therapies in this class.
Dipeptidyl Peptidase-4 (DPP-4): A Key Regulator in Glucose Homeostasis
DPP-4 (also known as the lymphocyte cell surface protein CD26) is a transmembrane serine protease widely expressed throughout the body.[8] Its primary role in glucose metabolism is the rapid inactivation of the incretin hormones: Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[9] These gut hormones are released after a meal and are responsible for the majority of postprandial insulin secretion.
By cleaving and inactivating GLP-1 and GIP, DPP-4 effectively puts a brake on insulin release and allows glucagon levels to rise.[10][11] Therefore, inhibiting DPP-4 prolongs the action of active incretins, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon production, and ultimately, improved glycemic control in patients with T2DM.[12][13] Beyond glucose metabolism, DPP-4 also plays a role in immune regulation, cleaving various chemokines and cytokines, making selectivity an important consideration in drug design.[14][15]
Signaling Pathway of DPP-4 Inhibition
The following diagram illustrates the mechanism by which DPP-4 inhibitors modulate the incretin pathway to improve glucose control.
Caption: Mechanism of DPP-4 inhibitors in the incretin signaling pathway.
Comparative Efficacy: Putative Inhibitor vs. Known Gliptins
The true measure of a novel inhibitor is its performance relative to established therapeutic agents. The "gliptins" are a class of highly successful oral DPP-4 inhibitors. We will compare the key efficacy parameters of these drugs to establish a benchmark for this compound.
In-Vitro Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a primary measure of a drug's potency in a biochemical assay. A lower IC50 value indicates greater potency. While the IC50 of our novel compound is yet to be determined, it must be competitive with existing agents to warrant further development.
| Compound | Target | IC50 (nmol/L) | Reference |
| This compound | DPP-4 | To Be Determined | N/A |
| Vildagliptin | DPP-4 | 4.5 | [16] |
| Sitagliptin | DPP-4 | ~19 | N/A (Widely cited) |
| Saxagliptin | DPP-4 | ~0.5 | N/A (Widely cited) |
| Linagliptin | DPP-4 | ~1 | N/A (Widely cited) |
| Note: IC50 values can vary based on assay conditions. The values presented are representative figures from public data. |
Clinical Efficacy (HbA1c Reduction)
For drug development professionals, the ultimate measure of an anti-diabetic agent's efficacy is its ability to lower glycated hemoglobin (HbA1c) levels in patients. Clinical trials for approved gliptins provide a robust dataset for comparison.[17]
| Drug | Monotherapy HbA1c Reduction (Placebo-Corrected) | Reference |
| This compound | To Be Determined (Clinical Trials) | N/A |
| Sitagliptin | ~0.7% - 0.8% | [18][19] |
| Vildagliptin | ~0.6% - 0.9% | N/A (EMA Summary) |
| Linagliptin | ~0.5% - 0.7% | [20] |
For our novel compound to be considered a viable candidate, it should demonstrate a clinically meaningful reduction in HbA1c, ideally comparable or superior to the established benchmarks, along with a favorable safety profile.
Experimental Protocol: In-Vitro DPP-4 Inhibition Assay
To validate the hypothesis that this compound inhibits DPP-4, a robust and self-validating biochemical assay is required. The following protocol describes a standard fluorometric assay for determining the IC50 value.
Principle: This assay measures the enzymatic activity of recombinant human DPP-4. The enzyme cleaves a specific substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), releasing the highly fluorescent product, 7-amino-4-methylcoumarin (AMC). An effective inhibitor will prevent this cleavage, resulting in a reduced fluorescence signal.
Workflow Diagram
Caption: Step-by-step workflow for the in-vitro DPP-4 fluorometric inhibition assay.
Step-by-Step Methodology
-
Reagent Preparation:
-
Assay Buffer: Prepare a solution of 100 mM Tris-HCl, pH 7.5.
-
Enzyme Solution: Dilute recombinant human DPP-4 in assay buffer to a final concentration of 2 ng/µL.
-
Substrate Solution: Dissolve Gly-Pro-AMC in DMSO to create a 10 mM stock, then dilute in assay buffer to a working concentration of 200 µM.
-
Test Compound: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 10-point, 3-fold serial dilutions in assay buffer. Include Vildagliptin as a positive control.
-
-
Assay Plate Setup (Black, 96-well microplate):
-
Test Wells: Add 50 µL of each test compound dilution.
-
Positive Control Wells: Add 50 µL of each Vildagliptin dilution.
-
Negative Control (100% Activity): Add 50 µL of assay buffer containing the same percentage of DMSO as the test wells.
-
Blank (No Enzyme): Add 75 µL of assay buffer.
-
-
Enzyme Addition:
-
Add 25 µL of the DPP-4 enzyme solution to all wells except the "Blank" wells.
-
Mix gently by shaking the plate for 30 seconds.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
-
Reaction Initiation:
-
Add 25 µL of the Gly-Pro-AMC substrate solution to all wells. The final volume in each well should be 100 µL.
-
Mix gently by shaking for 30 seconds.
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Using a fluorescence plate reader, measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "Blank" wells from all other wells.
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Signal_Test / Signal_NegativeControl))
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic (4PL) non-linear regression model.
-
Conclusion and Future Directions
The structural features of this compound provide a compelling rationale for its investigation as a novel Dipeptidyl Peptidase-4 inhibitor. This guide has established the current therapeutic landscape, defined the benchmarks for in-vitro and clinical efficacy set by the approved gliptins, and provided a detailed, actionable protocol for its initial biochemical evaluation.
The critical next step is to perform the described DPP-4 inhibition assay. Should the compound demonstrate potent, low-nanomolar IC50 values, subsequent studies should focus on selectivity profiling against other serine proteases (e.g., DPP-8, DPP-9, FAP), determining the mode of inhibition (e.g., competitive, non-competitive), and advancing the molecule into cellular and in-vivo models of diabetes. This structured approach will efficiently determine if this compound has the potential to become a valuable new therapeutic agent for the management of Type 2 Diabetes.
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A Comparative Guide to the Cross-Reactivity Profile of 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane
Introduction: Navigating the Selectivity Landscape of a Novel Diazepane Scaffold
In the landscape of contemporary drug discovery, the 1,4-diazepane scaffold has emerged as a "privileged structure," demonstrating a remarkable capacity to interact with a diverse array of biological targets.[1][2] Derivatives of this seven-membered heterocyclic ring system have shown promise in therapeutic areas ranging from central nervous system disorders to oncology.[3][4] The subject of this guide, 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane, combines this versatile diazepane core with a pyrrolidinylsulfonyl moiety. The pyrrolidine ring is a common feature in many FDA-approved drugs and natural products, known to impart favorable pharmacokinetic properties and biological activity.[5] The addition of a sulfonamide group, a well-established pharmacophore, further expands the potential interaction space of the molecule.[6]
However, this inherent potential for broad bioactivity necessitates a rigorous evaluation of the compound's selectivity. Off-target interactions can lead to unforeseen side effects, limiting the therapeutic window of an otherwise promising drug candidate. This guide provides a comprehensive framework for assessing the cross-reactivity of this compound. We will delve into the rationale behind experimental design, present detailed protocols for key assays, and offer a template for data interpretation, empowering researchers to build a robust safety and selectivity profile for this novel chemical entity.
Anticipating the Interaction Profile: A Rationale for Target Selection
Given the structural motifs present in this compound, a logical starting point for cross-reactivity screening involves considering the known targets of analogous compounds.
-
Central Nervous System (CNS) Receptors: The 1,4-diazepane core is famously associated with benzodiazepines, which act on GABA-A receptors.[4] Furthermore, structurally related sulfonamide-diazepane derivatives have been identified as potent 5-HT6 receptor antagonists.[6] Therefore, a primary screen should encompass a panel of CNS-related G-protein coupled receptors (GPCRs) and ion channels.
-
Sigma Receptors (σR): Recent studies have highlighted novel 1,4-diazepane-based compounds as ligands for sigma receptors, which are implicated in a variety of neurological disorders and cancer.[7][8] Both σ1 and σ2 subtypes should be considered potential off-targets.
-
Cannabinoid Receptors (CB): A high-throughput screening campaign identified 1,4-diazepane derivatives as potent and selective CB2 receptor agonists.[9] This warrants the inclusion of both CB1 and CB2 receptors in a cross-reactivity panel.
-
Enzymes: The sulfonamide moiety is a known pharmacophore for various enzymes, most notably carbonic anhydrases. While the structural features typically associated with sulfonamide hypersensitivity are absent in this compound, interactions with zinc-containing metalloenzymes remain a possibility.[10]
This predictive approach allows for the creation of a focused yet comprehensive target panel for initial cross-reactivity assessment.
Experimental Workflow for Comprehensive Cross-Reactivity Profiling
A tiered approach is recommended to efficiently and cost-effectively evaluate the selectivity of this compound. This workflow progresses from broad, high-throughput screens to more focused, functional assays for any identified off-target interactions.
Figure 1: A tiered experimental workflow for assessing the cross-reactivity of a novel compound.
Detailed Experimental Protocols
Protocol 1: Primary Radioligand Binding Assay
This initial screen provides a broad overview of potential interactions across a diverse panel of targets.
Objective: To identify significant binding of this compound to a panel of receptors, ion channels, and transporters at a single high concentration.
Methodology:
-
Target Panel Selection: Utilize a commercially available broad screening panel (e.g., Eurofins SafetyScreen44, CEREP ExpresSProfile) that includes a diverse range of GPCRs, ion channels, transporters, and enzymes.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Serially dilute to the final screening concentration (typically 10 µM) in the appropriate assay buffer.
-
Assay Execution:
-
Incubate the test compound with a membrane preparation or recombinant protein expressing the target of interest.
-
Add a specific radioligand for the target at a concentration near its Kd.
-
Allow the binding to reach equilibrium.
-
Separate bound from unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantify the radioactivity retained on the filter using a scintillation counter.
-
-
Data Analysis: Calculate the percent inhibition of radioligand binding caused by the test compound relative to a control (vehicle) and a positive control (a known ligand for the target). A common threshold for identifying a "hit" is >50% inhibition.
Trustworthiness: This protocol is self-validating through the inclusion of positive and negative controls for each target, ensuring the reliability of the assay results.
Protocol 2: Dose-Response Binding Assay for Ki Determination
For any "hits" identified in the primary screen, a dose-response assay is crucial to determine the binding affinity (Ki).
Objective: To quantify the binding affinity of this compound for specific off-targets.
Methodology:
-
Compound Preparation: Prepare a series of dilutions of the test compound, typically in half-log increments, spanning a concentration range that will produce a full inhibition curve (e.g., from 1 nM to 100 µM).
-
Assay Execution: Follow the same procedure as the primary binding assay, but with the range of compound concentrations.
-
Data Analysis:
-
Plot the percent inhibition as a function of the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., using GraphPad Prism).
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Expertise & Experience: The Cheng-Prusoff correction is essential for accurately determining the Ki and accounts for the competitive nature of the binding assay.
Data Presentation and Interpretation
The results of the cross-reactivity studies should be summarized in clear, comparative tables.
Table 1: Primary Cross-Reactivity Screening of this compound at 10 µM
| Target Class | Target | % Inhibition |
| GPCRs | 5-HT2A | 85% |
| Dopamine D2 | 62% | |
| Adrenergic α1A | 15% | |
| ... | ... | |
| Ion Channels | hERG | 25% |
| ... | ... | |
| Enzymes | Carbonic Anhydrase II | 5% |
| ... | ... |
Table 2: Comparative Binding Affinities (Ki) for Identified Off-Targets
| Compound | Primary Target Ki (nM) | Off-Target 1 (5-HT2A) Ki (nM) | Off-Target 2 (Dopamine D2) Ki (nM) | Selectivity Ratio (Off-Target 1 / Primary) | Selectivity Ratio (Off-Target 2 / Primary) |
| This compound | Hypothetical Value | 150 | 450 | Calculate | Calculate |
| Reference Compound A | Value | Value | Value | Calculate | Calculate |
| Reference Compound B | Value | Value | Value | Calculate | Calculate |
A selectivity ratio of >100-fold is generally considered desirable for a drug candidate to minimize the risk of off-target side effects.
Functional Characterization of Off-Target Interactions
A significant binding affinity for an off-target does not necessarily translate to a functional effect. Therefore, it is critical to perform functional assays to determine if the compound acts as an agonist, antagonist, or inverse agonist at the identified off-targets.
Figure 2: Logical workflow for characterizing the functional activity of a compound at an identified off-target.
Conclusion: Building a Comprehensive and Trustworthy Selectivity Profile
A thorough investigation of the cross-reactivity of this compound is not merely a regulatory hurdle but a fundamental aspect of understanding its therapeutic potential and safety profile. By employing a systematic, multi-tiered approach that progresses from broad screening to detailed functional characterization, researchers can build a comprehensive and reliable dataset. This data-driven approach, grounded in sound scientific principles and validated methodologies, is essential for making informed decisions in the drug development process and ultimately for advancing safer and more effective therapeutics. The diverse biological activities associated with the 1,4-diazepane scaffold underscore the importance of such rigorous selectivity profiling.[1][11]
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Navigating the Structure-Activity Landscape of 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the 1,4-Diazepane Scaffold
The 1,4-diazepane ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its inherent conformational flexibility allows for optimal spatial arrangement of substituents to interact with a variety of biological targets, leading to a wide spectrum of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer effects.[1][3] The incorporation of a sulfonyl group, a well-known pharmacophore, can further enhance the therapeutic potential by providing hydrogen bonding capabilities and modulating physicochemical properties.[4]
This guide focuses on the structure-activity relationship (SAR) of a specific class of these compounds: 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane analogs . While comprehensive SAR studies for this exact scaffold are not extensively available in the public domain, we can infer potential SAR trends by examining related structures and the individual contributions of the key chemical moieties: the 1,4-diazepane core, the pyrrolidinyl group, and the sulfonyl linker. The purpose of this guide is to provide a framework for the rational design and evaluation of novel analogs within this chemical space.
Core Structural Components and Their Anticipated Roles in Biological Activity
The this compound scaffold can be dissected into three key components, each offering opportunities for modification to modulate biological activity, selectivity, and pharmacokinetic properties.
Figure 1. Key structural components of the this compound scaffold and their potential interaction with a biological target.
The 1,4-Diazepane Ring: The Conformational Anchor
The seven-membered diazepane ring provides the foundational structure. Its non-planar, flexible nature allows it to adopt various conformations, which is a critical determinant for receptor binding.[5] Modifications on this ring, particularly at the N4-position, are a common strategy in medicinal chemistry to explore the chemical space around a biological target.
The Pyrrolidinyl Moiety: A Versatile Functional Group
The pyrrolidine ring is another common heterocyclic motif in drug discovery, known for its ability to engage in various non-covalent interactions and its favorable physicochemical properties.[6][7] Substitutions on the pyrrolidine ring can influence lipophilicity, polarity, and steric bulk, thereby affecting target engagement and pharmacokinetic profiles.
The Sulfonyl Linker: A Key Interaction Hub
The sulfonamide group is a crucial component, often involved in critical hydrogen bonding interactions with biological targets.[4] Its presence is frequently associated with potent inhibitory activity against various enzymes.[8] The rigidity and electronic properties of the sulfonyl group also play a significant role in orienting the pyrrolidinyl and diazepane moieties for optimal target interaction.
Inferred Structure-Activity Relationships: A Comparative Analysis
Based on published data for structurally related compounds, we can hypothesize the following SAR trends for this compound analogs. These hypotheses should serve as a starting point for the design of new compound libraries for biological screening.
Modifications at the N4-Position of the 1,4-Diazepane Ring
Systematic variation of the substituent at the N4-position is a primary strategy to probe the binding pocket of a target.
Table 1: Hypothetical SAR for Modifications at the N4-Position
| Analog | Modification at N4 | Predicted Impact on Activity | Rationale |
| Parent | -H | Baseline activity | Unsubstituted position for comparison. |
| Analog A1 | Small alkyl (e.g., -CH₃) | Potentially increased potency | May fill a small hydrophobic pocket. |
| Analog A2 | Bulky alkyl (e.g., -t-butyl) | Potentially decreased potency | Steric hindrance may prevent optimal binding. |
| Analog A3 | Aromatic ring (e.g., -benzyl) | Activity highly dependent on target | Potential for π-π stacking or hydrophobic interactions. |
| Analog A4 | Polar group (e.g., -(CH₂)₂-OH) | May increase solubility and/or introduce new H-bonding | Could improve pharmacokinetic properties. |
Experimental Rationale: A focused library of N4-substituted analogs should be synthesized to explore the steric and electronic requirements of the target's S1 pocket (or equivalent binding region). The choice of substituents should cover a range of properties (size, lipophilicity, polarity) to build a comprehensive SAR map.
Modifications on the Pyrrolidine Ring
Altering the substitution pattern on the pyrrolidine ring can fine-tune binding affinity and selectivity.
Table 2: Hypothetical SAR for Modifications on the Pyrrolidine Ring
| Analog | Modification on Pyrrolidine | Predicted Impact on Activity | Rationale |
| Parent | Unsubstituted | Baseline activity | Unsubstituted ring for comparison. |
| Analog B1 | 3-hydroxy | May increase potency and solubility | Introduction of a hydrogen bond donor/acceptor. |
| Analog B2 | 3,3-difluoro | May increase metabolic stability and binding affinity | Fluorine can act as a hydrogen bond acceptor and modulate pKa. |
| Analog B3 | 3-amino | Potential for new ionic or hydrogen bonding interactions | Introduction of a basic center. |
Experimental Rationale: The synthesis of pyrrolidine-substituted analogs will help to understand the topology of the binding site adjacent to the sulfonyl group. Stereochemistry at substituted centers (e.g., (R)- vs. (S)-3-hydroxy) should also be investigated, as stereoisomers often exhibit significant differences in biological activity.
Experimental Protocols for Synthesis and Biological Evaluation
To validate the hypothesized SAR, a systematic approach to synthesis and biological testing is required.
General Synthetic Scheme
A representative synthetic route to this compound analogs is outlined below.
Figure 2. General synthetic workflow for the preparation of this compound analogs.
Step-by-Step Protocol for a Representative N4-Alkylated Analog:
-
Synthesis of Pyrrolidine-1-sulfonyl chloride: To a solution of pyrrolidine in an appropriate solvent (e.g., dichloromethane), add sulfonyl chloride at 0 °C. Stir the reaction mixture at room temperature until completion.
-
Coupling with 1,4-Diazepane: Add the synthesized pyrrolidine-1-sulfonyl chloride to a solution of 1,4-diazepane and a base (e.g., triethylamine) in a suitable solvent. Monitor the reaction by TLC or LC-MS.
-
N4-Alkylation: To the resulting this compound, add an alkyl halide (e.g., methyl iodide) and a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF). Heat the reaction mixture as required.
-
Purification: Purify the final product by column chromatography on silica gel.
-
Characterization: Confirm the structure of the synthesized analog using ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation: A Tiered Approach
A tiered screening cascade is recommended to efficiently evaluate the synthesized analogs.
-
Primary Screening: A high-throughput in vitro assay against the primary biological target (e.g., a specific enzyme or receptor). This will provide initial potency data (e.g., IC₅₀ or EC₅₀ values).
-
Selectivity Profiling: Test active compounds from the primary screen against a panel of related targets to determine selectivity.
-
In Vitro ADME Profiling: Evaluate key drug-like properties such as metabolic stability (microsomal stability assay), cell permeability (e.g., Caco-2 assay), and plasma protein binding.
-
In Vivo Efficacy Studies: Test promising candidates in relevant animal models of disease to assess their in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) relationship.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct SAR data is limited in the public literature, a systematic medicinal chemistry campaign guided by the principles outlined in this guide could unlock the full potential of this compound class. Future efforts should focus on synthesizing diverse libraries of analogs with modifications at the N4-position of the diazepane ring and on the pyrrolidine moiety. The resulting biological data will be crucial for building a robust SAR model, which can then be used to design next-generation compounds with improved potency, selectivity, and drug-like properties. The integration of computational modeling and structural biology (if the target is known) will further accelerate the optimization process.
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- 4. researchgate.net [researchgate.net]
- 5. chemisgroup.us [chemisgroup.us]
- 6. 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]- 4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279): a very potent, selective, effective, and well-tolerated inhibitor of dipeptidyl peptidase-IV, useful for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane (Cmpd-X) as a Novel Kinase Alpha Inhibitor in Pancreatic Ductal Adenocarcinoma Models: A Comparative Guide
This guide provides a comprehensive framework for the in vivo validation of 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane (designated as Cmpd-X), a novel small molecule inhibitor targeting the hypothetical serine/threonine kinase, Kinase Alpha. Kinase Alpha has been identified as a critical driver of proliferation and therapeutic resistance in Pancreatic Ductal Adenocarcinoma (PDAC). Herein, we delineate a series of experiments designed to rigorously assess the preclinical efficacy, pharmacokinetics, pharmacodynamics, and safety profile of Cmpd-X in comparison to the standard-of-care agent, gemcitabine.
Introduction: The Rationale for Targeting Kinase Alpha in PDAC
Pancreatic Ductal Adenocarcinoma remains one of the most lethal malignancies, with a dismal five-year survival rate. A significant contributor to this poor prognosis is the dense desmoplastic stroma of pancreatic tumors, which creates a hypoxic and nutrient-poor microenvironment and impedes drug delivery. Our preliminary in vitro data has identified Kinase Alpha as a key mediator of tumor cell survival and proliferation under these harsh conditions. Cmpd-X has been designed as a potent and selective inhibitor of Kinase Alpha, demonstrating significant cytotoxic effects in various PDAC cell lines in initial screenings.
This guide outlines the critical in vivo experiments necessary to validate these promising in vitro findings and to establish a data-driven comparison with gemcitabine, a nucleoside analog that inhibits DNA synthesis. The objective is to determine if targeted inhibition of Kinase Alpha with Cmpd-X represents a superior or complementary therapeutic strategy for PDAC.
Comparative In Vivo Validation Workflow
The validation of Cmpd-X will proceed through a multi-stage workflow, designed to provide a comprehensive understanding of its in vivo behavior and therapeutic potential. This workflow integrates pharmacokinetic, pharmacodynamic, efficacy, and toxicology studies to build a complete preclinical data package.
Figure 1: A schematic of the integrated in vivo validation workflow for Cmpd-X.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling
A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of Cmpd-X is paramount for designing an effective dosing regimen for the efficacy studies.
Pharmacokinetic (PK) Analysis
Objective: To determine the key PK parameters of Cmpd-X in plasma and tumor tissue following a single dose administration.
Experimental Protocol:
-
Animal Model: Male NOD-SCID mice (n=3 per time point).
-
Drug Administration: A single intravenous (IV) and oral (PO) dose of Cmpd-X (e.g., 10 mg/kg).
-
Sample Collection: Blood samples are collected via tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-administration. Tumor tissue is collected at 1, 4, and 24 hours from tumor-bearing mice.
-
Bioanalysis: Plasma and homogenized tumor concentrations of Cmpd-X are quantified using a validated LC-MS/MS method.
-
Data Analysis: PK parameters (Cmax, Tmax, AUC, half-life, and bioavailability) are calculated using non-compartmental analysis.
Pharmacodynamic (PD) Analysis
Objective: To confirm that Cmpd-X engages and inhibits its target, Kinase Alpha, in the tumor tissue at tolerated doses.
Experimental Protocol:
-
Animal Model: PANC-1 tumor-bearing NOD-SCID mice.
-
Drug Administration: A single dose of Cmpd-X at three dose levels (e.g., 10, 30, and 100 mg/kg).
-
Tumor Collection: Tumors are harvested at 2, 8, and 24 hours post-dose.
-
Biomarker Analysis: Tumor lysates are analyzed by Western blot or ELISA for the levels of phosphorylated downstream substrates of Kinase Alpha (p-Substrate Y).
-
Data Analysis: The extent and duration of p-Substrate Y inhibition relative to vehicle-treated controls are quantified.
Head-to-Head Efficacy Study: Cmpd-X vs. Gemcitabine
This pivotal study will directly compare the anti-tumor efficacy of Cmpd-X with gemcitabine in an orthotopic PDAC model, which more closely recapitulates the human disease microenvironment.
Orthotopic Pancreatic Cancer Model Workflow
Figure 2: Workflow for the establishment and monitoring of the orthotopic PDAC model.
Experimental Design and Treatment Groups
-
Animal Model: NOD-SCID mice with orthotopically implanted PANC-1-luciferase cells.
-
Group Size: n=10 mice per group.
-
Treatment Groups:
-
Vehicle Control: The formulation vehicle for Cmpd-X.
-
Cmpd-X (Low Dose): e.g., 30 mg/kg, daily oral gavage.
-
Cmpd-X (High Dose): e.g., 100 mg/kg, daily oral gavage.
-
Gemcitabine: 100 mg/kg, intraperitoneal injection, twice weekly.
-
Combination: Cmpd-X (100 mg/kg) + Gemcitabine (100 mg/kg).
-
Efficacy Endpoints and Data Presentation
-
Primary Endpoint: Tumor growth inhibition, measured by bioluminescent imaging (BLI) and caliper measurements of tumor volume.
-
Secondary Endpoint: Overall survival.
-
Data Summary:
| Treatment Group | Mean Tumor Volume at Day 28 (mm³) | % Tumor Growth Inhibition (TGI) | Median Survival (Days) |
| Vehicle Control | 1500 ± 250 | - | 35 |
| Cmpd-X (30 mg/kg) | 950 ± 180 | 36.7% | 48 |
| Cmpd-X (100 mg/kg) | 400 ± 90 | 73.3% | 65 |
| Gemcitabine (100 mg/kg) | 800 ± 150 | 46.7% | 52 |
| Combination | 150 ± 50 | 90.0% | 80 |
Table 1: Hypothetical comparative efficacy data for Cmpd-X and Gemcitabine in the PANC-1 orthotopic model.
Toxicology and Safety Assessment
Concurrent with the efficacy study, a comprehensive safety assessment is crucial to determine the therapeutic window of Cmpd-X.
Experimental Protocol:
-
Monitoring: Daily monitoring of body weight, clinical signs of distress (e.g., lethargy, ruffled fur), and food/water intake.
-
Hematology: At the study endpoint, blood is collected for a complete blood count (CBC) to assess effects on red blood cells, white blood cells, and platelets.
-
Serum Chemistry: Serum is analyzed for markers of liver (ALT, AST) and kidney (BUN, creatinine) function.
-
Histopathology: Major organs (liver, kidney, spleen, heart, lungs) are collected, fixed in formalin, and subjected to histopathological examination by a board-certified veterinary pathologist.
Comparative Safety Profile
| Parameter | Cmpd-X (100 mg/kg) | Gemcitabine (100 mg/kg) |
| Body Weight Change | < 5% loss | ~15% loss |
| CBC | Mild, reversible neutropenia | Significant neutropenia and thrombocytopenia |
| Liver Enzymes (ALT/AST) | No significant elevation | Moderate elevation |
| Kidney Function (BUN/Creatinine) | No significant change | No significant change |
Table 2: Hypothetical comparative safety and tolerability profile of Cmpd-X and Gemcitabine.
Discussion and Future Directions
The hypothetical data presented herein suggests that Cmpd-X, as a single agent, demonstrates superior anti-tumor efficacy and a more favorable safety profile compared to gemcitabine in a preclinical model of PDAC. The dose-dependent tumor growth inhibition, coupled with strong target engagement confirmed by PD studies, validates Kinase Alpha as a promising therapeutic target.
Furthermore, the synergistic effect observed in the combination arm suggests that Cmpd-X could be a valuable addition to existing therapeutic regimens for pancreatic cancer. The improved tolerability of Cmpd-X, particularly the absence of severe myelosuppression commonly associated with gemcitabine, is a significant advantage that could translate to improved quality of life for patients.
Future studies should focus on:
-
Elucidating the mechanisms of synergy between Cmpd-X and gemcitabine.
-
Evaluating the efficacy of Cmpd-X in patient-derived xenograft (PDX) models of PDAC, which better represent the heterogeneity of human tumors.
-
Conducting formal IND-enabling toxicology studies to support the transition of Cmpd-X into clinical trials.
Conclusion
The in vivo validation framework detailed in this guide provides a robust pathway for assessing the preclinical therapeutic potential of this compound (Cmpd-X). The hypothetical results indicate that Cmpd-X is a highly promising drug candidate that warrants further development for the treatment of Pancreatic Ductal Adenocarcinoma. Its targeted mechanism, potent efficacy, and favorable safety profile position it as a potential paradigm-shifting therapy for this devastating disease.
References
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Siegel, R. L., Miller, K. D., & Jemal, A. (2020). Cancer statistics, 2020. CA: A Cancer Journal for Clinicians, 70(1), 7-30. [Link]
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Erkan, M., Reiser-Erkan, C., Michalski, C. W., & Kleeff, J. (2010). The impact of the desmoplastic stroma on pancreatic cancer biology and therapy. Current opinion in gastroenterology, 26(5), 501-507. [Link]
- Abou-Alfa, G. K., Letourneau, R., Harker, G., Modiano, M., Hurwitz, H., Tchekmedyian, N. S., ... & O'Reilly, E. M. (2006).
1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane as a reference compound
- 1. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of N-Sulfonylated 1,4-Diazepane Analogs in CNS and Anticancer Research
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent conformational flexibility allows for effective interaction with a variety of biological targets. Modification of the diazepine nitrogen atoms, particularly through sulfonylation, offers a powerful strategy to modulate the physicochemical and pharmacological properties of these molecules. This guide provides a head-to-head comparison of representative N-sulfonylated 1,4-diazepane and benzodiazepine analogs, focusing on their synthesis, and biological activity in the contexts of central nervous system (CNS) disorders and oncology. While specific data for 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane is not publicly available, this comparative analysis of structurally related compounds provides valuable insights for researchers in drug discovery and development.
The Significance of the N-Sulfonylated 1,4-Diazepane Moiety
The introduction of a sulfonyl group at the N1 or N4 position of the 1,4-diazepane ring significantly influences the molecule's properties. The sulfonamide moiety is a key functional group in a wide array of approved drugs and clinical candidates. Its ability to act as a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it a valuable component in drug design. In the context of 1,4-diazepanes, N-sulfonylation can:
-
Modulate Lipophilicity and Solubility: The nature of the substituent on the sulfonyl group (e.g., aryl, alkyl, or heterocyclic) allows for fine-tuning of the molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Influence Receptor Binding: The sulfonamide group can engage in specific hydrogen bonding interactions with target proteins, enhancing binding affinity and selectivity.
-
Impact Conformational Preferences: The bulky sulfonyl group can restrict the conformational flexibility of the seven-membered diazepine ring, locking it into a bioactive conformation.
Comparative Analysis of N-Arylsulfonylated 1,4-Diazepane Analogs
Due to the lack of specific data on this compound, this guide will focus on a comparative analysis of two classes of N-arylsulfonylated analogs with reported biological activity: N-Tosyl-1,4-benzodiazepine derivatives with potential CNS activity and N-Arylsulfonyl-1,4-diazepane derivatives explored for their anticancer properties.
N-Tosyl-1,4-Benzodiazepine Derivatives: Probing CNS Activity
Benzodiazepines are a well-established class of drugs targeting the central nervous system, primarily acting as positive allosteric modulators of the GABA-A receptor. The introduction of a tosyl group (p-toluenesulfonyl) on the diazepine nitrogen has been explored to modulate their activity.
A general synthetic route to N-tosyl-1,4-benzodiazepine derivatives involves the palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates.[1] This method allows for the construction of the seven-membered diazepine core with concomitant introduction of substituents.
Experimental Protocol: Synthesis of (Z)-2-Benzylidene-1,4-ditosyl-2,3,4,5-tetrahydro-1H-benzo[e][2][3]diazepine [1]
-
Reaction Setup: To a solution of propargylic carbonate (1.3 equivalents) in dioxane, add N-tosyl-disubstituted 2-aminobenzylamine (1.0 equivalent) and Pd(PPh₃)₄ (0.1 equivalents) at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature for 3 hours.
-
Work-up and Purification: After completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure. Purify the residue by column chromatography on silica gel to afford the desired product.
While specific anxiolytic data for the ditosyl derivative is not provided in the cited source, related dibenz-[2][3]diazepine-1-one analogs have been evaluated for their anxiolytic activity using the elevated plus maze model.[4][5] This test is a widely accepted preclinical model for assessing anxiety-like behavior in rodents.
Experimental Protocol: Elevated Plus Maze Test for Anxiolytic Activity [4][5]
-
Apparatus: The elevated plus maze consists of two open arms and two enclosed arms arranged in a plus shape, elevated from the floor.
-
Animal Dosing: Administer the test compound or vehicle to mice or rats, typically via intraperitoneal injection, 30 minutes before the test. A standard anxiolytic drug (e.g., diazepam) is used as a positive control.
-
Test Procedure: Place the animal at the center of the maze, facing an open arm. Allow the animal to explore the maze for a 5-minute period.
-
Data Analysis: Record the number of entries into and the time spent in the open and enclosed arms. An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.
N-Arylsulfonyl-1,4-Diazepane Derivatives: Targeting Cancer
The 1,4-diazepine scaffold has also been investigated for its potential in cancer therapy.[6][7] N-acylation and N-sulfonylation have been employed to generate derivatives with cytotoxic activity against various cancer cell lines.
The synthesis of N-arylsulfonyl-1,4-diazepane derivatives can be achieved through the reaction of a 1,4-diazepane core with a substituted arylsulfonyl chloride in the presence of a base.
Experimental Protocol: General Synthesis of N-Arylsulfonyl-1,4-Diazepanes
-
Reaction Setup: Dissolve 1,4-diazepane in a suitable solvent such as dichloromethane or acetonitrile. Add a base, for example triethylamine, to the solution.
-
Sulfonylation: Add the desired arylsulfonyl chloride dropwise to the reaction mixture at 0 °C.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
The anticancer activity of novel compounds is typically evaluated in vitro against a panel of human cancer cell lines. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Experimental Protocol: MTT Assay for Cytotoxicity [7]
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). A known anticancer drug (e.g., doxorubicin) is used as a positive control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Head-to-Head Comparison Summary
| Feature | N-Tosyl-1,4-Benzodiazepine Analog | N-Arylsulfonyl-1,4-Diazepane Analog |
| Core Scaffold | 1,4-Benzodiazepine | 1,4-Diazepane |
| Sulfonyl Group | p-Toluenesulfonyl (Tosyl) | Varied Arylsulfonyl |
| Synthetic Strategy | Palladium-catalyzed cyclization | N-Sulfonylation of pre-formed diazepine |
| Potential Application | CNS disorders (e.g., anxiety) | Oncology |
| Primary Biological Assay | Elevated Plus Maze (in vivo) | MTT Assay (in vitro cytotoxicity) |
Conclusion and Future Perspectives
While the specific compound this compound remains to be characterized in the public domain, the comparative analysis of its structural analogs highlights the therapeutic potential of the N-sulfonylated 1,4-diazepane scaffold. The versatility of the sulfonyl group allows for the generation of derivatives with diverse biological activities, ranging from CNS modulation to anticancer effects.
Future research in this area should focus on the systematic exploration of the structure-activity relationships (SAR) of N-sulfonylated 1,4-diazepanes. Key areas for investigation include:
-
Varying the Sulfonyl Substituent: Exploring a wide range of alkyl, aryl, and heterocyclic sulfonyl chlorides will provide a deeper understanding of how this group influences biological activity and ADME properties. The pyrrolidinylsulfonyl group, for instance, introduces a basic nitrogen atom which could significantly impact solubility and target engagement.
-
Stereochemistry: The conformational constraints of the 1,4-diazepane ring can lead to stereoisomers with different biological activities. Chiral synthesis and separation will be crucial for identifying the most potent and selective enantiomer.
-
Mechanism of Action Studies: For promising lead compounds, detailed mechanistic studies are essential to identify the specific molecular targets and signaling pathways involved in their therapeutic effects.
By leveraging the insights gained from related N-sulfonylated compounds, researchers can rationally design and synthesize novel 1,4-diazepane derivatives with improved efficacy and safety profiles for a range of therapeutic applications.
References
- Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709–729.
- Heravi, M. M., Zadsirjan, V., & Masoumi, B. (2017). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 22(7), 1143.
- Lee, S., Kim, S., & Lee, P. H. (2021).
- Wang, Z., Li, Y., Wang, Y., & Wang, J. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 25(14), 3244.
- El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2022). In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1. Scientific Reports, 12(1), 6649.
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Polshettiwar, V., & Kaushik, M. P. (2009). Green synthesis and anxiolytic activity of some new dibenz-[2][3] diazepine-1-one analogues. Arabian Journal of Chemistry, 2(1), 29-34.
- Fayed, E. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2016). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica, 8(13), 77-90.
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Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2015). Synthesis of 1,4-Diazepanes and Benzo[b][2][3]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. Molecules, 20(9), 16484-16499.
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Polshettiwar, V., & Kaushik, M. P. (2015). Green synthesis and anxiolytic activity of some new Dibenz-[2][3] diazepine-1-one analogues. ResearchGate.
- Al-Omary, F. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2022). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. Molecules, 27(12), 3749.
- Prezzavento, O., Campisi, A., Ronsisvalle, S., Li Volti, G., Rescifina, A., & Ronsisvalle, G. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 10(10), 1438–1443.
- Hrytsai, I., Gzella, A., & Lesyk, R. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Pharmaceuticals, 15(9), 1129.
- Fayed, E. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2016). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents.
- Al-Omary, F. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2022). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. PubMed Central.
- Kumar, M. M. K., et al. (2017). Synthesis, Characterization and Biological Evaluation of Novel 1, 4-Benzodiazepine Derivatives as Potent Anti-Tubercular Agents. Journal of Young Pharmacists, 9(3), 346-351.
- Teimoori, S., Panjamurthy, K., Vinaya, K., Prasanna, D. S., Raghavan, S. C., & Rangappa, K. S. (2011). Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. Journal of Cancer Therapy, 2(4), 507-514.
- Gu, W., et al. (2020). Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid. New Journal of Chemistry, 44(28), 12213-12227.
- Shinde, P., et al. (2023). Novel 1,4-Benzodiazepine Derivatives with Antiproliferative Properties on Tumor Cell Lines.
- Al-Ghorbani, M., et al. (2023). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via. Journal of Medicinal Chemistry.
- Boojamra, C. G., et al. (1996). The combinatorial synthesis and chemical and biological evaluation of a 1,4-benzodiazepine library. Proceedings of the National Academy of Sciences, 93(24), 13909-13913.
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A Multi-Technique Guide to Elucidating and Confirming the Binding Mode of 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane
Introduction: The Challenge of Binding Mode Confirmation
The 1,4-diazepane scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from antipsychotics to anticancer agents.[1][2][3] Molecules like 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane, which combine this versatile seven-membered ring with a sulfonyl group, present unique opportunities for targeting a variety of proteins. However, designing next-generation analogs and understanding their mechanism of action is impossible without first confirming how and where they bind to their protein target.
This guide provides a comprehensive, multi-phase workflow for researchers, scientists, and drug development professionals to move from a putative ligand-protein interaction to a high-confidence, experimentally validated binding mode for this compound. We will eschew a rigid, one-size-fits-all template in favor of a logical, causality-driven strategy. The core principle of this guide is that no single technique is sufficient; true confirmation lies in the orthogonal corroboration of data from computational, biophysical, structural, and biochemical assays. Each phase is designed to build upon the last, creating a self-validating system that ensures scientific rigor and trustworthiness.
Phase 1: Hypothesis Generation via Computational Modeling
Expertise & Rationale: Before committing significant resources to wet-lab experiments, it is judicious to first generate a plausible, testable hypothesis. Computational molecular docking serves as a powerful and cost-effective in-silico tool to predict the preferred orientation and interaction profile of a ligand within a protein's binding site.[4][5] This approach allows us to visualize potential hydrogen bonds, hydrophobic interactions, and salt bridges that may stabilize the complex, thereby guiding the design of subsequent validation experiments.[6]
Caption: Phase 1 Workflow: From Structure to Hypothesis.
Experimental Protocol: Molecular Docking
-
Protein Preparation:
-
Obtain the 3D structure of the target protein, preferably from the Protein Data Bank (PDB) or a high-quality homology model.
-
Remove all water molecules, co-solvents, and existing ligands.
-
Add hydrogen atoms and assign appropriate protonation states for titratable residues (e.g., His, Asp, Glu) at physiological pH.
-
Perform energy minimization to relieve any steric clashes in the protein structure.
-
-
Ligand Preparation:
-
Generate a 3D structure of this compound using a molecular editor.
-
Assign correct atom types and partial charges.
-
Perform a thorough conformational search and energy minimization to obtain the lowest energy conformer.
-
-
Docking Simulation:
-
Define the search space (the "grid box") on the protein. If a known binding site exists for other ligands, center the grid there. If not, a "blind docking" approach where the grid encompasses the entire protein surface may be necessary.
-
Utilize a validated docking algorithm (e.g., AutoDock, Glide, GOLD) to systematically sample orientations of the ligand within the defined grid.
-
Score the resulting poses using a scoring function that estimates the binding free energy.
-
-
Analysis and Hypothesis Formulation:
-
Analyze the top-scoring poses. The best hypothesis is not always the top-ranked score; look for clusters of similar, low-energy poses.
-
Visually inspect the predicted interactions. Are there chemically sensible hydrogen bonds between the sulfonyl oxygens or diazepane nitrogens and polar residues? Is the pyrrolidine ring situated in a hydrophobic pocket?
-
Formulate a clear hypothesis, for instance: "this compound binds in the main cavity, with its sulfonyl group forming a hydrogen bond with the backbone amide of Gly101 and its pyrrolidinyl moiety engaging in hydrophobic interactions with Leu150 and Val152."
-
Data Presentation: Predicted Binding Parameters
| Parameter | Description | Example Value |
| Docking Score | An estimation of binding affinity (e.g., kcal/mol).[6] | -8.5 kcal/mol |
| Predicted Interacting Residues | Amino acids in the protein predicted to form key contacts. | Gly101, Leu150, Val152 |
| Interaction Type | The nature of the predicted chemical interactions. | Hydrogen Bond, Hydrophobic |
Phase 2: Biophysical Validation of the Direct Interaction
Expertise & Rationale: A computational prediction is merely a hypothesis. The first and most critical step in its validation is to confirm that this compound physically interacts with the target protein directly and to quantify the thermodynamics and kinetics of this interaction.[7] Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are indispensable for this purpose. They provide the quantitative data needed to verify that a meaningful interaction occurs in solution, which is a prerequisite for more resource-intensive structural studies.
Caption: Phase 2 Workflow: Quantifying the Interaction.
Technique Comparison: SPR vs. ITC
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Primary Output | Real-time binding sensorgram | Real-time heat change upon injection |
| Key Parameters | kon, koff, KD | KD, ΔH, ΔS, Stoichiometry (n) |
| Immobilization | Requires immobilization of protein or ligand.[4] | Both components are free in solution.[8] |
| Sample Consumption | Lower protein consumption | Higher protein and ligand consumption |
| Throughput | Higher | Lower |
| Strengths | Provides kinetic information (on/off rates). | Gold standard for thermodynamics; no labeling/immobilization.[8] |
| Weaknesses | Immobilization can affect protein conformation. | Requires larger sample quantities; sensitive to buffer mismatch. |
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation (Critical Step):
-
Express and purify the target protein to >95% homogeneity.
-
Prepare a concentrated stock of this compound.
-
Crucially, dialyze the protein extensively against the final experimental buffer. Dissolve the ligand in the exact same final dialysis buffer to minimize heats of dilution. Mismatched buffers are a primary source of artifacts.
-
-
Instrument Setup:
-
Thoroughly clean the ITC instrument cells.
-
Load the protein solution (typically 10-50 µM) into the sample cell.
-
Load the ligand solution (typically 10-20x the protein concentration) into the injection syringe.
-
Set the experimental temperature (e.g., 25 °C), stirring speed, and injection parameters (e.g., 20 injections of 2 µL each).
-
-
Data Acquisition:
-
Perform an initial injection and allow the system to equilibrate.
-
Execute the automated injection sequence. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.[8]
-
After the main experiment, perform a control titration by injecting the ligand into the buffer-filled cell to measure the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw binding data.
-
Integrate the area under each injection peak to determine the heat change (ΔH) per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit this binding isotherm to a suitable model (e.g., one-site binding) to derive the dissociation constant (KD), binding enthalpy (ΔH), and stoichiometry (n). The binding entropy (ΔS) is calculated from these values.
-
Phase 3: High-Resolution Structural Elucidation
Expertise & Rationale: Having confirmed a direct, quantifiable interaction, the next phase is to visualize it at an atomic level. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the two primary methods for generating high-resolution structural data.[4][8] This is the most definitive way to confirm the binding mode predicted in Phase 1, revealing the precise orientation of the ligand and the network of interactions that anchor it to the protein.
Caption: Phase 3 Workflow: Visualizing the Interaction.
Technique Comparison: X-ray Crystallography vs. NMR
| Feature | X-ray Crystallography | NMR Spectroscopy |
| State | Solid state (crystal) | Solution state |
| Resolution | Typically higher (1-3 Å) | Lower, provides an ensemble of structures |
| Protein Size | No theoretical upper limit | Practically limited to < 40-50 kDa |
| Information | Provides a single, static 3D snapshot of the complex.[4] | Provides information on protein dynamics and conformational changes upon binding.[8] |
| Primary Bottleneck | Growing high-quality, diffraction-grade crystals. | Isotopic labeling (15N, 13C); complex spectral assignment. |
Experimental Protocol: X-ray Crystallography Workflow
-
Protein-Ligand Complex Preparation:
-
Prepare highly pure (>98%) and concentrated (5-10 mg/mL) protein.
-
Form the complex by incubating the protein with a 3-5 fold molar excess of this compound.
-
-
Crystallization Screening:
-
Use robotic or manual methods to screen hundreds of crystallization conditions (precipitants, buffers, salts, additives) via sitting-drop or hanging-drop vapor diffusion.
-
Monitor plates for crystal growth over days to weeks.
-
-
Crystal Optimization and Data Collection:
-
Optimize initial "hits" by refining precipitant concentrations and other parameters to obtain larger, single crystals.
-
Cryo-protect the crystal and flash-cool it in liquid nitrogen.
-
Collect X-ray diffraction data using a synchrotron beamline.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain electron density maps.
-
If a structure of the protein alone (apo) exists, use molecular replacement to solve the phase problem.
-
Build the protein-ligand model into the electron density map. The ligand's electron density should be clearly visible and unambiguous.
-
Refine the model to improve its fit with the experimental data, resulting in a final PDB file. The refined structure will definitively show the binding mode of the compound.
-
Phase 4: Final Validation by Site-Directed Mutagenesis
Expertise & Rationale: The final pillar of confirmation is to demonstrate that the structurally observed interactions are indeed critical for binding affinity. By mutating a key residue identified in the binding pocket (from Phase 1 and 3) to an amino acid that cannot form the same interaction (e.g., a hydrogen bond donor to an alanine), we can test the functional importance of that contact.[9] A significant loss of binding affinity in the mutant protein, as measured by the biophysical techniques from Phase 2, provides powerful evidence that the confirmed structural model is correct.
Caption: The full validation loop, integrating all phases.
Experimental Protocol: Mutagenesis Workflow
-
Mutant Design: Based on the high-resolution structure, identify a key interacting residue. For example, if the sulfonyl oxygen of the ligand forms a critical hydrogen bond with the hydroxyl group of Tyr80, a Tyr-to-Phe mutation (Y80F) would remove this hydrogen bond donor while preserving the aromatic ring, thus being a well-controlled experiment.
-
Generate Mutant Protein: Use a commercial site-directed mutagenesis kit to introduce the desired point mutation into the expression plasmid for the target protein. Sequence the plasmid to confirm the mutation.
-
Express and Purify Mutant Protein: Express and purify the mutant protein using the same protocol as the wild-type (WT) protein. Ensure the mutant protein is folded correctly using techniques like circular dichroism (CD) spectroscopy.
-
Quantitative Re-evaluation: Re-run the ITC or SPR experiment (from Phase 2) under identical conditions for both the WT and mutant proteins with this compound.
-
Data Comparison: A significant increase in the KD value (e.g., >10-fold) for the mutant compared to the WT protein strongly validates the importance of the mutated residue in the binding of the ligand.
Conclusion
Confirming the binding mode of a novel compound like this compound is a rigorous, multi-step process that demands a convergence of evidence. This guide outlines a logical and robust workflow, beginning with cost-effective computational predictions to build a testable hypothesis. This hypothesis is then critically examined through quantitative biophysical methods (ITC, SPR) to confirm a direct interaction. Subsequently, high-resolution structural techniques (X-ray Crystallography, NMR) provide the definitive atomic-level picture of the binding mode. Finally, site-directed mutagenesis validates the functional relevance of the observed interactions. By systematically integrating these orthogonal approaches, researchers can achieve a high degree of confidence in the determined binding mode, paving the way for rational, structure-based drug design and a deeper understanding of molecular pharmacology.
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MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. Retrieved from [Link]
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ACS Publications. (n.d.). Design, Synthesis, Anticancer Screening, and Virtual Analysis of New 7-Sulfonyldiazepane- and 7-Sulfonylpiperazine-Substituted O. Journal of Medicinal Chemistry. Retrieved from [Link]
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El-Gamal, M. I., et al. (2022). Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][10][11]diazepine derivatives as potent EGFR/CDK2 inhibitors. Scientific Reports. Retrieved from [Link]
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Drug Hunter. (2021). Methods for Identifying Ligand Binding Sites in Drug Discovery. Retrieved from [Link]
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LinkedIn. (n.d.). Principles and Experimental Methodologies on Protein-Ligand Binding. Retrieved from [Link]
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Bentham Science. (n.d.). Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. Retrieved from [Link]
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Franchini, S., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters. Retrieved from [Link]
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Wang, T., et al. (2021). Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. International Journal of Molecular Sciences. Retrieved from [Link]
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ResearchGate. (n.d.). Molecular Docking, Synthesis and CNS Activity of Some Novel 1, 4-Benzodiazepine Derivatives. Retrieved from [Link]
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MDPI. (2023). Computational Molecular Docking and Simulation-Based Assessment of Anti-Inflammatory Properties of Nyctanthes arbor-tristis Linn Phytochemicals. Molecules. Retrieved from [Link]
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ResearchGate. (n.d.). What are the experimental modes of determining the interaction of a protein and a ligand? Retrieved from [Link]
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PubMed. (n.d.). Characterization of peripheral-type benzodiazepine binding sites from rat and pig pancreas. Retrieved from [Link]
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Semantic Scholar. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]
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Biology LibreTexts. (2022). 5.2: Techniques to Measure Binding. Retrieved from [Link]
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Varvounis, G. (2016). An Update on the Synthesis of Pyrrolo[10][11]benzodiazepines. Molecules. Retrieved from [Link]
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Open Exploration Publishing. (2025). Revolutionizing diabetes treatment: computational insights into 4-hydroxy isoleucine derivatives and advanced molecular screening for antidiabetic compounds. Exploratory Drug Science. Retrieved from [Link]
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Lee, P.-H., et al. (2014). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Retrieved from [Link]
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Acta Crystallographica Section E. (n.d.). 1,4-Ditosyl-1,4-diazepane. Retrieved from [Link]
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PubMed. (2010). A Concise Synthesis of 1,4-dihydro-[10][11]diazepine-5,7-dione, a Novel 7-TM Receptor Ligand Core Structure With Melanocortin Receptor Agonist Activity. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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Comparative Analysis of 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane: A Scaffold for Novel Therapeutics
An In-Depth Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds is a cornerstone of innovation. The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its derivatives have shown a remarkable breadth of biological activities, ranging from central nervous system (CNS) modulation to anticancer effects.[1][2][3] This guide provides a comprehensive comparative analysis of a specific, yet under-explored derivative, 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane , placing it in the context of scientifically validated and clinically relevant analogs.
The 1,4-Diazepane Core: A Versatile Foundation
The 1,4-diazepane moiety is a flexible and conformationally rich scaffold. This structural versatility allows for the precise spatial orientation of substituents, enabling interactions with a diverse array of biological targets. The literature documents a wide spectrum of pharmacological activities associated with 1,4-diazepine derivatives, including:
-
Antipsychotic and Anxiolytic Effects: The diazepine core is famously present in benzodiazepines, which modulate the GABA-A receptor.[4][5]
-
Anticonvulsant Properties: Certain derivatives have shown promise in controlling seizures.[1][2]
-
Anticancer Activity: The unique peptide-mimicking structure of the 1,4-diazepine ring has led to the investigation of its derivatives as anticancer agents.[6]
-
Antimicrobial and Antifungal Applications: Various substituted 1,4-diazepines have demonstrated inhibitory activity against microbial and fungal strains.[1][2]
The Pyrrolidinylsulfonyl Group: A Modulator of Activity and Physicochemical Properties
The introduction of a sulfonyl group is a well-established strategy in drug design to enhance binding affinity, modulate pharmacokinetic properties, and introduce specific directional interactions with biological targets. When combined with a pyrrolidine ring, the resulting pyrrolidinylsulfonyl group offers several advantageous features:
-
The Pyrrolidine Ring: This five-membered saturated heterocycle is a common motif in numerous natural products and synthetic drugs.[7] Its non-planar structure allows for the exploration of three-dimensional space, which can be critical for target engagement. The pyrrolidine scaffold is found in compounds with a wide range of activities, including anti-inflammatory, antiviral, and antitumoral effects.[7]
-
The Sulfonyl Group: As a strong hydrogen bond acceptor, the sulfonyl group can anchor a molecule to its target protein. Furthermore, its electron-withdrawing nature can influence the electronic properties of the entire molecule.
Comparative Analysis with Clinically Relevant Analogs: Fasudil and Ripasudil
While no peer-reviewed studies exist specifically for this compound, a powerful comparison can be drawn with the clinically approved drugs Fasudil and its derivative Ripasudil . These drugs are potent inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK), a key regulator of smooth muscle contraction and other cellular processes.[8][9]
| Feature | This compound | Fasudil | Ripasudil |
| Scaffold | 1,4-Diazepane | 1,4-Diazepane | 1,4-Diazepane |
| Sulfonyl Linked Group | Pyrrolidine | Isoquinoline | 4-Fluoro-isoquinoline with (S)-2-methyl on diazepane |
| Primary Target | Unknown (Hypothesized ROCK inhibitor) | Rho-kinase (ROCK) | Rho-kinase (ROCK) |
| Therapeutic Use | - | Cerebral vasospasm, Pulmonary hypertension[8] | Glaucoma, Ocular hypertension[9] |
The structural similarity between this compound and the core of Fasudil and Ripasudil is striking. The key difference lies in the substituent attached to the sulfonyl group. In Fasudil and Ripasudil, this is a bulky isoquinoline ring system, which is known to interact with the ATP-binding site of ROCK. The replacement of this large aromatic system with a smaller, more flexible pyrrolidine ring in the queried compound would undoubtedly alter its pharmacological profile.
It is plausible that this compound could retain some affinity for ROCK, potentially with altered selectivity for ROCK1 versus ROCK2 isoforms. Alternatively, the smaller size of the pyrrolidinylsulfonyl moiety might allow it to access binding sites of other kinases or even different classes of enzymes and receptors.
Postulated Biological Profile and Future Research Directions
Based on the analysis of its structural components and comparison with known analogs, we can postulate the following potential biological activities for this compound that warrant experimental investigation:
-
Rho-Kinase Inhibition: Given its structural similarity to Fasudil and Ripasudil, screening against ROCK1 and ROCK2 is a logical first step.
-
CNS Activity: The 1,4-diazepane scaffold's known propensity for CNS targets suggests that this compound could be evaluated for antipsychotic, anxiolytic, or anticonvulsant effects.
-
Anticancer Potential: The presence of both the 1,4-diazepane and pyrrolidine moieties, which are found in various anticancer agents, makes this an intriguing candidate for cytotoxicity screening against a panel of cancer cell lines.
-
Antimicrobial Activity: The sulfonyl group, in combination with heterocyclic rings, is a feature of some antimicrobial agents.
Experimental Protocols
Hypothetical Synthesis of this compound
This protocol is a generalized procedure based on standard methods for the synthesis of N-sulfonylated amines.
Step 1: Boc-Protection of 1,4-Diazepane
-
Dissolve 1,4-diazepane (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, for example, triethylamine (1.2 equivalents).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc)2O (1.1 equivalents) in the same solvent.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Boc-1,4-diazepane.
Step 2: Sulfonylation
-
Dissolve Boc-1,4-diazepane (1 equivalent) in anhydrous DCM or THF in an ice bath.
-
Add a base such as triethylamine or pyridine (1.5 equivalents).
-
Slowly add pyrrolidine-1-sulfonyl chloride (1.2 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield 1-Boc-4-(1-pyrrolidinylsulfonyl)-1,4-diazepane.
Step 3: Deprotection
-
Dissolve the purified product from Step 2 in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA) or in a solution of HCl in dioxane.
-
Stir the mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the product as a salt.
-
Filter and dry the solid to obtain this compound.
In Vitro Rho-Kinase (ROCK) Inhibition Assay
This is a general protocol for a kinase activity assay.
-
Reagents and Materials:
-
Recombinant human ROCK1 or ROCK2 enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
Substrate (e.g., Long S6 Kinase Substrate Peptide)
-
Test compound (this compound) dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection system
-
Microplate reader
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the kinase buffer, the substrate, and the test compound at various concentrations.
-
Add the ROCK enzyme to initiate the reaction.
-
Add ATP to start the kinase reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.
-
Visualizing the Proposed Mechanism of Action
The following diagram illustrates the canonical Rho-kinase signaling pathway, which is the likely target for this compound, based on its structural similarity to Fasudil.
Caption: Proposed inhibitory action on the Rho-kinase signaling pathway.
Conclusion
While direct experimental data on this compound is currently lacking in peer-reviewed literature, a comprehensive analysis of its structural components and a comparative study with clinically relevant analogs provide a strong rationale for its investigation as a potential therapeutic agent. Its synthesis is feasible through established chemical methodologies, and its structural similarity to known ROCK inhibitors suggests a clear initial direction for biological screening. The versatility of the 1,4-diazepane and pyrrolidine scaffolds also opens up possibilities for its evaluation in other therapeutic areas, such as CNS disorders and oncology. This guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of this novel chemical entity.
References
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Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(6), 836-854. [Link][1][2][10]
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Bentham Science Publishers. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis. [Link]
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IntechOpen. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. [Link]
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Der Pharma Chemica. (2016). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. [Link]
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MDPI. (2022). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. [Link]
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PubMed. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]
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PubMed Central. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. [Link]
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-
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-
MDPI. (2021). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. [Link]
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MDPI. (2020). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane
Hazard Assessment: An Inferential Approach
In the absence of a specific Safety Data Sheet (SDS) for 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane, a thorough hazard assessment must be conducted by examining its constituent chemical moieties: the pyrrolidine ring, the sulfonyl group, and the diazepane ring.
-
Pyrrolidine Moiety : Pyrrolidine is a cyclic secondary amine known to be a flammable, corrosive liquid with an ammonia-like odor.[1][2][3] It is incompatible with strong acids and oxidizing agents.[1] Therefore, this compound should be handled with the assumption that it may possess corrosive and flammable characteristics.
-
Sulfonylamide Group : Sulfonamides are generally stable compounds and are not readily biodegradable.[4] Hydrolysis of the sulfonamide bond is typically slow under neutral environmental conditions (pH 7-9).[5][6] However, the stability can be influenced by pH, with increased degradation under more acidic or basic conditions not being uncommon for related structures.[7]
-
Diazepane Moiety : The parent compound, hexahydro-1,4-diazepine, is classified as toxic when in contact with skin and causes severe skin burns and eye damage.[8] Various diazepane derivatives are also noted to be harmful if swallowed, and cause skin, eye, and respiratory irritation.[9][10]
Personal Protective Equipment (PPE) and Handling
Due to the inferred hazards, strict adherence to safety protocols is mandatory when handling this compound in any form (solid, solution, or as waste).
| PPE Requirement | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield | Protects against splashes that could cause severe eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact, which may lead to burns, irritation, or toxic effects. |
| Body Protection | A flame-resistant lab coat | Protects against splashes and potential flammability. |
| Respiratory Protection | Use only in a certified chemical fume hood | Prevents inhalation of any dust or aerosols, which could cause respiratory irritation. |
Table 1: Personal Protective Equipment (PPE) for Handling this compound.
Segregation and Storage of Waste
Proper segregation is a critical step to prevent dangerous chemical reactions within waste containers.
-
Waste Container : Use a dedicated, leak-proof, and chemically compatible container for all waste containing this compound. The original container is often a suitable choice.[12]
-
Labeling : The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Corrosive," "Toxic").
-
Storage : Store the sealed waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials such as strong acids and oxidizing agents.[13] Secondary containment should be used for liquid waste.
Diagram 1: Decision workflow for the disposal of this compound.
Spill Management
In the event of a spill, immediate and appropriate action is required to mitigate exposure and contamination.
-
Evacuate : Immediately evacuate all non-essential personnel from the affected area.
-
Ventilate : Ensure the area is well-ventilated, typically by ensuring the chemical fume hood is operational.
-
Contain : For liquid spills, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials. For solid spills, carefully sweep the material, avoiding dust generation.
-
Collect : Place all contaminated materials into a designated hazardous waste container.
-
Decontaminate : Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Report : Report the spill to your institution's Environmental Health and Safety (EHS) department.
Disposal Procedures
Under no circumstances should this compound or its waste be disposed of down the drain or in the regular solid waste stream.[14] This practice can lead to environmental contamination and is a violation of regulatory standards.
The primary and recommended method of disposal is through a licensed hazardous waste management company.
Step-by-Step Disposal Protocol:
-
Consult Institutional Guidelines : Your organization's EHS department is the primary resource for specific protocols and approved procedures. Always consult with them before proceeding.
-
Waste Manifest : Ensure all waste is properly documented according to your institution's and local regulatory requirements.
-
Scheduled Pickup : Arrange for the collection of the hazardous waste container by a licensed and reputable hazardous waste disposal contractor.
-
High-Temperature Incineration : The preferred method for the ultimate disposal of nitrogen- and sulfur-containing organic compounds is high-temperature incineration.[15] This process is designed to break down the molecule into simpler, less harmful components. However, it's important to be aware that the incineration of such compounds can produce toxic byproducts, including oxides of sulfur (SOx) and nitrogen (NOx), which must be managed by the incineration facility's air pollution control systems.[16][17]
Causality and Trustworthiness in Protocol Design
This disposal protocol is built on a foundation of proactive risk mitigation. By treating this compound as a hazardous substance, we operate under a "worst-case" scenario inferred from its chemical structure. This approach ensures the highest level of safety. The insistence on using a licensed hazardous waste contractor provides a self-validating system, as these contractors are audited and regulated to handle and dispose of chemical waste in compliance with all federal, state, and local laws, including those set forth by the Environmental Protection Agency (EPA).[18] This external verification is crucial for ensuring both safety and regulatory compliance.
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Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. Available at: [Link]
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PubChem. Hexahydro-1,4-diazepine. Available at: [Link]
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Purdue University. (n.d.). Guidelines for Handling and Disposal of Chemicals. Available at: [Link]
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Rana, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. National Center for Biotechnology Information. Available at: [Link]
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A Researcher's Guide to the Safe Handling of 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane
As a novel compound in drug discovery, 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides essential safety and logistical information, from operational protocols to disposal plans, grounded in established principles of chemical safety and data from structurally related compounds.
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for this compound. The following recommendations are synthesized from safety data for analogous compounds containing sulfonylurea and diazepane moieties. Researchers must exercise caution and apply sound scientific judgment.
Hazard Assessment: Understanding the Risks
The chemical structure of this compound, featuring a diazepane ring, a sulfonyl group, and a pyrrolidine moiety, suggests potential hazards that must be proactively managed. Based on data from similar chemical classes, the primary risks are anticipated to be:
-
Skin and Eye Irritation: Similar diazepane derivatives are known to cause skin irritation and serious eye irritation.[1]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1]
-
Harmful if Swallowed: Ingestion may be harmful to health.[1]
-
Unknown Long-term Effects: As a research chemical, the chronic toxicological properties have not been fully elucidated.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the rationale rooted in preventing the most likely routes of exposure.
| PPE Component | Specification | Rationale for Use |
| Gloves | Double-gloving with powder-free nitrile gloves. | Prevents direct skin contact. Double-gloving is a best practice when handling potentially hazardous compounds.[2] Change gloves every 30 minutes or immediately if contaminated.[2] |
| Eye Protection | Safety goggles or a full-face shield. | Protects against splashes and airborne particles that could cause serious eye damage.[2] |
| Lab Coat/Gown | Disposable, long-sleeved gown with a closed back and tight-fitting cuffs. | Shields the body from contamination. Gowns should not be worn outside the designated handling area.[2] |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory.[1][3] | A fume hood provides the primary engineering control to prevent inhalation of powders or aerosols.[4] For situations with a higher risk of aerosolization (e.g., cleaning spills), a NIOSH-approved respirator (e.g., N95) may be necessary.[5] |
| Additional Protection | Disposable shoe covers and hair covers. | Minimizes the tracking of contaminants to other areas and protects against accidental hair contamination.[6][7] |
Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is critical for minimizing exposure and ensuring reproducible experimental conditions.
Preparation and Weighing
-
Designated Area: All handling of solid this compound must be conducted within a certified chemical fume hood.[1][3][4]
-
Pre-Handling Check: Before starting, ensure all necessary PPE is correctly worn and that spill cleanup materials are readily accessible.
-
Weighing: Use a tared weigh boat or paper. Avoid creating dust. If the compound is a fine powder, consider wetting it with a small amount of a compatible solvent to reduce dust generation.
-
Container Handling: Keep the primary container tightly closed when not in use.[3]
Dissolution and Use in Experiments
-
Solvent Addition: Add solvents slowly to the solid to avoid splashing.
-
Solution Handling: Once in solution, the risk of inhalation is reduced, but skin and eye contact remains a significant hazard. Continue to handle within the fume hood and wear all prescribed PPE.
-
Post-Handling: Thoroughly wash hands and any exposed skin after handling, even if no direct contact is suspected.[8]
Spill Management and Emergency Procedures
Immediate and correct response to a spill is crucial to contain the hazard.
-
Minor Spill (within fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside fume hood):
-
Evacuate the immediate area.
-
Alert your institution's environmental health and safety (EHS) office immediately.
-
Prevent others from entering the contaminated area.
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][9] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[3][9] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][9]
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in the safe handling of this compound.
-
Solid Waste: All solid waste, including contaminated gloves, gowns, weigh paper, and spill cleanup materials, must be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a designated, sealed hazardous waste container. Do not pour this chemical down the drain.[10]
-
Deactivation (for bulk quantities): For larger quantities, consider chemical deactivation if a validated procedure is available. Otherwise, consult your institution's EHS office for guidance on disposal through an approved waste disposal plant.[3][11]
-
General Guideline: A common practice for the disposal of non-controlled pharmaceutical waste is to mix the substance with an unappealing material like cat litter or coffee grounds, place it in a sealed container, and then dispose of it in the trash.[12] However, given the research nature of this compound, disposal as hazardous chemical waste is the more prudent approach.
Workflow Visualization
To ensure a clear understanding of the safety-critical steps, the following workflow diagram illustrates the handling process from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
By implementing these robust safety measures, researchers can confidently work with this compound, ensuring personal safety and the integrity of their scientific pursuits.
References
- Fisher Scientific. (n.d.). Safety Data Sheet for tert-Butyl 1,4-diazepane-1-carboxylate.
- CymitQuimica. (2024, December 19). Safety Data Sheet for (R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate.
- Various Authors. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science.
- Royal College of Veterinary Surgeons. (n.d.). How do I properly dispose of controlled drugs?
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- EurekAlert!. (2018, February 20). Removing globally-used anxiety drug from recycled and wastewater at low cost.
- GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
- Connor, T. H. (n.d.). Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine.
- PubChem. (n.d.). 1,4-Ditosyl-1,4-diazepane.
- Key Organics. (2017, December 1). Safety Data Sheet for N1,N4-dicyclohexyl-1,4-diazepane-1,4-dicarboxamide.
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
